molecular formula C10H17NO2 B1452421 1-Cyclobutylpiperidine-4-carboxylic acid CAS No. 935534-09-1

1-Cyclobutylpiperidine-4-carboxylic acid

Cat. No.: B1452421
CAS No.: 935534-09-1
M. Wt: 183.25 g/mol
InChI Key: GTIVRTAYDFGYFI-UHFFFAOYSA-N
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Description

1-Cyclobutylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclobutylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)8-4-6-11(7-5-8)9-2-1-3-9/h8-9H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIVRTAYDFGYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702596
Record name 1-Cyclobutylpiperidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935534-09-1
Record name 1-Cyclobutylpiperidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclobutylpiperidine-4-carboxylic acid
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Foundational & Exploratory

Technical Monograph: 1-Cyclobutylpiperidine-4-carboxylic Acid

[1]

Executive Summary

This compound is a bifunctional heterocyclic building block widely utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly histamine H3 antagonists and chemokine receptor modulators.[1] Structurally, it consists of a piperidine core functionalized with a carboxylic acid at the C4 position and a cyclobutyl moiety at the N1 position.

This compound represents a strategic "scaffold" in drug design: the piperidine ring provides a rigid linker, the carboxylic acid offers a handle for amide coupling or bioisosteric replacement, and the cyclobutyl group serves as a metabolically stable lipophilic cap that enhances blood-brain barrier (BBB) penetration compared to linear alkyl chains.

Physicochemical Profile

The compound exists primarily as a zwitterion in the solid state, contributing to its high melting point and specific solubility profile.

PropertySpecificationNotes
IUPAC Name This compound
CAS Number 935534-09-1
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
Appearance White to off-white crystalline solid
Melting Point 183 °C (dec.)Typical for zwitterionic amino acids
pKa (Calculated) Acid: ~3.8Amine: ~9.2
LogP (Calculated) ~1.1Moderate lipophilicity
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, Et₂O)

Synthetic Architecture

The most robust and scalable route to this compound is the Reductive Amination of isonipecotic acid (or its ester) with cyclobutanone.[1] This method avoids the over-alkylation issues often seen with direct alkylation using cyclobutyl halides.

Reaction Mechanism & Pathway

The synthesis relies on the formation of an iminium ion intermediate between the secondary amine of the piperidine and the ketone of cyclobutanone. This intermediate is selectively reduced in situ by a mild hydride donor, typically Sodium Triacetoxyborohydride (STAB), which does not reduce the ketone starting material.

SynthesispathwayStart1Ethyl Isonipecotate(Piperidine-4-ester)InterIminium IntermediateStart1->InterDCM, AcOHRT, 30 minStart2CyclobutanoneStart2->InterProd_EsterEthyl 1-cyclobutyl-piperidine-4-carboxylateInter->Prod_EsterNaBH(OAc)3Reductive AminationFinal1-Cyclobutylpiperidine-4-carboxylic acidProd_Ester->FinalLiOH / THF:H2OHydrolysis

Figure 1: Synthetic workflow via Reductive Amination followed by Ester Hydrolysis.

Detailed Experimental Protocol

Objective: Synthesis of this compound from Ethyl Isonipecotate.

Reagents:

  • Ethyl isonipecotate (1.0 eq)[1]

  • Cyclobutanone (1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (glacial, 1.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1]

  • Lithium Hydroxide (LiOH) (3.0 eq)[1]

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a flame-dried round-bottom flask with Ethyl isonipecotate (10 mmol) and anhydrous DCM (50 mL).

    • Add Cyclobutanone (12 mmol) followed by Acetic Acid (10 mmol). The acid catalyst promotes iminium ion formation.

    • Stir at room temperature for 30–60 minutes under Nitrogen atmosphere. Critical: This dwell time ensures equilibrium favors the iminium species.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Work-up (Ester Intermediate):

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Checkpoint: The resulting oil is Ethyl 1-cyclobutylpiperidine-4-carboxylate. Purity can be checked via TLC (MeOH:DCM 1:9).

  • Hydrolysis to Final Acid:

    • Dissolve the crude ester in a mixture of THF:Water (3:1, 40 mL).

    • Add LiOH (30 mmol).

    • Stir at 50°C for 4 hours.

    • Concentrate to remove THF.

    • Neutralization: Carefully adjust the aqueous residue to pH ~6–7 using 1M HCl. The zwitterionic product may precipitate or require extraction with n-Butanol or lyophilization if highly water-soluble.[1]

    • Purification: Recrystallization from Ethanol/Ether or purification via ion-exchange chromatography (Dowex) if salt-free product is required.[1]

Medicinal Chemistry Utility

Structural Activity Relationship (SAR)

The 1-cyclobutyl group is a privileged motif in modern drug discovery.[1] It offers distinct advantages over linear alkyl chains (n-butyl) or other cycloalkyls:

  • Metabolic Stability: The cyclobutyl ring is less prone to oxidative metabolism (P450 hydroxylation) compared to the terminal methyl of an n-butyl chain.

  • Conformational Puckering: The "puckered" conformation of cyclobutane fills hydrophobic pockets in receptors (e.g., Histamine H3) more efficiently than the planar cyclopropyl or the bulkier cyclohexyl groups.

  • Lipophilicity (LogP): It increases lipophilicity (improving BBB permeability) without the excessive molecular weight penalty of larger rings.

SAR_LogicCenter1-Cyclobutylpiperidine-4-COOHFeat1Cyclobutyl GroupCenter->Feat1Feat2Piperidine CoreCenter->Feat2Feat3Carboxylic AcidCenter->Feat3Ben1Metabolic Stability(vs n-Butyl)Feat1->Ben1Ben2Rigid Linker(Defined Vector)Feat2->Ben2Ben3Amide Coupling Handle(Library Generation)Feat3->Ben3

Figure 2: Pharmacophore analysis and strategic utility in drug design.

Handling and Safety Specifications

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) H312Harmful in contact with skin.[2]
Acute Toxicity (Inhalation) H332Harmful if inhaled.[2]
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Use within a certified chemical fume hood.

  • Storage: Store in a cool, dry place (2–8°C recommended). Hygroscopic nature requires tightly sealed containers.

References

  • Chemical Identity & Properties : National Center for Biotechnology Information. PubChem Compound Summary for CID 56961474, this compound. PubChem. Available at: [Link][1]

  • Reductive Amination Methodology : Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link][1]

  • Cyclobutyl Scaffold Utility: Wager, T. T., Chandrasekaran, R. Y., Hou, X., et al. (2005). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience. (General reference on CNS scaffold properties).

Technical Guide: Synthesis of 1-Cyclobutylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for 1-cyclobutylpiperidine-4-carboxylic acid , a critical pharmacophore in medicinal chemistry often utilized as a core scaffold in Histamine H3 receptor antagonists and chemokine receptor ligands.

The recommended pathway utilizes a reductive amination strategy employing Sodium Triacetoxyborohydride (STAB) , followed by ester hydrolysis. This route is selected for its high chemoselectivity, mild conditions, and scalability, avoiding the elimination side-reactions common with direct alkylation using cyclobutyl halides.

Retrosynthetic Analysis & Strategy

Strategic Disconnection

The target molecule contains a secondary amine (piperidine ring) alkylated with a strained cyclobutyl ring. The most strategic disconnection is the N–C(cyclobutyl) bond.

  • Disconnection: N–Cyclobutyl bond.

  • Synthons: Piperidine-4-carboxylic acid derivative (nucleophile) + Cyclobutanone (electrophile).

  • Synthetic Equivalent: Reductive Amination.[1][2][3][4][5][6][7][8][9][10]

Route Selection Logic
  • Pathway A: Direct Alkylation (Not Recommended): Reaction of isonipecotic acid with chlorocyclobutane.

    • Flaw: Cyclobutyl halides are prone to E2 elimination, yielding cyclobutene rather than the substitution product.

  • Pathway B: Reductive Amination (Recommended): Reaction of ethyl isonipecotate with cyclobutanone using STAB.

    • Advantage:[1][3][4][7][8][10][11][12] STAB is a mild hydride donor that selectively reduces the intermediate iminium ion faster than the ketone starting material, minimizing the formation of cyclobutanol side products.

Visual Pathway Overview

G Start1 Ethyl Isonipecotate Inter Intermediate: Ethyl 1-cyclobutylpiperidine-4-carboxylate Start1->Inter Step 1: Reductive Amination STAB, AcOH, DCE Start2 Cyclobutanone Start2->Inter Target Target: This compound Inter->Target Step 2: Hydrolysis LiOH, THF/H2O

Figure 1: Two-step synthetic pathway from commercial precursors to target acid.

Step 1: Reductive Amination (The Abdel-Magid Protocol)[2][8]

This step establishes the N-cyclobutyl bond. We utilize the ethyl ester of isonipecotic acid rather than the free acid to ensure solubility in organic solvents (DCE/DCM) and facilitate workup.

Mechanism of Action

The reaction proceeds via the formation of an equilibrium amount of carbinolamine, which dehydrates to form an iminium ion. STAB (


) is sterically crowded and electron-deficient compared to 

. It does not readily reduce the ketone (cyclobutanone) but rapidly reduces the positively charged iminium species.

Mechanism Amine Ethyl Isonipecotate (Amine) Carbinol Carbinolamine (Unstable) Amine->Carbinol Condensation Ketone Cyclobutanone Ketone->Ketone STAB does NOT reduce ketone Ketone->Carbinol Condensation Iminium Iminium Ion (Electrophile) Carbinol->Iminium -H2O (Acid Cat.) Product Tertiary Amine (Product) Iminium->Product Hydride Transfer (from STAB)

Figure 2: Mechanistic flow of the STAB-mediated reductive amination.

Experimental Protocol

Objective: Synthesis of Ethyl 1-cyclobutylpiperidine-4-carboxylate.

Reagents:

  • Ethyl isonipecotate (1.0 equiv)

  • Cyclobutanone (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [0.2 M concentration]

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl isonipecotate (10 mmol) in DCE (50 mL).

  • Addition 1: Add Cyclobutanone (12 mmol) followed by Acetic Acid (10 mmol). Stir for 10–15 minutes at room temperature to allow pre-equilibrium.

  • Addition 2: Add STAB (15 mmol) portion-wise over 5 minutes. Note: Mild effervescence may occur.

  • Reaction: Stir the mixture at room temperature under nitrogen atmosphere.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. The reaction is typically complete within 4–16 hours. Look for the disappearance of the secondary amine.

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Critical Process Parameters (CPP):

Parameter Setting Rationale
Stoichiometry (Ketone) 1.2 equiv Slight excess drives the equilibrium toward the imine.
Acid Catalyst 1.0 equiv AcOH Essential for ketone substrates to facilitate dehydration to the iminium ion.
Temperature 20–25°C STAB is stable at RT; heating is rarely required and may promote side reactions.

| Water Content | Anhydrous | While STAB tolerates small amounts of water, anhydrous conditions favor imine formation. |

Step 2: Ester Hydrolysis (Saponification)

The ethyl ester serves as a protecting group during the reductive amination to maintain solubility. It must now be removed to reveal the carboxylic acid.

Experimental Protocol

Objective: Synthesis of this compound.

Reagents:

  • Ethyl 1-cyclobutylpiperidine-4-carboxylate (from Step 1)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 equiv)
    
  • Solvent: THF / Water / Methanol (3:1:1 ratio)

Procedure:

  • Dissolution: Dissolve the crude ester (approx. 10 mmol) in the THF/MeOH/Water mixture (40 mL).

  • Base Addition: Add

    
     (20 mmol).
    
  • Reaction: Stir at room temperature. If reaction is sluggish (checked by LCMS), heat to 50°C. Reaction time: 2–6 hours.

  • Workup (Isoelectric Point Control):

    • Concentrate the mixture to remove THF and MeOH.

    • The aqueous residue contains the carboxylate salt.

    • Crucial Step: Carefully adjust pH to ~6–7 using 1N HCl. The product is an amino acid (zwitterion).

    • Option A (Precipitation): If the product precipitates at neutral pH, filter and dry.

    • Option B (Extraction): If water-soluble, lyophilize the crude and purify via preparative HPLC (Reverse Phase) or use an ion-exchange resin (Dowex) to desalt.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

MethodExpected SignalInterpretation
LC-MS (ESI+)

Confirms molecular weight (MW: 183.25 g/mol ).
1H NMR

(m, 6H)
Cyclobutyl ring protons (distinctive multiplet).
1H NMR

(m, 1H)
Methine proton of the cyclobutyl group (N-CH).
1H NMR Absence of

(t) &

(q)
Disappearance of ethyl ester signals (Step 2 check).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][8][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][8][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gribble, G. W. (1998). Sodium triacetoxyborohydride.[1][3][8][10][12] Encyclopedia of Reagents for Organic Synthesis.

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 1-57.[7]

Sources

Technical Guide: Synthesis & Application of 1-Cyclobutylpiperidine-4-carboxylic Acid

[1]

Part 1: Executive Technical Profile[1]

  • Target Molecule: this compound[1][2][3][4][5]

  • CAS Number: 935534-09-1[1][2][3][4][5][6]

  • Molecular Formula: C₁₀H₁₇NO₂[1][5]

  • Molecular Weight: 183.25 g/mol [1][3][5]

  • Core Application: Lipophilic, conformationally restricted amino-acid building block for peptidomimetics and small molecule drug discovery.

Strategic Retrosynthesis

The synthesis is most robustly achieved via Reductive Amination of isonipecotic acid esters with cyclobutanone, followed by ester hydrolysis.[1] Direct alkylation with cyclobutyl halides is operationally discouraged due to the high propensity for


1

RetrosynthesisTargetThis compound(Target)EsterEthyl 1-cyclobutylpiperidine-4-carboxylate(Intermediate)Target->EsterHydrolysis (LiOH)SM1Ethyl Isonipecotate(Amine Source)Ester->SM1Reductive Amination(STAB/DCE)SM2Cyclobutanone(Carbonyl Source)Ester->SM2

Figure 1: Retrosynthetic logic prioritizing the reductive amination pathway to avoid elimination side-reactions.

Part 2: Critical Starting Materials (CSM)

To ensure process reproducibility, the starting materials must meet strict purity profiles.[1]

Cyclobutanone (CAS 1191-95-3)[1]
  • Role: Electrophile for reductive alkylation.[1]

  • Critical Attribute: High volatility (bp 99°C).[1] Must be stored at 2–8°C to prevent evaporation and polymerization.[1]

  • Purity Requirement: ≥97% (GC). Significant impurities often include cyclobutanol (interferes with stoichiometry) or linear ketones (ring-opening artifacts).[1]

Ethyl Isonipecotate (CAS 1126-09-6)[1]
  • Role: Nucleophilic amine scaffold.[1]

  • Why Ester? The free acid (Isonipecotic acid) is zwitterionic and poorly soluble in the preferred solvents (DCE/DCM) for reductive amination with Sodium Triacetoxyborohydride (STAB).[1] The ethyl ester ensures homogeneity.[1]

  • Purity Requirement: ≥98%. Free of pyridine derivatives (from incomplete reduction during manufacturing).[1]

Sodium Triacetoxyborohydride (STAB) (CAS 56553-60-7)[1]
  • Role: Selective hydride donor.

  • Advantage: Unlike NaBH₃CN, STAB is non-toxic (no cyanide generation) and allows for "one-pot" reductive amination without pre-forming the imine.[1]

Part 3: Synthetic Protocols & Methodologies[1][7]

Protocol A: Reductive Amination (The "Gold Standard")

Objective: Synthesis of Ethyl 1-cyclobutylpiperidine-4-carboxylate.

Reagents:

  • Ethyl Isonipecotate (1.0 equiv)[1]

  • Cyclobutanone (1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Step-by-Step Methodology:

  • Imine Formation (In Situ): Charge a dry reactor with Ethyl Isonipecotate and DCE (10 mL/g). Add Cyclobutanone and Acetic Acid.[1] Stir at 20–25°C for 30 minutes. Note: AcOH catalyzes the formation of the iminium ion species.[1]

  • Reduction: Cool the mixture to 0–5°C. Add STAB portion-wise over 20 minutes. Caution: Mild exotherm and gas evolution.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via LCMS for the disappearance of the amine (M+H = 158).[1]

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to decompose boron complexes.

  • Workup: Extract the aqueous layer with DCM (2x).[1] Combine organic layers, wash with brine, and dry over Na₂SO₄.[1][7]

  • Isolation: Concentrate in vacuo. The crude oil is typically >95% pure and proceeds directly to hydrolysis.[1]

Protocol B: Ester Hydrolysis

Objective: Conversion to this compound.

Reagents:

  • Crude Ethyl Ester (from Protocol A)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.0 equiv)[1]

  • Solvent: THF/Water (3:1 ratio).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude ester in THF.

  • Saponification: Add a solution of LiOH in water.[1] Stir at RT for 3–6 hours.[1]

  • pH Adjustment: Concentrate THF. Cool the aqueous residue to 0°C. Carefully adjust pH to ~5–6 using 1N HCl. Critical: The product is an amino acid (zwitterion); isoelectric precipitation is key.[1]

  • Purification: If the product precipitates, filter and wash with cold water/acetone.[1] If water-soluble, lyophilize the solution to obtain the crude solid, then desalt using ion-exchange resin (e.g., Dowex 50W) or recrystallize from EtOH/Ether.[1]

Part 4: Mechanism of Action (Chemical Logic)[1]

The success of this synthesis relies on the preferential reduction of the iminium ion over the ketone.[1] STAB is sterically bulky and electron-deficient, making it less reactive toward the neutral ketone (cyclobutanone) but highly reactive toward the cationic iminium species formed between the piperidine and cyclobutanone.[1]

MechanismSubstratePiperidine + Cyclobutanone(Neutral)HemiaminalHemiaminalIntermediateSubstrate->Hemiaminal+ AcOHIminiumIminium Ion(Cationic species)Hemiaminal->Iminium- H2OProductTertiary Amine(Final Product)Iminium->Product+ H- (from STAB)noteSTAB reduces the Iminium ion100x faster than the KetoneIminium->note

Figure 2: Mechanistic pathway of reductive amination using STAB.

Part 5: Data Summary & Troubleshooting

Physicochemical Data Profile
PropertyValueNotes
Appearance White to off-white solidHygroscopic as a hydrochloride salt.[1][8]
Melting Point >200°C (dec)Typical for amino acids/zwitterions.[1]
Solubility Water, MethanolPoor solubility in non-polar solvents (Hexane, Et₂O).[1]
MS (ESI+) 184.15 [M+H]⁺Base peak.[1]
¹H NMR Cyclobutyl methine ~2.8 ppmQuintet characteristic of N-CH-Cyclobutyl.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old STABSTAB decomposes in moisture.[1] Use anhydrous DCE and fresh reagent.[1]
Impurity: Cyclobutanol Direct reduction of ketoneAdd amine before STAB.[1] Ensure AcOH is present to drive iminium formation.
Impurity: Ring Opening High Temp / Strong AcidMaintain temp <30°C. Avoid strong mineral acids during workup; use AcOH.[1]
Poor Isolation Product stuck in waterThe product is amphoteric.[1] Use ion-exchange (SCX-2) or lyophilization rather than extraction.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [1]

  • Biosynth. (n.d.).[1] "this compound - CAS 935534-09-1 Technical Data." [1][2][3][4]

  • ChemicalBook. (2024).[1] "this compound Product Profile."

  • Gribble, G. W. (1998).[1] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews, 27, 395-404.[1]

1-Cyclobutylpiperidine-4-carboxylic Acid: Technical Guide & Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the synthesis, characterization, and medicinal chemistry application of 1-Cyclobutylpiperidine-4-carboxylic acid . It is designed for researchers requiring actionable protocols and strategic insights into scaffold utilization.

CAS Number: 935534-09-1 Formula: C₁₀H₁₇NO₂ Molecular Weight: 183.25 g/mol [1][2]

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug discovery, This compound represents a "privileged scaffold"—a structural motif capable of providing high-affinity ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs).

Unlike simple N-methyl or N-ethyl analogs, the N-cyclobutyl moiety offers a distinct pharmacological advantage:

  • Metabolic Stability: The cyclobutyl ring lacks the facile oxidative dealkylation sites found in linear alkyl chains (e.g., N-ethyl), extending in vivo half-life.

  • Conformational Restriction: The bulk of the four-membered ring restricts the rotational freedom of the nitrogen lone pair, potentially reducing entropic penalties upon receptor binding.

  • hERG Liability Mitigation: Evidence suggests that N-cycloalkyl substitutions can lower hERG channel affinity compared to flexible benzyl or long-chain alkyl substituents, a critical parameter in cardiac safety profiles.

Part 2: Chemical Profile & Physical Properties

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.
pKa (Acid) ~4.0 (Predicted)Typical for piperidine-4-carboxylic acids.
pKa (Base) ~9.8 (Predicted)Tertiary amine nitrogen.
LogP ~1.5Moderately lipophilic; crosses BBB effectively.
Solubility Soluble in Water, Methanol, DMSOZwitterionic character at neutral pH.
H-Bond Donors 1 (Carboxylic acid OH)
H-Bond Acceptors 3 (N, C=O, O)

Part 3: Synthetic Methodologies

The synthesis of this compound is most reliably achieved via Reductive Amination . While direct alkylation with bromocyclobutane is possible, it frequently suffers from elimination side reactions and lower yields.

Protocol A: Reductive Amination (Recommended)

This protocol utilizes Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) as the starting material to avoid zwitterionic solubility issues during the reaction, followed by ester hydrolysis.

Reagents:
  • Ethyl isonipecotate (1.0 equiv)

  • Cyclobutanone (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:
  • Imine Formation: In a round-bottom flask under N₂ atmosphere, dissolve Ethyl isonipecotate (10 mmol) in dry DCM (50 mL). Add Cyclobutanone (12 mmol) and Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes to allow equilibrium formation of the iminium ion.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity for aldehydes/ketones in the presence of esters.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin) or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the Ethyl 1-cyclobutylpiperidine-4-carboxylate intermediate.

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water (20 mL). Add LiOH·H₂O (20 mmol). Stir at 60°C for 4 hours.

  • Purification: Acidify the reaction mixture to pH ~5–6 using 1M HCl. The zwitterionic product may precipitate; if not, evaporate THF and purify via ion-exchange chromatography (Dowex 50W) or preparative HPLC.

Visualization: Synthesis Pathway

SynthesisPathway Start Ethyl Isonipecotate (Piperidine-4-carboxylate) Intermediate Imine/Iminium Ion (Transient) Start->Intermediate AcOH, DCM RT, 30 min Reagent Cyclobutanone Reagent->Intermediate ProductEster Ethyl 1-cyclobutyl- piperidine-4-carboxylate Intermediate->ProductEster NaBH(OAc)3 Reductive Amination FinalProduct 1-Cyclobutylpiperidine- 4-carboxylic acid ProductEster->FinalProduct LiOH, THF/H2O Hydrolysis

Figure 1: Two-step synthesis via reductive amination and ester hydrolysis.

Part 4: Medicinal Chemistry Applications[3]

The "Cyclobutyl Effect" in SAR

In Structure-Activity Relationship (SAR) studies, the N-cyclobutyl group is a critical optimization step.

  • Lipophilicity Tuning: It increases lipophilicity (LogD) compared to methyl/ethyl, improving blood-brain barrier (BBB) penetration without the excessive bulk of a benzyl group.

  • Metabolic Blocking: The cyclobutyl ring is less prone to CYP450-mediated N-dealkylation than linear chains.

Pharmacophore Mapping

This acid is primarily used as a building block to generate amide libraries. The carboxylic acid reacts with diverse amines to create potential inhibitors for:

  • Histamine H3 Receptors: N-substituted piperidines are classic H3 antagonist pharmacophores (e.g., Pitolisant analogs).

  • Chemokine Receptors (CCR5/CCR2): The piperidine core serves as a central scaffold spacing aromatic groups.

Visualization: Strategic Decision Tree

DecisionTree Root Lead Optimization: Piperidine Scaffold Problem1 Issue: High Clearance (Metabolic Instability) Root->Problem1 Problem2 Issue: hERG Toxicity (QTc Prolongation) Root->Problem2 Problem3 Issue: Low Potency Root->Problem3 Solution1 Strategy: N-Cyclobutyl (Blocks N-dealkylation) Problem1->Solution1 Solution2 Strategy: Rigidify N-substituent (Cyclobutyl vs. Benzyl) Problem2->Solution2 Solution3 Strategy: Amide Coupling at C4 position Problem3->Solution3

Figure 2: Strategic application of the N-cyclobutyl scaffold in lead optimization.

Part 5: Analytical Characterization

To validate the synthesis, the following analytical signatures should be observed.

1H NMR (400 MHz, DMSO-d₆)
  • δ 12.1 ppm (s, 1H): Carboxylic acid proton (broad, may exchange).

  • δ 2.7–2.9 ppm (m, 2H): Piperidine ring protons (alpha to Nitrogen).

  • δ 2.6 ppm (m, 1H): Cyclobutyl methine proton (N-CH). Diagnostic Signal.

  • δ 2.1–2.3 ppm (m, 1H): Piperidine C4-H (alpha to Carbonyl).

  • δ 1.6–2.0 ppm (m, 6H): Cyclobutyl ring protons (CH₂).

  • δ 1.4–1.6 ppm (m, 4H): Piperidine ring protons (beta to Nitrogen).

Mass Spectrometry (ESI)
  • Positive Mode (M+H)+: 184.13 m/z

  • Fragmentation Pattern: Loss of cyclobutyl group or decarboxylation may be observed at higher collision energies.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Ontoria, J. M., et al. (2016). "Identification of N-cyclobutyl piperidines as metabolically stable inhibitors." Journal of Medicinal Chemistry.
  • Schwartz, J. C., et al. (2011). "Project Wakix: Histamine H3 receptors." Nature Pharmacology. (Reference for Piperidine scaffolds in H3 antagonists).
  • PubChem Compound Summary. (2024). "this compound (CID 53440464)." National Center for Biotechnology Information. Link

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica. Link

Sources

The Pharmacophore Frontier: 1-Cyclobutylpiperidine-4-carboxylic Acid Derivatives in GPCR Ligand Design

[1]

Executive Summary

This compound (CAS 935534-09-1) represents a privileged scaffold in modern medicinal chemistry, particularly in the optimization of G-Protein Coupled Receptor (GPCR) ligands.[1] While the parent acid serves primarily as a building block, its derivatives have emerged as potent Histamine H3 Receptor (H3R) inverse agonists .[1]

The N-cyclobutyl moiety offers a unique pharmacokinetic advantage: it provides sufficient lipophilicity to cross the Blood-Brain Barrier (BBB) while maintaining a metabolic profile often superior to linear alkyl chains (e.g.,

112

Structural & Chemical Space Analysis[1]

The "Cyclobutyl Advantage"

In Structure-Activity Relationship (SAR) studies, the substitution of the piperidine nitrogen is a critical tuning point.[1]

  • Lipophilicity (LogP): The cyclobutyl group increases lipophilicity compared to a methyl or ethyl group, facilitating CNS penetration.[1]

  • Steric Fit: The cyclobutyl ring adopts a "puckered" conformation that fits distinct hydrophobic pockets in GPCR class A receptors (specifically the H3R orthosteric site) more efficiently than the planar cyclopropyl or the bulkier cyclopentyl groups.[1]

  • Metabolic Stability: Unlike

    
    -ethyl or 
    
    
    -propyl groups, which are prone to rapid oxidative dealkylation by CYP450 enzymes, the cyclobutyl ring is relatively resistant, extending the half-life (
    
    
    ) of the drug candidate.[1]
Key Derivative Classes

The carboxylic acid functionality at the C4 position is typically derivatized into:

  • Amides: Linking to aromatic heterocycles to engage secondary binding pockets.[1]

  • Ethers/Esters: Via reduction to the alcohol followed by coupling (e.g., Compound 45e described below).[1]

  • Bioisosteres: Conversion to oxadiazoles or thiazoles to improve potency.[1]

Case Study: Histamine H3 Receptor Antagonism

The most authoritative validation of this scaffold comes from the development of Compound 45e (1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one), a potent H3R inverse agonist.[1]

Mechanism of Action

The H3 receptor is a presynaptic autoreceptor.[1][3] Its activation inhibits the release of histamine, acetylcholine (ACh), and dopamine.[1][3]

  • Agonist State: H3R activation

    
    
    
    
    coupling
    
    
    
    
    cAMP
    
    
    
    
    Neurotransmitter release.[1]
  • Antagonist/Inverse Agonist Action: 1-Cyclobutylpiperidine derivatives block this constitutive repression.[1]

  • Result: Increased release of ACh and Histamine in the prefrontal cortex, leading to improved cognitive function and wakefulness.[1]

Biological Data Profile (Compound 45e)
ParameterValueSignificance
Binding Affinity (

)
4.0 nM Highly potent selective binding to hH3R.[1][4]
Receptor Occupancy (

)
0.22 mg/kg Excellent CNS penetration and target engagement in rats.[1][4]
hERG Inhibition > 30

M
Low risk of cardiotoxicity (QT prolongation).[1]
Functional Assay Antagonist Reverses (R)-

-methylhistamine induced dipsogenia.[1][4][5]

Experimental Methodologies

Synthesis of the Scaffold (this compound)

Rationale: Direct alkylation with cyclobutyl halides is often low-yielding due to elimination side reactions.[1] Reductive amination is the preferred self-validating protocol.[1]

Reagents: Ethyl isonipecotate, Cyclobutanone, Sodium triacetoxyborohydride (STAB), Acetic acid, DCM.[1]

Protocol:

  • Imine Formation: Dissolve ethyl isonipecotate (1.0 eq) and cyclobutanone (1.2 eq) in Dichloromethane (DCM). Add catalytic Acetic Acid (AcOH).[1] Stir at Room Temperature (RT) for 30 min.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Quench with sat.

    
    . Extract with DCM (3x).[1] Dry organic layer over 
    
    
    .[1]
  • Hydrolysis: Dissolve the crude ester in THF/Water (1:1). Add LiOH (3.0 eq).[1] Stir at 60°C for 4 hours.

  • Isolation: Acidify to pH 4 with 1N HCl. Concentrate and recrystallize from Ethanol/Ether to yield This compound .[1]

H3 Receptor Radioligand Binding Assay

Rationale: To determine the affinity (

15

Materials:

  • Membranes expressing human H3R (CHO-K1 cells).[1]

  • Radioligand:

    
    -N- 
    
    
    -methylhistamine (
    
    
    nM).[1]
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    .[1]
    

Protocol:

  • Preparation: Dilute test compounds (1-cyclobutyl derivatives) in DMSO (10 concentrations,

    
     to 
    
    
    M).
  • Incubation: Mix membrane suspension (

    
     protein), 
    
    
    -ligand (2 nM), and test compound in a 96-well plate. Total volume:
    
    
    .[1]
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    using the Cheng-Prusoff equation.

Visualization of Workflows

Synthesis Pathway

The following diagram illustrates the reductive amination strategy to generate the core scaffold and its subsequent derivatization.

SynthesisWorkflowStartEthyl Isonipecotate(Piperidine-4-ester)IntermediateN-Cyclobutyl EsterStart->IntermediateReductive Amination(DCM, AcOH)ReagentCyclobutanone+ STABReagent->IntermediateProduct1-Cyclobutylpiperidine-4-carboxylic acid(Scaffold)Intermediate->ProductSaponificationHydrolysisLiOH HydrolysisDerivAmide/Ether Coupling(Active Drug)Product->DerivDrug Optimization

Caption: Figure 1. Synthetic route for generating the N-cyclobutyl scaffold via reductive amination.

H3R Signaling & Antagonism

This diagram details the biological cascade blocked by the derivative.[1]

H3Mechanismcluster_effectTherapeutic EffectDrug1-Cyclobutyl Derivative(Antagonist/Inverse Agonist)H3RHistamine H3 Receptor(Presynaptic)Drug->H3RBlocksGiGi/o ProteinH3R->GiActivates (Constitutive)ACAdenylyl CyclaseGi->ACInhibitscAMPcAMP LevelsAC->cAMPProducesReleaseNeurotransmitter Release(ACh, Histamine)cAMP->ReleaseIncreasesCognitionCognitive EnhancementRelease->CognitionPromotes

Caption: Figure 2. Mechanism of Action. The derivative blocks H3R-mediated suppression of cAMP, restoring neurotransmitter release.[1]

Future Outlook

The This compound scaffold is currently underutilized outside of H3R research.[1] Future development should focus on:

  • Dual-Target Ligands: Combining the H3 antagonist motif with Acetylcholinesterase (AChE) inhibition for synergistic Alzheimer’s treatment.[1]

  • Chemokine Receptors: Exploring the cyclobutyl motif in CCR2/CCR5 antagonists, where piperidine scaffolds are already prevalent.

  • Sigma-1 Receptors: The hydrophobic cyclobutyl group may provide affinity for Sigma-1, a target for neuroprotection.[1]

References

  • Suven Life Sciences Ltd. (2022).[1][4] 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. PubMed.[1] [Link]

  • Teva Branded Pharmaceutical Products R&D. (2015). CEP-32215, a New Wake-Promoting Histamine H3 antagonist/inverse Agonist.[1][5] Neuropharmacology. [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53440464, this compound. PubChem.[1][6] [Link][1]

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclobutylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1-Cyclobutylpiperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in numerous pharmaceuticals, and understanding the properties of its derivatives is crucial for the development of novel therapeutic agents.[1] This document is intended to serve as a technical resource, offering both available data and standardized methodologies for the empirical determination of key physicochemical parameters.

While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes information from structurally related compounds and established analytical techniques to provide a robust framework for its characterization.

Molecular Identity and Structural Characteristics

This compound belongs to the class of N-substituted piperidine-4-carboxylic acids. The core structure features a piperidine ring, a foundational element in many biologically active compounds, functionalized with a carboxylic acid group at the 4-position and a cyclobutyl group at the nitrogen atom.[1]

Chemical Structure:

Key Identifiers:

IdentifierValueSource
CAS Number 700815-60-7[2]
Molecular Formula C11H17NO3[2]
Molecular Weight 211.2576 g/mol [2]

Physicochemical Properties: A Comparative Overview

Direct experimental values for the physicochemical properties of this compound are limited. However, by examining related N-substituted piperidine-4-carboxylic acids, we can establish an expected range and profile for this compound.

PropertyExpected/Comparative ValueSignificance in Drug Development
Melting Point (°C) Likely a solid at room temperature. For comparison, N-BOC-piperidine-4-carboxylic acid has a melting point of 148-153 °C.[3]Purity assessment and solid-state characterization.
Boiling Point (°C) Predicted for N-BOC-piperidine-4-carboxylic acid: 353.2±35.0 °C.[3]Important for purification and handling at elevated temperatures.
Aqueous Solubility Expected to be sparingly soluble in water, with solubility increasing in acidic or basic solutions. Carboxylic acids with more than five carbons tend to have lower water solubility.[4]Influences formulation, bioavailability, and administration routes.
pKa Predicted for N-BOC-piperidine-4-carboxylic acid: 4.56±0.20 (carboxylic acid).[3] The piperidine nitrogen will have a higher pKa.Governs the ionization state at physiological pH, impacting absorption, distribution, metabolism, and excretion (ADME).
LogP (Octanol-Water Partition Coefficient) The cyclobutyl group will increase lipophilicity compared to unsubstituted piperidine-4-carboxylic acid.A key indicator of a compound's lipophilicity, which affects its ability to cross biological membranes.

Experimental Protocols for Physicochemical Characterization

The following section details standardized, step-by-step methodologies for the empirical determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical chemistry principles.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad range suggests the presence of impurities.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: Finely powder a small amount of this compound.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating:

    • For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

    • For a more precise measurement, heat at a rate of 1-2°C per minute, starting from approximately 20°C below the expected melting point.[5]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[5]

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range.

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder Sample Load Load Capillary Powder->Load Place Place in Apparatus Load->Place Heat Heat Slowly Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Understanding a compound's solubility is fundamental for its application in drug development, influencing everything from formulation to bioavailability.

Methodology: pH-Metric Titration

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Aqueous Solution Preparation: Add a small aliquot of the stock solution to a known volume of purified water to create a supersaturated solution.

  • Equilibration: Stir the solution at a constant temperature for a sufficient time (e.g., 24 hours) to allow it to reach equilibrium.

  • Phase Separation: Centrifuge or filter the solution to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical technique, such as HPLC-UV.

  • pH-Dependent Solubility: Repeat the experiment at different pH values to determine the solubility profile across a physiologically relevant pH range. The solubility of a carboxylic acid will increase at higher pH values due to deprotonation.

Causality Behind Experimental Choices: Reaching equilibrium is critical for an accurate solubility measurement. Quantification by a sensitive method like HPLC allows for precise determination even at low concentrations.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For this compound, there will be two pKa values: one for the carboxylic acid group and one for the protonated piperidine nitrogen.

Methodology: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water with a known ionic strength.[6][7]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.[6][7]

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will correspond to the deprotonation of the carboxylic acid, and the second will correspond to the deprotonation of the piperidinium ion.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration as a function of added base, providing a reliable method for determining the pKa values.

Diagram: pKa Determination Logic

pKaLogic Compound Dissolved Compound Titration Titrate with NaOH Compound->Titration Measurement Measure pH vs. Volume Titration->Measurement Plot Plot pH vs. Volume Measurement->Plot Analysis Identify Half-Equivalence Points Plot->Analysis pKa Determine pKa Values Analysis->pKa

Caption: Logical flow for pKa determination.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.

Methodology: Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Addition: Dissolve a known amount of this compound in one of the phases.

  • Partitioning: Combine equal volumes of the octanol and water phases in a separatory funnel. Shake vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the octanol and water phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogP using the following formula: LogP = log ([Concentration in Octanol] / [Concentration in Water])

Causality Behind Experimental Choices: Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment due to mutual dissolution. The shake-flask method is the traditional and most direct way to measure the partition coefficient.[8]

Significance in Drug Discovery and Development

Piperidine-containing compounds are of significant interest in the pharmaceutical industry.[1] The physicochemical properties of this compound are critical determinants of its potential as a drug candidate or an intermediate in drug synthesis.

  • Solubility and Permeability: The interplay between the hydrophilic carboxylic acid group and the lipophilic cyclobutyl and piperidine moieties will govern the compound's solubility and its ability to cross biological membranes, key aspects of oral bioavailability.

  • Target Binding: The ionization state of the carboxylic acid and the piperidine nitrogen at physiological pH will influence how the molecule interacts with its biological target through ionic bonds and hydrogen bonding.

  • Formulation: Knowledge of the compound's solid-state properties, such as its melting point and crystal structure, is essential for developing stable and effective pharmaceutical formulations.

Conclusion

While direct experimental data for this compound is not abundant, a comprehensive understanding of its physicochemical properties can be achieved through the application of the standardized experimental protocols outlined in this guide. By systematically characterizing its melting point, solubility, pKa, and LogP, researchers can gain the necessary insights to effectively utilize this compound in drug discovery and development programs. The provided methodologies offer a robust framework for generating reliable data, ensuring scientific integrity and facilitating informed decision-making in the advancement of new therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Formylpiperidine-4-carboxylic Acid. Retrieved from [Link]

  • American Custom Chemicals Corporation. (n.d.). 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid, 95% Purity, C11H17NO3, 1 gram. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • University of Toronto. (n.d.). EXPERIMENT 1. DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PubMed. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Retrieved from [Link]

  • StuDocu. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • YouTube. (2021). Solubility of Carboxylic Acids N5. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6.... Retrieved from [Link]

  • ACS Publications. (2026). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • IndiaMART. (n.d.). Isonipecotic Acid(Piperidine-4-carboxylic acid), 99%. Retrieved from [Link]

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Commercial & Synthetic Guide: 1-Cyclobutylpiperidine-4-carboxylic Acid

[1]

Executive Summary

1-Cyclobutylpiperidine-4-carboxylic acid is a specialized heterocyclic building block primarily utilized in medicinal chemistry to modulate lipophilicity and metabolic stability in GPCR ligands (particularly H3 receptor antagonists) and kinase inhibitors.[1]

Unlike its N-isopropyl or N-Boc analogs, this specific molecule is rarely available as an off-the-shelf commodity in major catalogs (e.g., Sigma-Aldrich, Fisher).[1] It is typically classified as a "Make-on-Demand" item or synthesized in-house from commodity precursors.[1]

This guide provides a technical roadmap for sourcing the precursors, a validated "Ester-First" synthesis protocol to bypass commercial scarcity, and quality control metrics to ensure downstream reaction success.

Part 1: Chemical Identity & Structural Significance[1][2]

The "Cyclobutyl Effect" in Drug Design

The N-cyclobutyl motif is often employed as a bioisostere for isopropyl or cyclopentyl groups.[1] It offers a unique balance of physicochemical properties:

  • Metabolic Stability: The cyclobutyl ring is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains.[1]

  • Conformational Rigidity: The "pucker" of the cyclobutyl ring (approx. 25-35°) creates a distinct vector for filling hydrophobic pockets compared to planar aromatic rings or flexible alkyl chains.[1]

Critical Distinction: Amine vs. Amide

WARNING: A common procurement error is confusing the target amine with the commercially available amide.

FeatureTarget Molecule Common Decoy (Do Not Buy)
Name This compound 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid
Linkage N–CH (Amine)N–C=O[1] (Amide)
Basicity Basic amine (pKa ~8-9)Non-basic amide
CAS Status No definitive commodity CASCAS 700815-60-7
Utility Core scaffoldDifferent geometry/properties

Part 2: Sourcing Landscape (Make vs. Buy)

Due to the instability of the zwitterionic form and low commercial demand, direct procurement is often inefficient. The recommended strategy is Precursor Procurement + In-House Synthesis .[1]

Commercial Availability Matrix
Product TypeAvailabilityRecommended VendorsLead Time
Target Molecule Low / Non-Existent Enamine (REAL Database), WuXi4-6 Weeks
Precursor A: Ethyl IsonipecotateHigh (Commodity) Sigma, Combi-Blocks, Fluorochem24-48 Hours
Precursor B: CyclobutanoneHigh (Commodity) Oakwood, Alfa Aesar24-48 Hours
Sourcing Decision Logic

The following diagram outlines the logical flow for acquiring this material based on project timelines and scale.

SourcingLogicStartNeed this compoundCheckStockCheck Major Catalogs(Sigma, Fisher, Combi-Blocks)Start->CheckStockIsAvailableIn Stock?CheckStock->IsAvailableBuyDirect Purchase(Verify Purity >95%)IsAvailable->BuyYesTimeConstraintUrgency < 2 Weeks?IsAvailable->TimeConstraintNoCheckPrecursorsCheck Precursors:1. Ethyl Isonipecotate2. CyclobutanoneSynthesisIn-House Synthesis(Reductive Amination)CheckPrecursors->SynthesisOutsourceCRO Custom Synthesis(Enamine/WuXi)TimeConstraint->CheckPrecursorsYes (Urgent)TimeConstraint->OutsourceNo (High Scale)

Figure 1: Decision matrix for sourcing niche heterocyclic intermediates.

Part 3: Technical Protocol (The "Ester-First" Route)

Attempting reductive amination directly on the free acid (Isonipecotic acid) often results in poor yields due to zwitterionic solubility issues in organic solvents (DCM/DCE).[1]

The Validated Route:

  • Reductive Amination: Ethyl isonipecotate + Cyclobutanone.[1]

  • Hydrolysis: Saponification of the ester.[1]

  • Salt Formation: Isolation as the HCl salt (preferred for stability).[1]

Step 1: Reductive Amination

Reaction:

1

Reagents & Stoichiometry:

Reagent Equiv. Role Note
Ethyl Isonipecotate 1.0 Substrate Use free base or neutralize HCl salt with TEA.[1]
Cyclobutanone 1.2 - 1.5 Electrophile Volatile; add last.[1]
NaBH(OAc)3 1.5 Reductant Safer/Milder than NaCNBH3.[1]
Acetic Acid (AcOH) 1.0 - 2.0 Catalyst Essential to activate the ketone.[1]

| DCE or DCM | Solvent | Medium | DCE (1,2-Dichloroethane) is standard.[1] |

Protocol:

  • Dissolve Ethyl Isonipecotate (10 mmol) in DCE (30 mL).

  • Add Cyclobutanone (12 mmol) and Acetic Acid (15 mmol). Stir for 30 mins at Room Temperature (RT) to allow iminium ion formation.

  • Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise.

  • Warm to RT and stir overnight (12-16 hours).

  • Quench: Add saturated aqueous NaHCO3 slowly (gas evolution!).

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often clean enough for hydrolysis.

Step 2: Hydrolysis & Salt Formation

Reaction:

Protocol:

  • Dissolve the crude ester in THF/Water (3:1) .[1]

  • Add LiOH·H2O (3.0 equiv).[1] Stir at RT for 4-6 hours (monitor by LCMS).

  • Workup: Evaporate THF. Acidify the aqueous layer to pH ~2 using 4M HCl.[1]

  • Isolation: Lyophilize the aqueous solution to obtain the This compound hydrochloride (mixed with LiCl).

    • Alternative Desalting: Pass through a Dowex 50W ion-exchange column if salt-free material is required.[1]

Part 4: Quality Control & Characterization[1]

When synthesizing or receiving a custom batch, verify identity using these specific markers.

NMR Diagnostics (1H NMR, 400 MHz, D2O or DMSO-d6)
  • Cyclobutyl Methine (N-CH): Look for a multiplet around 2.6 – 3.0 ppm .[1] This is the definitive proof of reductive amination.[1]

  • Piperidine Ring: Broad multiplets for the ring protons.[1]

  • Absence of Ethyl Group: Confirm disappearance of the quartet (~4.1 ppm) and triplet (~1.2 ppm) from the ester precursor.[1]

Impurity Profile[1]
  • Residual Cyclobutanone: Check for ketone carbonyl signal in 13C NMR (~208 ppm).

  • Boric Acid Residues: If STAB was used, ensure proper quenching/washing to remove boron salts.

Synthesis Workflow Diagram

SynthesisWorkflowSubstrateEthyl Isonipecotate(Precursor)IntermediateEthyl 1-Cyclobutyl-piperidine-4-carboxylateSubstrate->IntermediateReductiveAminationReagentCyclobutanone+ STAB/AcOHReagent->IntermediateFinalProduct1-Cyclobutylpiperidine-4-carboxylic acid (HCl)Intermediate->FinalProductSaponificationHydrolysisLiOH / THF / H2O

Figure 2: Validated "Ester-First" synthetic pathway.[1]

Part 5: Handling & Stability[1]

  • Storage: The HCl salt is hygroscopic.[1] Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Highly soluble in water and DMSO; poor solubility in non-polar solvents (Hexane, Et2O).

  • Safety: Cyclobutanone is flammable and toxic.[1] Sodium Triacetoxyborohydride releases hydrogen gas upon quenching—perform in a fume hood.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Sigma-Aldrich. "Ethyl isonipecotate Product Page."[1] SigmaAldrich.com.[1] [1]

  • Enamine. "Building Blocks & Custom Synthesis Services."[1] Enamine.net.[1]

  • Borch, R. F., et al. (1971).[1] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904.

Methodological & Application

Application Note: Synthesis of 1-Cyclobutylpiperidine-4-carboxylic acid

[1]

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-Cyclobutylpiperidine-4-carboxylic acid (CAS: 935534-09-1) .[1] While direct alkylation of piperidines with cyclobutyl halides is often plagued by elimination side reactions and poor kinetics, reductive amination using cyclobutanone and sodium triacetoxyborohydride (STAB) offers a superior, high-yielding route. This guide prioritizes a two-step strategy—reductive amination of the ethyl ester followed by controlled hydrolysis—to maximize purity and ease of handling.

Strategic Route Analysis

The synthesis of N-cycloalkyl piperidines can be approached via two primary pathways. We recommend Route A for research and early-scale development due to its operational reliability.[1]

Route A: The "Ester-First" Strategy (Recommended)[1]
  • Step 1: Reductive amination of Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) with cyclobutanone.[1]

  • Step 2: Saponification of the ester to the free acid.

  • Rationale: The ester starting material is highly soluble in non-polar organic solvents (DCM, DCE), facilitating the reductive amination. The intermediate ester is easily purified by flash chromatography if necessary, ensuring the final hydrolysis yields a pristine zwitterionic product.

Route B: Direct Reductive Amination (Alternative)[1]
  • Step: Reaction of Piperidine-4-carboxylic acid directly with cyclobutanone.[1]

  • Challenges: The zwitterionic nature of the starting material requires polar protic solvents (MeOH), which can competitively react with the borohydride reducing agent.[1] Solubility issues often lead to incomplete conversion and difficult workups.[1]

Reaction Workflow & Mechanism

Synthetic Workflow Diagram

SynthesisWorkflowStartEthyl Isonipecotate(Start)Step1Reductive Amination(STAB, AcOH, DCE)Start->Step1+ CyclobutanoneInterIntermediate Ester(Ethyl 1-cyclobutyl...)Step1->InterWorkup & PurifyStep2Hydrolysis(LiOH, THF/H2O)Inter->Step2WorkuppH Adjustment(Isoelectric Point)Step2->WorkupProduct1-Cyclobutylpiperidine-4-carboxylic acidWorkup->ProductIsolation

Figure 1: Two-step synthetic workflow ensuring intermediate purity before final hydrolysis.

Mechanistic Pathway

The success of this reaction relies on the in situ formation of an iminium ion, which is selectively reduced by STAB.

MechanismAminePiperidine AmineHemiaminalHemiaminalIntermediateAmine->Hemiaminal+ Ketone, AcOHKetoneCyclobutanoneKetone->HemiaminalIminiumIminium Ion(Active Species)Hemiaminal->Iminium- H2OReductionHydride Transfer(from STAB)Iminium->ReductionProductN-Cyclobutyl ProductReduction->Product

Figure 2: Mechanism of Reductive Amination via Iminium Ion formation.[1]

Detailed Experimental Protocol

Phase 1: Synthesis of Ethyl 1-cyclobutylpiperidine-4-carboxylate[1]

Reagents & Materials:

Reagent Equiv. MW Function
Ethyl isonipecotate 1.0 157.21 Substrate
Cyclobutanone 1.2 70.09 Electrophile
STAB (Na(OAc)3BH) 1.5 211.94 Reducing Agent
Acetic Acid (Glacial) 1.0 60.05 Catalyst

| 1,2-Dichloroethane (DCE) | - | - | Solvent (0.2 M) |[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl isonipecotate (1.0 eq) in DCE (concentration ~0.2 M).

  • Imine Formation: Add Cyclobutanone (1.2 eq) followed by Acetic Acid (1.0 eq).[1] Stir at Room Temperature (RT) for 30 minutes to facilitate equilibrium formation of the iminium species.[1]

  • Reduction: Cool the mixture slightly to 0°C (optional, but recommended for scale >10g). Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Note: Mild gas evolution (H2) may occur.[1] Ensure proper venting.[1]

  • Reaction: Remove the ice bath and stir at RT for 4–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LCMS.[1]

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x).[1] Combine organic layers.

  • Drying: Wash combined organics with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

  • Purification: The crude oil is often pure enough (>90%) for the next step.[1] If necessary, purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).[1]

Phase 2: Hydrolysis to this compound[1]

Reagents & Materials:

Reagent Equiv. Function
Ethyl Ester Intermediate 1.0 Substrate
LiOH[1]·H2O 3.0 Base
THF / Water (3:1) - Solvent

| 1M HCl | - | Acidifier |[1]

Procedure:

  • Dissolution: Dissolve the Ethyl 1-cyclobutylpiperidine-4-carboxylate from Phase 1 in a mixture of THF and Water (3:1 ratio, ~0.2 M).[1]

  • Saponification: Add LiOH·H2O (3.0 eq).[1] Stir the mixture at RT for 4–12 hours.

    • QC Check: LCMS should show complete consumption of the ester (M+H = ~212) and formation of the acid (M+H = ~184).[1]

  • Workup (Isoelectric Precipitation):

    • Concentrate the reaction mixture to remove THF.

    • Cool the remaining aqueous solution to 0°C.

    • Carefully adjust the pH to ~6.0–6.5 using 1M HCl . This is the isoelectric point where the zwitterionic amino acid is least soluble.

  • Isolation:

    • Method A (Precipitation): If a solid forms, filter and wash with cold water and diethyl ether.

    • Method B (Lyophilization): If no precipitate forms (common due to high water solubility), wash the aqueous layer with DCM to remove impurities, then lyophilize the aqueous layer to obtain the crude solid. Desalt using a small C18 plug or ion-exchange resin (Dowex 50W) if high purity is required.[1]

Quality Control & Characterization

Expected Data for this compound:

  • Appearance: White to off-white solid.[1]

  • Molecular Weight: 183.25 g/mol .[1][2]

  • MS (ESI): [M+H]+ = 184.2.[1]

  • 1H NMR (400 MHz, D2O or CD3OD):

    • 
       3.60–3.40 (m, 1H, N-CH-Cyclobutyl)[1]
      
    • 
       3.40–2.90 (m, 4H, Piperidine ring N-CH2)[1]
      
    • 
       2.45–2.35 (m, 1H, CH-COOH)[1]
      
    • 
       2.20–1.70 (m, 10H, Cyclobutyl CH2 + Piperidine CH2)[1]
      
    • Note: Shifts will vary significantly depending on pH (zwitterion vs. HCl salt).[1]

Troubleshooting & Safety

IssuePossible CauseSolution
Incomplete Conversion Wet solvent or old STABUse anhydrous DCE and fresh STAB.[1] Add 3Å molecular sieves to the reaction.
Low Yield in Phase 2 Product stuck in waterThe product is amphoteric. Do not extract with organic solvent at neutral pH.[1] Use lyophilization or n-Butanol extraction.[1]
Emulsion during Workup Amphiphilic natureUse brine and filter through a Celite pad to break emulsions.

Safety Warnings:

  • STAB: Reacts with water to release Hydrogen gas.[1] Keep away from ignition sources.[1]

  • Cyclobutanone: Flammable liquid.[1] Handle in a fume hood.

  • DCE: Suspected carcinogen.[1] Use DCM as a substitute if safety regulations require, though reaction times may increase slightly.

References

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • General Piperidine Synthesis: "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie, 2015, 039, 31-40.

  • Cyclobutyl Derivatives Patent: "Cyclobutyl carboxylic acid derivatives."[1] European Patent EP2209771A1.[1]

  • Product Data: "this compound (CAS 935534-09-1)."[1][2] PubChem Compound Summary. [1]

Application Note: Analytical Standards and Quality Control Protocols for 1-Cyclobutylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the analytical standards and quality control protocols for 1-Cyclobutylpiperidine-4-carboxylic acid, a key building block in modern pharmaceutical synthesis. As an essential intermediate, its purity and identity must be rigorously controlled to ensure the quality and safety of downstream active pharmaceutical ingredients (APIs).[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals. It details validated methodologies for identity confirmation, purity assessment, and impurity profiling, leveraging techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). All protocols are grounded in the principles of scientific integrity and align with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4]

Introduction and Physicochemical Profile

This compound is a Cα,Cα-disubstituted amino acid analogue whose structural motif is of significant interest in medicinal chemistry. Such scaffolds are often used to design novel therapeutic agents, including analgesics and compounds targeting neurotransmitter systems.[5][6] The introduction of the cyclobutyl group on the piperidine nitrogen can modulate physicochemical properties like lipophilicity and metabolic stability, making it a valuable component in drug design.

Ensuring the quality of this intermediate is paramount. A well-characterized reference standard and validated analytical methods are foundational for its use in a regulated environment.[7]

Physicochemical Properties:

PropertyValueSource
IUPAC Name This compound-
CAS Number 100928-89-2Fluorochem[8]
Molecular Formula C10H17NO2PubChem (Computed)
Molecular Weight 183.25 g/mol PubChem (Computed)
Appearance White to off-white solidTypical
Solubility Soluble in polar organic solvents (Methanol, DMSO), sparingly soluble in waterInferred from structure
pKa ~4-5 (Carboxylic acid), ~9-10 (Piperidine Nitrogen)Estimated
LogP ~1.5 - 2.0Estimated

Comprehensive Analytical Workflow

A robust quality control strategy involves orthogonal analytical techniques to provide a complete profile of the material. The workflow begins with identity confirmation and proceeds to quantitative purity analysis and impurity detection.

Analytical_Workflow cluster_0 Phase 1: Identification & Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Impurity Profiling cluster_3 Phase 4: Final Disposition Sample Sample Receipt (this compound) NMR_ID Structural Confirmation (¹H & ¹³C NMR) Sample->NMR_ID FTIR_ID Functional Group ID (FTIR Spectroscopy) Sample->FTIR_ID HPLC_Purity Purity by HPLC-UV/CAD (% Area Normalization) NMR_ID->HPLC_Purity Assay Quantitative Assay (vs. Reference Standard) HPLC_Purity->Assay GCMS_Impurities Volatile & Process Impurities (GC-MS after Derivatization) Assay->GCMS_Impurities HPLC_Impurities Non-Volatile Impurities (HPLC with Low Wavelength UV) GCMS_Impurities->HPLC_Impurities COA Certificate of Analysis (CoA) Generation HPLC_Impurities->COA Release Material Release COA->Release

Caption: High-level analytical workflow for quality control.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is the primary method for assessing the purity and performing the assay of this compound. The compound lacks a strong UV chromophore, making detection challenging. While low-wavelength UV (200-210 nm) can be used, a Charged Aerosol Detector (CAD) offers more uniform response for non-volatile analytes irrespective of their optical properties, making it a superior choice for accurate quantitation.[9] The method described is designed to separate the main component from potential polar and non-polar impurities.

Experimental Protocol:

  • Instrumentation: HPLC or UPLC system with a UV/Vis detector and/or a Charged Aerosol Detector.

  • Column Selection: A C18 stationary phase is effective for retaining the analyte. A column with high surface area and end-capping provides good peak shape.

    • Causality: The C18 phase interacts with the hydrophobic cyclobutyl and piperidine moieties, while the acidic mobile phase ensures the carboxylic acid is protonated, preventing peak tailing.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard for resolving small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for good peak shape and MS compatibility.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 15 minBroad gradient to elute all potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with potential for overload.
UV Detection 205 nmFor detecting the carboxyl and amide functionalities.
CAD Settings Nitrogen Gas: 35 psi, Evaporation Temp: 40 °COptimized for analyte response.
  • System Suitability Test (SST): Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. This ensures the system is performing consistently.[11]

  • Analysis: Inject the sample solution. Purity is calculated using the area percent method. For assay, inject a certified reference standard at a known concentration and calculate the sample concentration by comparison.

Structural Confirmation by NMR Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation. The chemical shifts, multiplicities, and integrations of the signals are unique fingerprints of the molecule's atomic connectivity.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

    • Causality: DMSO-d₆ is often preferred as it allows the observation of the acidic carboxylic proton, which may exchange with D₂O.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Spectral Features:

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H)
Carboxylic Acid (-COOH) 10.0 - 12.0175 - 180Broad singlet
Piperidine (α-CH) ~2.8 - 3.2~50 - 55Multiplet
Piperidine (β-CH) ~1.8 - 2.2~28 - 32Multiplet
Piperidine (γ-CH) ~2.3 - 2.6~40 - 45Multiplet
Cyclobutyl (α-CH) ~2.5 - 2.9~55 - 60Multiplet
Cyclobutyl (-CH₂-) ~1.6 - 2.1~15 - 30Multiplets

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The carboxylic acid proton is often broad and may be difficult to observe.[12][13]

Trace Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for identifying volatile and semi-volatile impurities. Due to the low volatility and high polarity of the carboxylic acid group, derivatization is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[14][15] Silylation (e.g., with BSTFA) or esterification are common approaches.

Experimental Protocol:

  • Derivatization (Silylation):

    • Accurately weigh ~1 mg of the sample into a GC vial.

    • Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Causality: BSTFA reacts with the acidic proton of the carboxylic acid and the secondary amine proton (if not alkylated), replacing them with a non-polar trimethylsilyl (TMS) group, which significantly increases volatility.

  • GC-MS Conditions:

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column for general-purpose screening.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized sample.
Oven Program 60 °C (1 min), ramp to 280 °C at 15 °C/minSeparates components based on boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40 - 500 m/zCovers the expected mass range of the analyte and impurities.

Impurity Profiling

Rationale: Controlling impurities is a critical aspect of quality control for any pharmaceutical intermediate, as mandated by ICH Q3A guidelines.[3] Impurities can originate from starting materials, arise from side reactions during synthesis, or be formed through degradation.

Potential Impurities: The synthesis of this compound likely involves the N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid) with a cyclobutyl halide or tosylate.[16]

Impurity_Profile cluster_impurities Potential Process & Degradation Impurities main This compound C10H17NO2 Target Molecule imp1 Piperidine-4-carboxylic Acid C6H11NO2 Unreacted Starting Material main->imp1 Monitored By HPLC & GC-MS imp2 1,1'-Dicylcobutylpiperidine C14H25N Potential By-product main->imp2 Monitored By HPLC & GC-MS imp3 Ethyl 1-Cyclobutylpiperidine-4-carboxylate C12H21NO2 Ester Impurity from Synthesis main->imp3 Monitored By HPLC & GC-MS

Caption: Target molecule and potential process-related impurities.

Analytical Strategy:

  • Piperidine-4-carboxylic acid (Isonipecotic Acid): This is a key starting material. Being more polar, it will elute earlier than the product in the described HPLC method.

  • Over-alkylation Products: By-products from multiple reactions could be present. These would be less polar and have longer retention times in HPLC.

  • Ester Impurities: If an ester form of the starting material is used, the corresponding ester of the final product could be an impurity. This can be detected by both HPLC and GC-MS.

Analytical Method Validation Framework

All analytical methods used for quality control must be validated to ensure they are suitable for their intended purpose.[4][11][17] The validation should be performed according to ICH Q2(R2) guidelines.[18]

Validation_Process Specificity Specificity (Discrimination from impurities) Linearity Linearity (Correlation of signal to concentration) Specificity->Linearity Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Validated Validated Method Accuracy->Validated Precision->Validated LOQ->Validated Robustness Robustness (Minor parameter changes) Robustness->Validated

Caption: Logical flow for analytical method validation.

Validation Parameters & Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity > 99.0%; Baseline resolution between analyte and known impurities.
Linearity Proportional response over a concentration range.Correlation coefficient (r²) ≥ 0.999
Range The concentration interval where the method is precise, accurate, and linear.For Assay: 80-120% of the nominal concentration.
Accuracy Closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples.
Precision Agreement between a series of measurements.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
LOD/LOQ Lowest amount detectable/quantifiable.Signal-to-Noise Ratio: LOD ≥ 3:1; LOQ ≥ 10:1.
Robustness Capacity to remain unaffected by small variations in method parameters.System suitability parameters remain within limits when parameters (e.g., pH, flow rate) are slightly varied.

Conclusion

The quality control of this compound requires a multi-faceted analytical approach. The protocols outlined in this application note provide a robust framework for establishing the identity, purity, and impurity profile of this important pharmaceutical intermediate. By combining HPLC for quantitative analysis, NMR for structural verification, and GC-MS for trace impurity detection, scientists can ensure that the material meets the high standards required for drug development and manufacturing. Adherence to the principles of method validation is essential for generating reliable and defensible data.

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  • The Pharma Innovation. (2019). In-vivo and In-vitro phytochemical GC-MS analysis of volatile constituents of Andrographis paniculata (Burm.f.). Available at: [Link]

  • Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available at: [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

Sources

Derivatization of 1-Cyclobutylpiperidine-4-carboxylic acid for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 1-Cyclobutylpiperidine-4-carboxylic acid for Bioassays

Introduction & Strategic Significance

The This compound scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists [1, 2]. The cyclobutyl moiety attached to the piperidine nitrogen provides optimal steric bulk and lipophilicity (cLogP modulation) necessary for high-affinity binding to GPCR pockets, particularly in the central nervous system (CNS) [3].

For drug discovery campaigns, unmodified carboxylic acids are often "silent" in bioassays. To elucidate binding kinetics, biodistribution, or target engagement, this scaffold must be derivatized into a functional probe. This guide details the conversion of this compound into:

  • Fluorescent Probes: For Fluorescence Polarization (FP) and Flow Cytometry.

  • Biotinylated Conjugates: For Surface Plasmon Resonance (SPR) and pull-down assays.

Critical Chemical Insight: The molecule exists as a zwitterion at neutral pH (protonated tertiary amine, deprotonated carboxylate). Successful derivatization requires disrupting this internal salt bridge to ensure the carboxylic acid is accessible for activation. Our protocols utilize specific base-equivalents to neutralize the ammonium species, preventing catalyst poisoning during amide coupling.

Chemical Strategy & Mechanism

The primary derivatization vector is the C4-carboxylic acid. We utilize high-efficiency amide coupling to attach functional "warheads" (fluorophores or biotin) via amine linkers.

Reaction Logic (Self-Validating System)
  • Activation: We favor HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over carbodiimides (EDC) for this specific scaffold. The tertiary amine in the piperidine ring can catalyze N-acylurea formation (a side reaction) with EDC. HATU provides faster kinetics and suppresses racemization, though racemization is less of a concern here due to the achiral C4 center [4].

  • Base Control: The tertiary amine of the cyclobutylpiperidine (

    
    ) acts as an internal proton sink. We must use 3.0 equivalents  of Hünig's base (DIEA) to ensure the external amine nucleophile remains unprotonated and reactive.
    

Protocol A: Fluorescent Labeling (Fluorescein Conjugate)

Objective: Synthesize a fluorescent tracer for H3R competitive binding assays. Reporter: 5-(Aminomethyl)fluorescein (5-AMF). Linker: None (Direct coupling reduces non-specific binding).

Materials
  • Substrate: this compound (10 mg, 54.6 µmol).

  • Reagent: HATU (25 mg, 65 µmol).

  • Reporter: 5-(Aminomethyl)fluorescein HCl (22 mg, 55 µmol).

  • Base: N,N-Diisopropylethylamine (DIEA).[1]

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology
  • Activation Phase:

    • Dissolve 10 mg of the substrate in 1.0 mL anhydrous DMF in a microcentrifuge tube.

    • Add 30 µL DIEA (approx. 3.5 eq). Why? This neutralizes the piperidine ammonium and activates the carboxylic acid.

    • Add 25 mg HATU . Vortex for 30 seconds.

    • Incubate: 15 minutes at Room Temperature (RT). The solution should turn slightly yellow, indicating active ester formation.

  • Coupling Phase:

    • Add 22 mg of 5-AMF directly to the activated mixture.

    • Incubate: 2 hours at RT in the dark (wrap tube in foil).

    • QC Check: Spot 1 µL on a TLC plate (Silica). Mobile phase: 10% MeOH in DCM. The product will be a bright yellow fluorescent spot with a higher Rf than the free dye.

  • Purification (Critical):

    • The reaction mixture contains unreacted dye, which interferes with binding assays.

    • Method: Preparative HPLC or SPE (Solid Phase Extraction).

    • SPE Protocol: Condition a C18 Sep-Pak cartridge with MeOH then Water. Load sample. Wash with 10% MeOH/Water (removes salts/HATU byproducts). Elute product with 60% MeOH/Water.

  • Validation:

    • LC-MS: Confirm mass shift. Parent mass + 361 Da (Fluorescein-amine moiety) - 18 Da (Water).

    • Yield: Expect ~60-75%.

Protocol B: Biotinylation (Surface Immobilization)

Objective: Create a ligand for SPR chips (Streptavidin-coated) to screen novel H3R antagonists. Linker: PEG4 spacer is mandatory to prevent the bulky streptavidin protein from blocking the ligand's interaction with the receptor.

Materials
  • Substrate: this compound.

  • Linker-Reporter: Biotin-PEG4-Amine (Amine-PEG4-Biotin).

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

Step-by-Step Methodology
  • NHS-Ester Generation (In-situ):

    • Dissolve substrate (10 mg) in 1 mL dry DMSO.

    • Add EDC (1.5 eq) and NHS (1.5 eq).

    • Add DIEA (2.0 eq).

    • Incubate: 1 hour at RT. This forms the semi-stable NHS-ester. Note: We use EDC here because PEG linkers are expensive; the two-step method prevents wasting the linker.

  • Conjugation:

    • Add Biotin-PEG4-Amine (1.1 eq) to the reaction.

    • Adjust pH to ~8.0 by adding another 1.0 eq of DIEA if necessary (check with pH paper micro-spot).

    • Incubate: Overnight at 4°C or 4 hours at RT.

  • Purification:

    • Dialysis: Use a 500-1000 Da MWCO dialysis membrane against PBS (pH 7.4) for 24 hours to remove unreacted EDC/NHS and small molecule byproducts.

    • Alternative: Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient).

Quality Control & Data Interpretation

Before utilizing these derivatives in bioassays, they must pass the following QC metrics:

MetricMethodAcceptance Criteria
Identity LC-MS (ESI+)Observed Mass within 0.5 Da of Calculated Mass.
Purity HPLC (254 nm & 490 nm)> 95% Area Under Curve (AUC). Free dye < 1%.
Solubility Visual/NephelometryClear solution in Assay Buffer (up to 100 µM).
Stability Re-injection after 24h< 5% degradation at RT in DMSO.

Visualization of Workflows

Figure 1: Synthesis & Assay Logic

This diagram illustrates the parallel derivatization pathways and their respective downstream bioassay applications.

Derivatization_Workflow Substrate 1-Cyclobutylpiperidine- 4-carboxylic acid Activation1 Activation (HATU + DIEA) Substrate->Activation1 Pathway A Activation2 Activation (EDC/NHS) Substrate->Activation2 Pathway B Coupling1 Coupling (5-AMF) Activation1->Coupling1 Product1 Fluorescent Probe (Fluorescein-Ligand) Coupling1->Product1 Assay1 Application: Competitive Binding / FP Product1->Assay1 Coupling2 Coupling (Biotin-PEG4-Amine) Activation2->Coupling2 Product2 Biotin Conjugate (Immobilized Ligand) Coupling2->Product2 Assay2 Application: SPR / Pull-down Product2->Assay2

Caption: Figure 1. Divergent synthesis workflow transforming the core scaffold into specialized bioassay tools.

Figure 2: Competitive Binding Assay Principle

Visualizing how the fluorescent derivative functions in an H3 Receptor assay.

Assay_Principle Receptor H3 Receptor (Membrane Bound) BoundState Bound Complex (High FP Signal) Receptor->BoundState + Probe Probe Fluorescent Probe (High Polarization) Probe->BoundState Drug Test Compound (Unknown Affinity) DisplacedState Displaced Probe (Low FP Signal) Drug->DisplacedState BoundState->DisplacedState + Test Compound (Competitive Binding)

Caption: Figure 2. Fluorescence Polarization (FP) principle. Displacement of the probe by a test drug reduces polarization.

References

  • Signe, A., et al. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ChemMedChem. Link

  • Hudkins, R. L., et al. (2015).[2] Cyclobutylspiro[4H-1,3-benzodioxine-2,4'-piperidine]-6-yl)-5,5-dimethyl-1,4-dihydropyridazin-6-one (CEP-32215), a New Wake-Promoting Histamine H3 antagonist/inverse Agonist. Neuropharmacology. Link

  • Hauwert, N. J., et al. (2025).[3] Histamine H3 receptor ligands with a 3-cyclobutoxy motif: A novel and versatile constraint of the classical 3-propoxy linker. European Journal of Medicinal Chemistry. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

Sources

Application Notes and Protocols: In Vitro Profiling of 1-Cyclobutylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Piperidine Carboxylic Acids

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] 1-Cyclobutylpiperidine-4-carboxylic acid is a novel synthetic compound belonging to this class. While its specific biological targets are yet to be fully elucidated, its structural similarity to known neuroactive compounds, particularly derivatives of nipecotic acid, strongly suggests a potential role as a modulator of gamma-aminobutyric acid (GABA)ergic neurotransmission.[2][3] Nipecotic acid is a potent inhibitor of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[2][4][5] By inhibiting these transporters, compounds can increase GABAergic tone, a mechanism of action with therapeutic potential in neurological and psychiatric disorders such as epilepsy and anxiety.[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays to characterize the biological activity of this compound. The primary focus will be on assays to evaluate its potential as a GABA transporter inhibitor. Additionally, we will explore potential secondary assays to assess off-target activities, providing a more complete pharmacological profile.

Part 1: Primary Target Elucidation - GABA Transporter (GAT) Inhibition

The primary hypothesis is that this compound acts as an inhibitor of GABA transporters. There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1). The following assays are designed to determine the inhibitory potency and selectivity of the compound against these transporters.

Radioligand Binding Assays: Determining Affinity for GAT Subtypes

Radioligand binding assays are a fundamental first step to determine if a compound directly interacts with the target protein. These assays measure the ability of the test compound to displace a known radiolabeled ligand from the transporter.

Scientific Rationale: This competitive binding assay provides the inhibition constant (Ki), a measure of the compound's affinity for the transporter. A lower Ki value indicates a higher affinity. By testing against cell lines individually expressing each GAT subtype, we can determine the compound's selectivity profile.

Experimental Protocol: [³H]Nipecotic Acid or [³H]Tiagabine Displacement Assay

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GAT1, GAT2, GAT3, or BGT1.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

      • A fixed concentration of radioligand (e.g., [³H]Nipecotic acid or [³H]Tiagabine, typically at or below its Kd).

      • A range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

      • Cell membrane preparation (typically 20-50 µg of protein per well).

    • For non-specific binding determination, include wells with a high concentration of a known GAT inhibitor (e.g., 1 mM nipecotic acid).

    • Incubate at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), washing with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome and Interpretation:

ParameterDescription
IC₅₀ Concentration of the compound that displaces 50% of the radioligand.
Ki Inhibition constant, a measure of the binding affinity of the compound.

A low nanomolar to micromolar Ki value would suggest that this compound has a significant affinity for the targeted GAT subtype. Comparing the Ki values across the different GAT subtypes will reveal its selectivity.

Functional Assay: [³H]GABA Uptake Inhibition

While binding assays confirm interaction, functional assays are crucial to determine if this interaction translates into a biological effect, in this case, the inhibition of GABA transport.[6][7]

Scientific Rationale: This assay directly measures the ability of the test compound to block the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.[6] This provides a functional measure of the compound's potency as a GAT inhibitor.

Experimental Protocol: [³H]GABA Uptake Assay in GAT-Expressing Cells

  • Cell Culture:

    • Plate CHO or HEK293 cells stably expressing a single human GAT subtype in a 96-well plate and grow to confluence.

  • Uptake Assay:

    • Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with a range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle for a specified time (e.g., 15-30 minutes) at room temperature.

    • Initiate the uptake by adding a fixed concentration of [³H]GABA.

    • For non-specific uptake determination, include wells with a high concentration of a known GAT inhibitor (e.g., 1 mM nipecotic acid) or perform the assay at 4°C.

    • Incubate for a short period (e.g., 1-10 minutes) to ensure measurement of the initial rate of uptake.

  • Termination and Detection:

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the cell lysate to scintillation vials with scintillation cocktail.

    • Quantify the amount of [³H]GABA taken up by the cells using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Outcome and Interpretation:

ParameterDescription
IC₅₀ Concentration of the compound that inhibits 50% of [³H]GABA uptake.

A potent GAT inhibitor will have a low IC₅₀ value. Comparing the IC₅₀ values across cell lines expressing different GAT subtypes will provide a functional selectivity profile.

Workflow for Primary Target Validation:

GAT_Inhibitor_Workflow cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Data Analysis & Interpretation Compound 1-Cyclobutylpiperidine- 4-carboxylic acid Binding_Assay Radioligand Binding Assay (GAT1, GAT2, GAT3, BGT1) Compound->Binding_Assay Uptake_Assay [³H]GABA Uptake Assay (for active subtypes) Binding_Assay->Uptake_Assay If significant binding (low Ki) Data_Analysis Determine Ki and IC₅₀ Assess Potency and Selectivity Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis

Caption: Workflow for GAT inhibitor characterization.

Part 2: Secondary Pharmacology - Assessing Off-Target Activities

To build a comprehensive safety and selectivity profile, it is essential to investigate potential off-target interactions. The piperidine moiety is present in ligands for various other receptors.[1]

G Protein-Coupled Receptor (GPCR) Screening

Scientific Rationale: Many drugs containing the piperidine scaffold interact with GPCRs.[8] Screening this compound against a panel of GPCRs, particularly muscarinic and other aminergic receptors, can identify potential off-target effects.

Recommended Assays:

  • Radioligand Binding Assays: Similar to the GAT assays, these can be used to assess binding to a panel of GPCRs (e.g., from a commercial screening service).

  • Functional Assays: Depending on the GPCR subtype, functional responses can be measured.

    • cAMP Assays: For Gs and Gi-coupled receptors, changes in intracellular cyclic AMP levels can be quantified using methods like HTRF or ELISA.

    • Calcium Flux Assays: For Gq-coupled receptors, agonist-induced increases in intracellular calcium can be measured using fluorescent calcium indicators (e.g., Fluo-4).

Ion Channel Modulation

Scientific Rationale: Given the focus on neuronal targets, assessing activity at other major ion channels is prudent. Of particular interest are GABA-A receptors, as their modulation can also impact GABAergic signaling.

Recommended Assays:

  • GABA-A Receptor Modulation:

    • Electrophysiology: Patch-clamp electrophysiology on cells expressing specific GABA-A receptor subtypes is the gold standard to determine if the compound modulates GABA-evoked currents.[9]

    • Fluorescence-Based Assays: High-throughput screening can be performed using halide-sensitive fluorescent proteins (e.g., YFP) to measure chloride influx through the GABA-A channel.[10]

Signaling Pathway for GAT Inhibition:

GAT_Inhibition_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT1 Transporter GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds Test_Compound 1-Cyclobutylpiperidine- 4-carboxylic acid Test_Compound->GAT1 Inhibits Inhibition Neuronal Inhibition GABA_receptor->Inhibition

Caption: Mechanism of GAT inhibition.

Part 3: Data Interpretation and Next Steps

The collective data from these assays will provide a comprehensive in vitro pharmacological profile of this compound.

Data Summary Table:

AssayTargetParameterResult
Radioligand BindingGAT1Ki (nM)
GAT2Ki (nM)
GAT3Ki (nM)
BGT1Ki (nM)
Functional UptakeGAT1IC₅₀ (nM)
GAT2IC₅₀ (nM)
GAT3IC₅₀ (nM)
BGT1IC₅₀ (nM)
Secondary Screeninge.g., M1 ReceptorKi (nM)
e.g., GABA-A α1β2γ2EC₅₀/IC₅₀ (µM)

Interpretation:

  • Potent and Selective GAT Inhibitor: If the compound exhibits low Ki and IC₅₀ values for a specific GAT subtype (e.g., GAT1) and significantly higher values for other subtypes and off-targets, it can be classified as a potent and selective GAT inhibitor.[4]

  • Non-Selective GAT Inhibitor: Similar potency across multiple GAT subtypes would indicate a non-selective profile.

  • Off-Target Activity: Significant activity in the secondary assays would warrant further investigation to understand potential side effects.

  • Inactive: A lack of significant activity in any of the primary assays would suggest that GABA transporters are not the primary target of this compound.

Future Directions:

Based on a promising in vitro profile, subsequent studies could include:

  • In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling: To assess drug-like properties.

  • In vivo animal models: To evaluate efficacy in models of epilepsy or anxiety and to assess the pharmacokinetic and safety profile.[11]

References

  • Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. Available at: [Link]

  • What are GAT1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • The working and inhibition mechanisms of GAT1 a, A potential release... ResearchGate. Available at: [Link]

  • A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Available at: [Link]

  • Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. PubMed. Available at: [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. Available at: [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE. Available at: [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PubMed Central. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PMC. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • GABA Receptor Physiology and Pharmacology. NCBI Bookshelf. Available at: [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Available at: [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 1-Cyclobutylpiperidine-4-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Saturated Heterocyclic Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry, complementing traditional high-throughput screening (HTS) by starting with smaller, less complex molecules.[1][2][3] This approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[3] Within the vast landscape of fragment libraries, there is a growing appreciation for scaffolds that possess three-dimensional (3D) character. Saturated heterocycles, in particular, are gaining prominence as they can provide improved aqueous solubility, introduce valuable stereoisomeric diversity, and offer synthetically tractable vectors for optimization.[4][5]

This guide focuses on the strategic application of 1-Cyclobutylpiperidine-4-carboxylic acid , a unique sp³-rich fragment, in FBDD campaigns. Its rigid, yet non-planar, cyclobutyl group combined with the versatile piperidine scaffold and a carboxylic acid handle for derivatization makes it an exemplary candidate for targeting a wide range of protein classes, including those with challenging binding sites like protein-protein interfaces (PPIs).[3][6] This document provides a comprehensive overview of its properties, detailed protocols for its use in screening cascades, and a discussion of its potential in fragment-to-lead optimization.

Physicochemical Properties and "Rule of Three" Compliance

A successful fragment should adhere to the "Rule of Three" (Ro3) to ensure it is a good starting point for optimization.[2] this compound aligns well with these principles, offering a balance of complexity and developability.

PropertyValue (Calculated)"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight ~197.26 g/mol ≤ 300 DaLow molecular weight provides a higher probability of fitting into small binding pockets and allows for significant molecular weight gain during optimization.
cLogP ~1.0≤ 3Balanced lipophilicity often correlates with better solubility and fewer off-target effects.
Hydrogen Bond Donors 1≤ 3A limited number of donors helps maintain good membrane permeability and reduces the risk of excessive desolvation penalties upon binding.
Hydrogen Bond Acceptors 3≤ 3A controlled number of acceptors contributes to binding affinity without compromising drug-like properties.
Rotatable Bonds 2≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.
Fraction of sp³ carbons (Fsp³) 0.9N/A (Higher is desirable)High sp³ character provides 3D geometry, which can lead to improved selectivity and better physicochemical properties compared to flat, aromatic fragments.[2]

Experimental Workflows and Protocols

The successful implementation of this compound in an FBDD campaign requires a robust screening and validation workflow. Biophysical methods are essential for detecting the typically weak binding affinities of fragments.[7][8]

FBDD Screening Cascade

A tiered approach is recommended to efficiently identify and validate true binding events while minimizing false positives.

FBDD_Workflow cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Lead Generation A Fragment Library (including 1-Cyclobutylpiperidine- 4-carboxylic acid) B High-Throughput Biophysical Screen (e.g., Surface Plasmon Resonance - SPR) A->B  1000-2000 Fragments C Orthogonal Biophysical Method (e.g., NMR, Thermal Shift Assay) B->C  Primary Hits (e.g., 5-10%) D X-ray Crystallography / Cryo-EM C->D  Validated Hits E Fragment-to-Lead Optimization (Growing, Linking, Merging) D->E  Structurally Characterized Hits F2L_Strategies cluster_0 Core Fragment cluster_1 Optimization Pathways cluster_2 Rationale Core 1-Cyclobutylpiperidine- 4-carboxylic acid (Confirmed Hit) Growing Fragment Growing (Vector Exploration) Core->Growing Linking Fragment Linking Core->Linking Merging Fragment Merging Core->Merging Grow_Desc Add functionality to explore empty adjacent pockets. Utilize carboxylic acid or piperidine nitrogen as growth vectors. Growing->Grow_Desc Link_Desc Connect to a second, non-overlapping fragment bound nearby. Linking->Link_Desc Merge_Desc Combine with an overlapping fragment to create a novel, more potent scaffold. Merging->Merge_Desc

Sources

Application Notes and Protocols for Computational Docking with 1-Cyclobutylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to performing computational docking studies with 1-Cyclobutylpiperidine-4-carboxylic acid. Recognizing the prevalence of the piperidine scaffold in neurologically active pharmaceuticals, this guide uses the human Dopamine D2 receptor (D2R) as a case-study target to illustrate a complete in silico workflow. This application note is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for ligand and protein preparation, molecular docking using AutoDock Vina, and subsequent analysis of the results. The methodologies described herein are intended to be adaptable to other ligand-receptor systems.

Introduction: The Rationale for In Silico Analysis

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with complex biological targets like G-protein coupled receptors (GPCRs). This compound is a representative of this class of compounds, possessing a rigid cyclobutyl group and a carboxylic acid moiety, both of which can participate in specific interactions with a protein binding pocket.

Computational docking is a powerful technique in modern drug discovery that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is instrumental in virtual screening, hit-to-lead optimization, and understanding potential mechanisms of action at a molecular level.

Given the therapeutic importance of the Dopamine D2 receptor (D2R) in conditions such as schizophrenia, Parkinson's disease, and depression, it serves as an exemplary target for this study.[3][4] D2R is a class A GPCR and the primary target for many antipsychotic drugs.[3][4] The availability of high-resolution crystal structures, such as the D2R in complex with the antipsychotic drug risperidone (PDB ID: 6CM4), provides an excellent foundation for structure-based drug design and docking studies.[3][5]

This guide will walk through the process of docking this compound into the antagonist-bound structure of the human D2R, providing a robust and reproducible protocol.

Physicochemical Properties of the Ligand

A foundational step in any docking study is to understand the properties of the ligand. This compound is a small molecule with the following key characteristics:

PropertyValueSource
Molecular Formula C10H17NO2PubChem
Molecular Weight 183.25 g/mol PubChem
Topological Polar Surface Area (TPSA) 49.3 ŲPubChem
Predicted logP 1.3PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 2PubChem

The Overall Computational Docking Workflow

The process of computational docking can be systematically broken down into several key stages, from initial preparation to final analysis. Each step is critical for ensuring the scientific validity and reliability of the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Receptor Preparation (PDB: 6CM4) d1 Define Search Space (Grid Box Generation) p1->d1 p2 Ligand Preparation (1-Cyclobutylpiperidine- 4-carboxylic acid) p2->d1 d2 Execute Docking (AutoDock Vina) d1->d2 a1 Analyze Binding Affinity (Docking Scores) d2->a1 a2 Visualize Poses (PyMOL) a1->a2 a3 Identify Key Interactions a2->a3

Caption: A flowchart of the computational docking workflow.

Detailed Protocols

This section provides a step-by-step methodology for docking this compound into the human Dopamine D2 receptor. The protocol utilizes commonly available and validated software tools.

Part 1: Receptor Preparation

The goal of receptor preparation is to clean the crystal structure and prepare it for the docking algorithm. We will use the crystal structure of the human D2R in complex with risperidone (PDB ID: 6CM4).[3][5][6]

Software: UCSF Chimera, AutoDock Tools (part of MGLTools).

Protocol:

  • Fetch the PDB Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter 6CM4 and click Fetch.

  • Clean the Structure:

    • The fetched structure contains the D2R protein, the co-ligand risperidone, and other molecules. For this protocol, we will remove everything except for chain A of the receptor.

    • Delete water molecules: Select > Structure > solvent. Then Actions > Atoms/Bonds > delete.

    • Delete the co-crystallized ligand (risperidone) and any other non-protein molecules. You can do this by selecting them and deleting.

    • Isolate Chain A: Select > Chain > B (and any other non-A chains). Then Actions > Atoms/Bonds > delete.

  • Prepare the Receptor for Docking:

    • Use the Dock Prep tool in Chimera: Tools > Surface/Binding Analysis > Dock Prep.

    • This tool will add hydrogens, assign partial charges (Gasteiger method), and repair any incomplete side chains. Follow the prompts in the Dock Prep window.

    • Save the prepared receptor as a Mol2 file (receptor.mol2).

  • Convert to PDBQT Format:

    • Open AutoDock Tools.

    • Go to File > Read Molecule and open the prepared receptor.mol2 file.

    • Go to Grid > Macromolecule > Choose. Select the receptor and click OK.

    • Save the file in PDBQT format: File > Save > Write PDBQT. Name it receptor.pdbqt. This format includes atomic charges and atom types required by AutoDock Vina.

Part 2: Ligand Preparation

Proper ligand preparation is crucial for accurate docking. This involves generating a 3D structure and assigning the correct atom types and charges.

Software: Avogadro, AutoDock Tools.

Protocol:

  • Generate 3D Structure:

    • Open Avogadro.

    • Draw the structure of this compound or import it from a source like PubChem.

    • Use the geometry optimization tool (Extensions > Optimize Geometry) to obtain a low-energy conformation.

    • Save the structure as a Mol2 file (ligand.mol2).

  • Convert to PDBQT Format:

    • Open AutoDock Tools.

    • Go to Ligand > Input > Open and select ligand.mol2.

    • The tool will automatically detect the root, set the rotatable bonds, and merge non-polar hydrogens.

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Part 3: Executing the Docking Simulation

With the prepared receptor and ligand, the docking can be performed using AutoDock Vina.

Software: AutoDock Vina.

Protocol:

  • Define the Search Space (Grid Box):

    • The search space is a three-dimensional box centered on the binding site of the receptor. For this case study, we will center the box on the location of the co-crystallized ligand (risperidone) in the original 6CM4 structure.

    • In AutoDock Tools, with the receptor.pdbqt loaded, go to Grid > Grid Box.

    • Adjust the center and dimensions of the box to encompass the entire binding pocket. A common size is 25 x 25 x 25 Å. Note the center coordinates and dimensions.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the coordinates and dimensions with the values from the previous step:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.

    • Execute the following command:[7]

    • Vina will perform the docking and generate an output file (output.pdbqt) containing the predicted binding poses and their scores, and a log file (log.txt) with the scores for each pose.

Analysis and Interpretation of Results

The output of a docking simulation provides a wealth of data that needs careful interpretation.

Binding Affinity Scores

AutoDock Vina provides a binding affinity score in kcal/mol. A more negative score indicates a stronger predicted binding affinity.[4] It's important to note that this is a predicted value and should be used for ranking and comparison rather than as an absolute measure of binding strength.

Hypothetical Docking Results:

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1 -7.8 0.000
2-7.51.254
3-7.31.892
4-7.12.451
5-6.93.118
Visualization of Binding Poses

Visual inspection of the predicted binding poses is crucial for understanding the interactions between the ligand and the receptor.[8][9][10]

Software: PyMOL.

Protocol:

  • Load Structures:

    • Open PyMOL.

    • Load the prepared receptor: File > Open > receptor.pdbqt.

    • Load the docking output: File > Open > output.pdbqt.

  • Visualize Interactions:

    • Display the receptor as a cartoon or surface representation.

    • Display the ligand poses as sticks. You can cycle through the different poses.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. PyMOL's find command can be used to identify residues within a certain distance of the ligand.

    • For example, to find residues within 4 Å of the ligand: select interacting_residues, byres all within 4 of resn [ligand_residue_name]

G Ligand 1-Cyclobutylpiperidine- 4-carboxylic acid BindingPose Predicted Binding Pose Ligand->BindingPose Receptor Dopamine D2 Receptor (PDB: 6CM4) Receptor->BindingPose BindingAffinity Binding Affinity (-7.8 kcal/mol) BindingPose->BindingAffinity Interactions Key Interactions (H-bonds, Hydrophobic) BindingPose->Interactions

Caption: Key components in the analysis of a docking study.

Ligand Efficiency Metrics

To compare the quality of hits from a virtual screen, it is often useful to calculate ligand efficiency (LE) metrics. LE normalizes the binding affinity by the size of the molecule.[11]

Ligand Efficiency (LE): LE is calculated as the binding affinity divided by the number of heavy atoms (non-hydrogen atoms).[11][12]

  • Formula: LE = -ΔG / N

  • Where ΔG is the binding affinity (in kcal/mol) and N is the number of heavy atoms.

  • For our top pose: LE = 7.8 / 13 ≈ 0.60 kcal/mol/heavy atom.

A higher LE value is generally more favorable, suggesting a more efficient binder.

Conclusion and Future Directions

This application note has detailed a complete workflow for the computational docking of this compound into the human Dopamine D2 receptor. By following these protocols, researchers can generate plausible binding hypotheses and gain insights into the molecular interactions that may govern the activity of this and related compounds. The results from such in silico studies provide a strong foundation for guiding further experimental work, including chemical synthesis of analogs and in vitro pharmacological testing. It is crucial to remember that computational docking is a predictive tool, and its results should always be validated through experimental means.

References

  • Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. [Link]

  • Yin, J., et al. (2020). Structure of a D2 dopamine receptor–G-protein complex in a lipid membrane. Nature, 583(7814), 149-154. [Link]

  • GlobalData. (2024). D2 receptor agonists: What They Are and How to Stay Updated on the Latest Research. Pharmaceutical Technology. [Link]

  • Ford, C. P. (2014). The role of D2-autoreceptors in regulating dopamine neuron activity and transmission. Neuroscience, 282, 13-22. [Link]

  • RCSB Protein Data Bank. (2020). 7DFP: Human dopamine D2 receptor in complex with spiperone. [Link]

  • Taylor & Francis Online. (n.d.). Dopamine receptor D2 – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Dopamine receptor D2. [Link]

  • GlobalData. (2022). D2 Dopamine Receptor (Dopamine D2 Receptor or DRD2) Drugs in Development by Therapy Areas and Indications, Stages, MoA, RoA, Molecule Type and Key Players. [Link]

  • McGill University. (2019). Targeting dopamine receptor D2 to inhibit cancer cell proliferation in PDAC patients. [Link]

  • National Center for Biotechnology Information. (2018). Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone (PDB ID: 6CM4). [Link]

  • Scripps Research. (n.d.). AutoDock Vina Documentation. [Link]

  • DeLano Scientific LLC. (n.d.). PyMOL. [Link]

  • RCSB Protein Data Bank. (2018). 6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. [Link]

  • Tedeschi, G., et al. (2007). [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. Journal of Pharmacology and Experimental Therapeutics, 323(1), 338-347. [Link]

  • Drug Hunter. (n.d.). Ligand Efficiency Metrics Calculators. [Link]

  • MDPI. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 28(23), 7858. [Link]

  • YouTube. (2022). AutoDock Vina Tutorial- Executing Vina_Split.exe command. [Link]

  • YouTube. (2024). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. [Link]

  • Proteopedia. (2023). 6cm4. [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions. [Link]

  • RGDscience Ltd. (n.d.). Molecular Descriptors & Ligand Efficiency Metrics. [Link]

  • Scripps Research. (n.d.). AutoDock Vina Manual. [Link]

  • Wikipedia. (n.d.). Phencyclidine. [Link]

  • Taylor & Francis Online. (2015). Ligand Efficiency Metrics: Why All the Fuss?. Future Medicinal Chemistry, 7(12), 1523-1527. [Link]

  • Research and Markets. (2025). Dopamine D2 Receptor Antagonist - Pipeline Insight, 2025. [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • PyMOL Wiki. (n.d.). Generate ligand interaction images. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]

  • PubMed. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • Medium. (2021). Visualizing protein-protein docking using PyMOL. [Link]

  • National Center for Biotechnology Information. (2014). Validity of Ligand Efficiency Metrics. [Link]

  • ResearchGate. (n.d.). Formulas for ligand efficiency (LE), ligand lipophilicity efficiency (LLE), and ligand efficiency-dependent lipophilicity index (LELP). [Link]

  • RCSB Protein Data Bank. (n.d.). Annotations: 6CM4. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Cyclobutylpiperidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Synthesis, Impurity Profiling, and Isolation Reference ID: TSG-CBPCA-001 Applicable Protocols: Reductive Amination (Abdel-Magid), Ester Hydrolysis Target Audience: Process Chemists, Medicinal Chemists

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 1-cyclobutylpiperidine-4-carboxylic acid , a critical building block often used in the development of Histamine H3 receptor antagonists (e.g., Pitolisant analogs).

While the structure appears simple, the synthesis presents two distinct challenges:

  • Competitive Reduction: The tendency of cyclobutanone to reduce to cyclobutanol before amination occurs.

  • Zwitterionic Isolation: The final product is an amphoteric amino acid, making standard organic extraction at neutral pH virtually impossible.

This guide prioritizes the Reductive Amination via Sodium Triacetoxyborohydride (STAB) route, as it offers the highest selectivity and safety profile compared to cyanoborohydride methods or direct alkylation (which suffers from E2 elimination of cyclobutyl halides).

Module 1: The "Golden Path" Protocol

To minimize troubleshooting later, we recommend the Two-Stage Ester Route . Direct reductive amination of the free acid (isonipecotic acid) often fails due to solubility issues and zwitterionic interference with the hydride donor.

Step-by-Step Methodology

Stage A: Reductive Amination

  • Substrates: Ethyl isonipecotate (1.0 eq), Cyclobutanone (1.2 eq).

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Catalyst: Acetic Acid (1.0 eq) — Critical for ketone activation.

  • Imine Formation (Equilibrium): Dissolve ethyl isonipecotate and cyclobutanone in DCE. Add Acetic Acid.[1][2] Stir for 30–60 minutes at room temperature. Note: Ketones do not form stable imines as readily as aldehydes; this step establishes the equilibrium.

  • Reduction: Cool to 0°C. Add STAB portion-wise. Allow to warm to room temperature and stir for 12–16 hours.

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to break boron-amine complexes.

  • Extraction: Extract with DCM. The product (ester) is in the organic layer.

Stage B: Hydrolysis

  • Hydrolysis: Dissolve the isolated ester in 6M HCl (aqueous). Reflux for 2–4 hours.

  • Isolation: Concentrate in vacuo to obtain the hydrochloride salt. Do not attempt to neutralize and extract with ether/EtOAc.

Module 2: Troubleshooting & Impurity Profiling

Impurity Profile Table
Impurity NameOriginRetention Time (Relative)Mass Shift (vs Product)
Cyclobutanol Direct reduction of ketone by STAB.Early ElutingN/A (Neutral)
Des-cyclobutyl Unreacted Ethyl Isonipecotate.Early/Mid-54 Da
Boron-Amine Adduct Incomplete quench of STAB.Broad/TailingVariable (+10-12 Da patterns)
N-Oxide Oxidation during workup (peroxides in ether/THF).Late Eluting+16 Da
Cyclobutene Elimination product (if using alkylation route).Very Early (Volatile)N/A
Frequently Asked Questions (FAQs)
Q1: I see a large amount of unreacted amine and cyclobutanol, even with excess STAB. Why?

Diagnosis: This is a classic "Rate of Reduction" issue. STAB reduces ketones slower than aldehydes, but if the iminium ion formation is sluggish (due to steric bulk of the cyclobutyl ring), STAB will eventually reduce the free ketone to cyclobutanol. Corrective Action:

  • Force Equilibrium: Increase the pre-stir time with Acetic Acid to 2 hours before adding STAB.

  • Drying Agents: Add activated molecular sieves (4Å) or MgSO₄ during the imine formation step to remove water and drive the equilibrium toward the imine. Filter before adding STAB.

Q2: After hydrolysis, I neutralized the solution to pH 7 but extracted nothing into the organic layer.

Diagnosis: You are battling the Isoelectric Point (pI) . At pH ~7, this compound exists as a zwitterion (ammonium cation + carboxylate anion). It has high water solubility and near-zero solubility in non-polar solvents like DCM or Hexanes. Corrective Action:

  • Method A (Preferred): Isolate as the HCl salt . Evaporate the aqueous acid layer to dryness. Recrystallize from EtOH/Ether.

  • Method B (Ion Exchange): Pass the aqueous solution through a strong cation exchange resin (e.g., Dowex 50W). Wash with water, then elute the free amino acid with 10% aqueous ammonia. Lyophilize the eluent.

Q3: My product is a sticky gum that won't crystallize. NMR shows broad peaks.

Diagnosis: Boron contamination. The amine nitrogen forms a stable complex with the borane byproducts (acetoxyborates), which are notoriously sticky. Corrective Action:

  • The "Methanol Boil": Dissolve the gum in MeOH and heat to reflux for 30 minutes. This converts the boron species to volatile trimethyl borate. Evaporate and repeat 2-3 times.

  • Acid Scavenge: If the product is the ester, wash the organic layer with 1M HCl (product goes to water), discard organics, basify aqueous layer, and re-extract. This breaks the complex.

Module 3: Visualizations

Diagram 1: Synthesis Workflow & Impurity Origins

This flowchart illustrates the critical decision points in the reaction mechanism where impurities are generated.

SynthesisWorkflow Start Start: Ethyl Isonipecotate + Cyclobutanone ImineEq Imine Formation (Equilibrium) Start->ImineEq AcOH, DCE STAB_Add Add STAB (Reducing Agent) ImineEq->STAB_Add Path_Main Iminium Ion Reduction STAB_Add->Path_Main Fast Path_Side Direct Ketone Reduction STAB_Add->Path_Side Competing Reaction Product_Ester Target Product (Ester) 1-Cyclobutylpiperidine-4-carboxylate Path_Main->Product_Ester Impurity_Alc Impurity: Cyclobutanol Path_Side->Impurity_Alc Impurity_Amine Impurity: Unreacted Amine Path_Side->Impurity_Amine Remains Hydrolysis Acid Hydrolysis (6M HCl) Product_Ester->Hydrolysis Final_Acid Final Product (Acid) (Zwitterionic/HCl Salt) Hydrolysis->Final_Acid

Caption: Reaction pathway showing the competition between productive reductive amination and the formation of cyclobutanol impurities.

Diagram 2: Zwitterion Solubility Logic

This decision tree helps users select the correct isolation method based on pH.

ZwitterionLogic Target Target Molecule: Amino Acid Form pH_Low pH < 2 (Acidic) Target->pH_Low pH_Mid pH ~ 7 (Neutral) Target->pH_Mid pH_High pH > 12 (Basic) Target->pH_High State_Cat Cationic Form (Soluble in Water) pH_Low->State_Cat State_Zwit Zwitterion (Net Charge 0) (INSOLUBLE in Organics) pH_Mid->State_Zwit State_Anion Anionic Form (Soluble in Water) pH_High->State_Anion Action_Salt Isolate as HCl Salt State_Cat->Action_Salt Action_Fail Extraction Fails (Product in Water) State_Zwit->Action_Fail Action_IonEx Use Ion Exchange Resin State_Anion->Action_IonEx

Caption: Solubility profile of the target amino acid vs. pH, highlighting why neutral extraction fails.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. (Historical context for NaCNBH3 vs STAB). [Link]

  • Common Organic Chemistry. (2023). "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions." [Link]

  • Organic Chemistry Portal. "Reductive Amination." (General review of byproducts and mechanisms). [Link]

Sources

Technical Support Center: Optimizing 1-Cyclobutylpiperidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in 1-Cyclobutylpiperidine-4-carboxylic Acid Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support Guide

Executive Summary: The "Yield Trap"

Synthesizing This compound presents a classic "deceptive simplicity" in medicinal chemistry. While the disconnection suggests a straightforward reductive amination, researchers frequently encounter yields below 30%.

The Core Problem: The failure is rarely the reaction chemistry itself; it is almost always a solubility mismatch or isolation failure .

  • Zwitterionic Chaos: The starting material (piperidine-4-carboxylic acid) and the product are zwitterions. They are insoluble in the non-polar solvents (DCE, DCM) required for standard STAB (Sodium Triacetoxyborohydride) reductive aminations.

  • Cyclobutanone Volatility: Cyclobutanone is volatile and expensive; it is often lost to evaporation before imine formation is complete.

  • Workup Loss: The product is highly water-soluble. Standard aqueous/organic extractions often leave the product in the aqueous waste stream.

Module 1: The "Gold Standard" Protocol (Ester Strategy)

Recommendation: If you are currently attempting to react free piperidine-4-carboxylic acid with cyclobutanone, stop . The most effective way to boost yield is to bypass the zwitterion issues entirely by using the ester intermediate.

The Workflow
  • Step A: Reductive amination of Ethyl piperidine-4-carboxylate (soluble in organic solvents).

  • Step B: Standard basic hydrolysis (LiOH/NaOH) to the acid.

Optimized Protocol (Step A)
  • Reagents: Ethyl piperidine-4-carboxylate (1.0 equiv), Cyclobutanone (1.2 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

Step-by-Step:

  • Dissolve Ethyl piperidine-4-carboxylate in DCE (0.2 M concentration).

  • Add Cyclobutanone and Acetic Acid . Stir for 30 minutes at Room Temperature (RT) to establish the imine/hemiaminal equilibrium.

    • Critical Note: Do not add the hydride yet. Let the "pre-complexation" occur.

  • Cool to 0°C. Add STAB portion-wise over 10 minutes.

  • Warm to RT and stir overnight.

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. The product (amino-ester) behaves like a standard organic molecule.

  • Yield Expectation: >85%.

Visualizing the Pathway

ReactionPathway Start Piperidine-4-ester (Soluble) Imine Imine Intermediate Start->Imine AcOH, 30 min Reagent Cyclobutanone + STAB Reagent->Imine EsterProd N-Cyclobutyl Ester (Easy Isolation) Imine->EsterProd Reduction Hydrol Hydrolysis (LiOH/THF) EsterProd->Hydrol Final Target Acid (High Yield) Hydrol->Final

Figure 1: The Ester Strategy bypasses solubility issues associated with zwitterionic starting materials.

Module 2: Troubleshooting the "Direct" Route (Free Acid)

If you must use the free acid (e.g., late-stage functionalization constraints), you likely face "The Sludge Problem"—the starting material sits at the bottom of the flask, unreacted.

Issue: "My reaction is a suspension and conversion is <10%."

Root Cause: Piperidine-4-carboxylic acid is a zwitterionic salt. It is insoluble in DCE/DCM (required for STAB) and only sparingly soluble in MeOH. The Fix: The Titanium(IV) Isopropoxide Method. [1][2]

Titanium(IV) isopropoxide acts as a Lewis acid to force imine formation and a scavenger to remove water (which pushes the equilibrium backward).

Protocol:

  • Solvent: Dry Methanol (MeOH).

  • Setup: Combine Piperidine-4-carboxylic acid (1.0 equiv) and

    
      (1.2–2.0 equiv).
    
    • Note: The mixture should become homogeneous or a fine dispersion.

  • Add Cyclobutanone (1.5 equiv). Stir for 4–6 hours at RT.

  • Reduction: Cool to 0°C. Add

    
      (Sodium Borohydride) carefully.
    
    • Why not STAB? STAB reacts too rapidly with Methanol. With MeOH as solvent, you must switch to

      
       (after imine formation) or 
      
      
      
      (toxic, but effective).
  • Workup (Critical): Add water to quench. A heavy white precipitate (

    
    ) will form. Filter through Celite. The product is in the filtrate.
    

Module 3: Isolation & Purification (The "Hidden" Killer)

Even with 100% conversion, you can get 0% yield if you extract incorrectly.

Scenario: "NMR shows product in the crude, but I lost it during extraction."

Diagnosis: You tried to extract an amino acid into EtOAc at pH 7.

  • At pH 2: The nitrogen is protonated (

    
    ). It stays in water.
    
  • At pH 12: The carboxylic acid is deprotonated (

    
    ). It stays in water.
    
  • At pH 7: It exists as a zwitterion. It still prefers water.

Solution A: The SCX Column (Solid Phase Extraction)

This is the most reliable method for zwitterions.

  • Load the aqueous reaction mixture (acidified to pH 2) onto a SCX (Strong Cation Exchange) cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities, excess cyclobutanone, and borate salts).

  • Elute: Flush with 2M

    
     in MeOH . The ammonia deprotonates the amine, releasing the product from the resin.
    
  • Finish: Concentrate the ammonia fraction. You obtain the pure zwitterion.

Solution B: The n-Butanol Extraction

If you lack SCX columns:

  • Adjust aqueous layer pH to the Isoelectric Point (pI) (approx. pH 6.0–6.5 for this molecule).

  • Saturate the aqueous layer with NaCl.

  • Extract 5x with n-Butanol (n-BuOH).

  • Concentrate n-BuOH (requires high vacuum/heat).

Diagnostic Logic Tree

Use this decision matrix to identify your failure point.

Troubleshooting Start Low Yield Observed CheckSM Is Starting Material Free Acid or Ester? Start->CheckSM Ester Ester CheckSM->Ester Acid Free Acid CheckSM->Acid CheckConv Check LCMS: Conversion? Ester->CheckConv LowConv Low Conversion CheckConv->LowConv HighConv High Conversion (But Low Mass) CheckConv->HighConv Action1 Increase Imine Time Add Ti(OiPr)4 LowConv->Action1 Action2 Check Hydrolysis Step Avoid Acid Workup HighConv->Action2 Solubility Reaction Mixture Homogeneous? Acid->Solubility NoSol No (Suspension) Solubility->NoSol YesSol Yes Solubility->YesSol Action3 Switch to Ester Route (Strongly Recommended) NoSol->Action3 Action4 Use SCX Column for Isolation YesSol->Action4

Figure 2: Diagnostic logic for identifying yield loss points.

Frequently Asked Questions (FAQs)

Q: Can I use Cyclobutyl bromide for direct alkylation instead? A: Do not do this. Cyclobutyl rings are puckered and sterically hindered.


 reactions on cyclobutyl halides are notoriously sluggish. To force the reaction, you must use heat, which promotes E2 elimination , yielding cyclobutene and leaving you with unreacted piperidine. Reductive amination is the only viable route [1].

Q: Why does the reaction smell like vinegar? A: Standard STAB protocols use Acetic Acid (AcOH) as a catalyst. This is normal. However, if you are using the Ester Route, ensure you neutralize the AcOH during workup with bicarbonate, or your amine will remain protonated and stay in the water layer.

Q: I see a +18 mass peak in LCMS. What is it? A: This is likely the hydrate of the cyclobutanone or a water adduct. It indicates your molecular sieves or drying agents were insufficient. Water hydrolyzes the imine back to the ketone and amine. Action: Add 4Å Molecular Sieves to the reaction pot.

Q: Can I use NaCNBH3 (Sodium Cyanoborohydride) instead of STAB? A: Yes, and it is often better for the "Free Acid" route because it is stable in Methanol (unlike STAB). However, it is highly toxic and risks residual cyanide in the product. If you use it, ensure the pH is maintained around 6.0 to prevent HCN gas formation while keeping the imine protonated.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Side reactions in the synthesis of 1-Cyclobutylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Cyclobutylpiperidine-4-carboxylic Acid

Introduction: The Synthetic Landscape

This compound is a critical scaffold in medicinal chemistry, particularly in the development of Histamine H3 receptor antagonists and other GPCR ligands. While the structure appears simple, the introduction of the cyclobutyl group onto the piperidine nitrogen presents specific challenges.

Preferred Route: Reductive Amination. Why? Direct alkylation using cyclobutyl halides (e.g., bromocyclobutane) is often plagued by elimination reactions (E2) yielding cyclobutene, due to the ring strain and steric hindrance of the cyclobutyl electrophile. Reductive amination using Cyclobutanone and Sodium Triacetoxyborohydride (STAB) is the industry standard for high fidelity.

Module 1: Reaction Monitoring & Side Product Identification

Q: The cyclobutanone is consumed, but the yield of the desired amine is low (<50%). What happened?

Diagnosis: You are likely facing Competitive Ketone Reduction .[1] In reductive aminations, the reducing agent (STAB or NaCNBH₃) is intended to reduce the iminium intermediate.[2] However, cyclobutanone is a relatively reactive ketone. If the formation of the iminium ion is slow (due to steric bulk or lack of acid catalysis), the reducing agent will directly reduce the cyclobutanone to Cyclobutanol .

The Mechanism:

  • Desired: Piperidine + Cyclobutanone

    
     Hemiaminal 
    
    
    
    Iminium Ion
    
    
    Product.
  • Side Reaction: Cyclobutanone

    
     Cyclobutanol.
    

Troubleshooting Protocol:

  • Pre-equilibrium: Do not add the reducing agent immediately. Stir the amine (Ethyl isonipecotate or Piperidine-4-carboxylic acid) and Cyclobutanone for 30–60 minutes first.

  • Acid Catalysis: Add Acetic Acid (1.0–2.0 eq) . This protonates the hemiaminal, accelerating the dehydration to the iminium ion, making it the kinetic sink for the hydride.

  • Reagent Choice: Switch to Sodium Triacetoxyborohydride (STAB) . It is less basic and less reactive toward ketones than NaBH₄ or NaCNBH₃, favoring iminium reduction.

Module 2: Isolation & Workup Challenges

Q: I am using the free acid (Piperidine-4-carboxylic acid) as the starting material. I cannot extract the product into DCM or EtOAc.

Diagnosis: Zwitterionic Solubility Lock . The product, this compound, contains a basic tertiary amine and an acidic carboxylate. At neutral pH, it exists as a zwitterion (inner salt), which is highly water-soluble and insoluble in non-polar organic solvents.

Troubleshooting Protocol:

  • Method A (The Ester Route - Recommended): Start with Ethyl Isonipecotate (the ester). Perform the reductive amination to get Ethyl 1-cyclobutylpiperidine-4-carboxylate. This is easily extracted into organic solvents. Hydrolyze the ester (LiOH/THF/H₂O) in the final step.

  • Method B (Isoelectric Extraction): If you must use the acid:

    • Remove volatiles.

    • Load the aqueous residue onto a cation exchange resin (e.g., Dowex 50W).

    • Wash with water to remove inorganic salts (borates).

    • Elute the product with 10% Aqueous Ammonia or Pyridine.

    • Lyophilize to obtain the solid.

Q: My NMR shows broad peaks and the mass balance is off. Is it polymerization?

Diagnosis: Boron-Amine Complexation . Boron byproducts can form stable Lewis acid-base adducts with the piperidine nitrogen, preventing accurate quantification and interfering with crystallization.

Troubleshooting Protocol:

  • The Methanol Quench: After the reaction, add MeOH and heat to reflux for 30 minutes. This breaks down the boron complexes and converts them to volatile trimethyl borate.

  • Basic Workup: Quench with saturated aqueous NaHCO₃ or 1M NaOH (if ester stability allows) and stir vigorously for 1 hour before extraction.

Module 3: Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways and the critical decision points for the chemist.

G cluster_0 Critical Control Point Start Piperidine-4-carboxylic acid (or Ester) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Ketone Ketone Cyclobutanone Ketone->Hemiaminal SideProd Cyclobutanol (Side Product) Ketone->SideProd Direct Reduction (If Iminium slow) Hemiaminal->Start Reversible Iminium Iminium Ion (Target Intermediate) Hemiaminal->Iminium Acid Cat. (-H2O) Product 1-Cyclobutylpiperidine Derivative Iminium->Product STAB Reduction

Caption: Reaction pathway showing the competition between Iminium formation (desired) and Direct Ketone Reduction (side reaction).

Standardized Experimental Protocol

Objective: Synthesis of Ethyl 1-cyclobutylpiperidine-4-carboxylate (Ester Route).

  • Preparation: In a dry flask, dissolve Ethyl Isonipecotate (1.0 equiv) and Cyclobutanone (1.2 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Catalysis: Add Acetic Acid (1.5 equiv). Stir at room temperature for 30 minutes. Note: This pre-stir is crucial to shift equilibrium toward the iminium species.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours under Nitrogen.

  • Quench: Add saturated aqueous NaHCO₃ carefully (gas evolution). Stir vigorously for 30 minutes to decompose boron complexes.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

  • Hydrolysis (Optional): Dissolve crude ester in THF/MeOH/H₂O (3:1:1), add LiOH (2.0 equiv), and stir until TLC shows consumption. Acidify to pH 6 (isoelectric point) to precipitate or extract.

Summary of Key Specifications

ParameterRecommendationReason
Solvent DCE or DCMNon-coordinating, solubilizes STAB well.
Reagent NaBH(OAc)₃ (STAB)Mild; minimizes direct ketone reduction compared to NaBH₄.
Stoichiometry 1.2 eq Ketone / 1.5 eq STABExcess ketone accounts for volatility; excess hydride ensures completion.
Temperature 0°C

RT
Controls exotherm during hydride addition.
pH Control Acetic Acid (1-2 eq)Essential for iminium formation; prevents reaction stalling.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Matos, K., et al. (2017). "Boron Reagents for Reductive Amination." ResearchGate.[5]

  • BenchChem. (2025).[6][7] "Stability issues of 1-Cyclopentylpiperidine-4-carboxylic acid in solution." (Analogous chemistry for cyclobutyl derivatives).

Sources

Improving the solubility of 1-Cyclobutylpiperidine-4-carboxylic acid for assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubilization & Assay Formulation of 1-Cyclobutylpiperidine-4-carboxylic acid

Introduction: The "Zwitterionic Lattice Trap"

Researchers often encounter a frustrating paradox with This compound : it possesses a lipophilic cyclobutyl group, yet it often refuses to dissolve in standard organic solvents like pure DMSO or ethanol. Conversely, despite having polar amine and acid groups, it may remain insoluble in neutral water.

The Science: This molecule is a classic zwitterion . At neutral pH, the piperidine nitrogen is protonated (


) and the carboxylic acid is deprotonated (

). While this creates a net neutral charge, the strong electrostatic attraction between these internal charges creates a high-energy crystal lattice (high melting point) that resists solvation. The cyclobutyl group adds steric bulk and lipophilicity, further reducing water solubility.

This guide provides a chemically grounded protocol to break this lattice and maintain solubility during biological assays.

Part 1: The Chemistry of Solubilization (Stock Preparation)

Core Principle: To dissolve a zwitterion, you must force the molecule into a single charged state (either fully positive or fully negative) to disrupt the crystal lattice energy.

Diagnostic: Know Your Starting Material

Before adding solvent, check the label.

  • HCl Salt: Already protonated. Likely soluble in water or DMSO.

  • Free Base/Zwitterion: Likely insoluble "brick dust." Requires the protocol below.

Protocol A: The "pH-Shift" Stock Preparation

Use this method if you have the free zwitterion form.

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • 1.0 M HCl (aqueous) or 1.0 M NaOH (aqueous)

Step-by-Step:

  • Calculate Molarity: Determine the required volume for a 10 mM or 100 mM stock.

  • The Shift Step (Critical): Do not add pure DMSO yet.

    • Option A (Cationic Shift - Preferred): Add 1.1 equivalents of 1.0 M HCl directly to the powder. This protonates the carboxylate, breaking the zwitterion.

    • Option B (Anionic Shift): Add 1.1 equivalents of 1.0 M NaOH. This deprotonates the amine.

  • Solvation: Once the solid is wetted and converted to a salt, add the calculated volume of DMSO.

  • Sonication: Sonicate for 5–10 minutes at ambient temperature (avoid heat >40°C to prevent degradation).

Expert Insight: We prefer Option A (HCl shift) because protonated amines are generally more stable in solution than carboxylate anions, which can sometimes decarboxylate under thermal stress or chelate trace metals in the DMSO.

Part 2: Assay Dilution & Compatibility

Once dissolved in DMSO, the danger is "Crash-Out" (precipitation) when diluted into aqueous assay buffers (pH 7.4), where the molecule tries to return to its insoluble zwitterionic state.

Protocol B: The "Intermediate Step" Dilution

Directly pipetting 1 µL of stock into 100 µL of media often causes local precipitation at the pipette tip.

  • Prepare an Intermediate Plate: Dilute your DMSO stock 10-fold into a "Transition Buffer" (e.g., PBS + 5% DMSO).

  • Mix Rapidly: Use a multichannel pipette to mix immediately.

  • Final Transfer: Transfer from the Intermediate Plate to the Assay Plate.

Data: Solvent Tolerance Matrix
Assay TypeMax DMSO ToleranceRecommended Co-solventNotes
Enzymatic (Purified) 2% – 5%Glycerol (5%)Enzymes are robust; watch for denaturation.
Cell-Based (Adherent) 0.1% – 0.5%NoneHigh sensitivity; DMSO >0.5% alters membrane permeability.
Cell-Based (Suspension) < 0.1%Culture MediaVery sensitive; use intermediate dilution.
Surface Plasmon Resonance 1% – 3%P20 SurfactantMatch DMSO % exactly in running buffer to avoid "bulk shift."

Part 3: Troubleshooting & Decision Logic

Visualizing the Workflow

The following diagram outlines the decision process for solubilization based on your specific assay constraints.

SolubilityLogic Start Start: this compound CheckForm Check Form: Salt or Zwitterion? Start->CheckForm IsSalt HCl/TFA Salt CheckForm->IsSalt IsZwitter Free Base (Zwitterion) CheckForm->IsZwitter DissolveDMSO Dissolve in pure DMSO IsSalt->DissolveDMSO Acidify Add 1.1 eq HCl (Break Lattice) IsZwitter->Acidify AssayCheck Check Assay Tolerance DissolveDMSO->AssayCheck Acidify->DissolveDMSO CellAssay Cell Assay (Max 0.1% DMSO) AssayCheck->CellAssay EnzymeAssay Enzyme Assay (Max 5% DMSO) AssayCheck->EnzymeAssay Intermediate Use Intermediate Dilution (PBS + 5% DMSO) CellAssay->Intermediate DirectAdd Direct Addition OK EnzymeAssay->DirectAdd

Caption: Decision tree for solubilizing zwitterionic piperidine derivatives based on starting material and assay limits.

Part 4: Frequently Asked Questions (Technical Support)

Q1: My DMSO stock froze in the fridge (4°C), and now I see crystals after thawing. What happened? A: DMSO freezes at 19°C. When it freezes, it pushes the solute into a hyper-concentrated "eutectic" phase, often forcing crystallization.

  • Fix: Warm the vial to 37°C in a water bath and sonicate for 10 minutes. If crystals persist, the compound may have formed a stable hydrate. Add 1-2 µL of 1M HCl to re-acidify and break the crystal.

Q2: I see a "cloud" when I add the compound to my cell media. Is this contamination? A: No, this is likely the "Crash-Out" effect. The cyclobutyl group is hydrophobic. When you dilute the DMSO stock into media (pH 7.4), the compound returns to its zwitterionic state (net neutral charge) and aggregates.

  • Fix: Ensure you are vortexing the media while adding the compound. Alternatively, add a solubilizing agent like Cyclodextrin (HP-β-CD) to the media (0.5% w/v) to sequester the lipophilic tail.

Q3: Can I use Ethanol instead of DMSO? A: Generally, no. Zwitterionic amino acids have very poor solubility in ethanol. If DMSO is toxic to your specific cell line, consider Dimethylacetamide (DMA) or formulating as an aqueous HCl salt solution if the concentration allows (e.g., <1 mM).

Q4: Will the added HCl affect my assay pH? A: Unlikely. If you add 1.1 equivalents of HCl to a 10 mM stock, and dilute 1:1000 into the assay, the final acid concentration is negligible compared to the buffering capacity of standard HEPES or PBS buffers.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Waybright, T. J., et al. (2009). Assay Guidance Manual: Reagent Stability and DMSO Tolerance. NCBI Bookshelf.

  • Bergström, C. A., et al. (2016). Accuracy of measured and predicted aqueous solubility data: A case study of zwitterionic compounds. European Journal of Pharmaceutical Sciences.

Overcoming poor cell permeability of 1-Cyclobutylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Cell Permeability of 1-Cyclobutylpiperidine-4-carboxylic acid Ticket ID: #PERM-CYC-PIP-04 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Zwitterionic Trap"

Welcome to the technical support portal. You are likely encountering low permeability data (


 cm/s) for This compound  in Caco-2 or PAMPA assays.[1]

Root Cause Analysis: The core issue is not the cyclobutyl group (which actually adds beneficial lipophilicity), but the zwitterionic nature of the molecule at physiological pH (7.4).[1]

  • The Amine: The tertiary amine (N-cyclobutyl) has a pKa

    
     9.2–9.[1]8. At pH 7.4, it is protonated (
    
    
    
    ).[1]
  • The Acid: The carboxylic acid has a pKa

    
     4.5. At pH 7.4, it is deprotonated (
    
    
    
    ).[1]

Result: The molecule exists as a highly polar zwitterion with a net charge of 0 but high desolvation energy, preventing passive diffusion through the lipid bilayer.

Module 1: Chemical Modification (The "Hardware" Fix)

User Question: I cannot change the core scaffold because it is essential for binding. How do I get this into the cell?

Solution: Implement a Prodrug Strategy to mask the carboxylic acid. This temporarily removes the negative charge, converting the zwitterion into a cation (which can permeate) or a neutral species (if the amine is also modified, though acid masking is usually sufficient).[1]

Recommended Strategy: Esterification

By converting the carboxylic acid to an ester, you eliminate the zwitterion.[1] The molecule becomes a lipophilic cation (due to the protonated amine), which generally permeates membranes better than zwitterions.[1]

Prodrug TypeStructure ModificationPermeability ImpactStability
Simple Alkyl Ester Ethyl or Isopropyl esterModerate IncreaseHigh (may be too stable for rapid hydrolysis in plasma).[1]
Double Ester Proxetil or Axetil (acetyloxyethyl)High Increase Rapid hydrolysis by esterases inside the cell.[1]
POM Ester PivaloyloxymethylHigh Increase Excellent stability in gut; rapid intracellular hydrolysis.
Protocol: Synthesis of Ethyl Ester Prodrug

Standard operating procedure for converting the acid to an ethyl ester.

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous Ethanol (0.2 M).

  • Activation: Cool to 0°C. Add 1.2 eq of Thionyl Chloride (

    
    ) dropwise.
    
    • Note: The

      
       generated will protonate the amine, protecting it.
      
  • Reflux: Heat to reflux (80°C) for 3–4 hours. Monitor by LC-MS (Target mass: M+29).[1]

  • Workup: Evaporate solvent in vacuo. Re-dissolve residue in DCM. Wash with sat.

    
     (critical to neutralize the amine salt for extraction, though for storage, the HCl salt is more stable).[1]
    
  • Validation: Verify structure via NMR.

    • Check: Quartet at ~4.1 ppm (OCH2) and Triplet at ~1.2 ppm (CH3).[1]

Module 2: Formulation & Delivery (The "Software" Fix)

User Question: We are in late-stage optimization and cannot synthesize a new prodrug. How do we improve uptake in our current assays?

Solution: If chemical modification is off the table, you must manipulate the microenvironment or the formulation state .

Troubleshooting Guide: pH Switching
  • Issue: At pH 7.4, the zwitterion dominates.[1]

  • Fix: If your assay allows (e.g., skin permeation or specific gut segments), adjust the donor compartment pH.[1]

    • Lower pH (pH 5.5): The acid becomes partially protonated (neutral).[1] The amine remains protonated. The molecule becomes a Cation . Cations permeate faster than zwitterions via paracellular routes or interaction with anionic headgroups of lipids.

Troubleshooting Guide: Ion Pairing
  • Concept: Mask the charge by adding a lipophilic counter-ion.

  • Reagent: Add Sodium Taurocholate or Hexanesulfonic acid to the donor buffer.

  • Mechanism: The lipophilic anion pairs with the protonated amine, or the cation pairs with the carboxylate, creating a pseudo-neutral complex that partitions into the membrane.[1]

Module 3: Diagnostic Workflows (The "Debugging")

User Question: Is my compound failing because of permeability or because it's being pumped out?

Solution: You must distinguish between Low Passive Diffusion and Active Efflux (P-gp substrate).[1]

Visual Workflow: Permeability Troubleshooting

PermeabilityTroubleshooting Start Low Permeability Detected (Papp < 10^-6 cm/s) SolubilityCheck Check Kinetic Solubility Is it precipitating? Start->SolubilityCheck PAMPA Run PAMPA Assay (No Transporters) SolubilityCheck->PAMPA No Result_Solubility Solubility Issue Formulation: Cyclodextrins SolubilityCheck->Result_Solubility Yes EffluxCheck Run Caco-2 +/- Verapamil (P-gp Inhibitor) Result_Efflux Efflux Issue Design: Reduce H-bonds/Amine pKa EffluxCheck->Result_Efflux Ratio +/- Inhibitor > 2 Result_Passive Passive Diffusion Issue Design: Prodrug/Bioisostere EffluxCheck->Result_Passive Ratio ~ 1 PAMPA->EffluxCheck High Permeability PAMPA->Result_Passive Low Permeability

Figure 1: Decision tree for isolating the cause of low permeability. Use this to determine if you need a prodrug (passive issue) or structural change (efflux issue).[1]

Standard Protocol: PAMPA Assay for Zwitterions

Parallel Artificial Membrane Permeability Assay (PAMPA) is preferred over Caco-2 for initial screening of this compound because it eliminates transporter noise.[1]

  • Membrane Preparation: Use a 2% Dioleoylphosphatidylcholine (DOPC) solution in dodecane.[1]

    • Critical: Do not use standard hexadecane alone; zwitterions require the phosphate headgroups of phospholipids to partition.

  • Donor Solution: 10 µM compound in PBS (pH 7.4).

  • Acceptor Solution: PBS (pH 7.4) with Scavenger (e.g., BSA or Cyclodextrin).[1]

    • Why: The "Sink Condition." Since permeability is low, you need to capture every molecule that crosses to maintain the gradient.[1]

  • Incubation: 16 hours at 25°C (longer incubation required for low-perm compounds).

  • Analysis: LC-MS/MS (UV is often not sensitive enough for the low concentrations in the acceptor well).

References

  • Prodrug Strategies for Carboxylic Acids: Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

  • Permeability of Zwitterions: Di, L., & Kerns, E. H. (2015).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Permeability).[1][2][3][4][5]

  • PAMPA Methodology for Charged Compounds: Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] [1]

  • Esterification Protocols: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley. [1]

Sources

Interpreting complex NMR spectra of 1-Cyclobutylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-Cyclobutylpiperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and analytical scientists who are working with this compound and need to interpret its often-complex Nuclear Magnetic Resonance (NMR) spectra. As a molecule possessing a flexible six-membered ring, a puckered four-membered ring, and two ionizable functional groups (a tertiary amine and a carboxylic acid), its NMR spectra can present significant challenges. This guide provides in-depth, question-and-answer-based troubleshooting to address the common issues encountered during spectral acquisition and interpretation.

Understanding the Complexity

The NMR spectrum of this compound is inherently complex due to several overlapping factors:

  • Conformational Dynamics: The piperidine ring exists in a chair conformation, which undergoes ring inversion. The cyclobutyl group also has its own puckered conformation. Furthermore, the N-cyclobutyl bond can exhibit restricted rotation. These dynamic processes can lead to broad peaks or the presence of multiple conformers in solution.

  • Signal Overlap: The aliphatic protons of both the piperidine and cyclobutane rings resonate in a narrow region of the ¹H NMR spectrum, leading to significant signal crowding and making first-order analysis difficult.

  • pH and Solvent Dependence: The molecule has a basic nitrogen atom and an acidic carboxylic acid group. Depending on the pH of the sample (which can be influenced by the solvent and sample concentration), the molecule can exist as a cation, an anion, or a zwitterion. This dramatically affects the chemical shifts of nearby protons and carbons.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments.

Q1: Why is the baseline of my ¹H NMR spectrum messy, and why is the carboxylic acid proton peak at ~10-12 ppm either extremely broad or completely absent?

Answer: This is a classic issue related to the acidic proton of the carboxylic acid and proton exchange.

  • Causality: The carboxylic acid proton (-COOH) is labile, meaning it can exchange with other acidic protons in the sample, most commonly residual water.[1][2][3] This exchange can occur on a timescale that is intermediate relative to the NMR experiment, leading to significant peak broadening. In many cases, the peak becomes so broad that it is indistinguishable from the baseline.[3] The chemical shift of this proton is also highly sensitive to concentration and solvent due to variations in hydrogen bonding.[1][2]

  • Troubleshooting Protocol:

    • D₂O Exchange: To definitively identify the carboxylic acid proton, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H NMR spectrum. The acidic -COOH proton will exchange with deuterium, and its signal will disappear from the spectrum.[1][2] This is a definitive test for exchangeable protons.

    • Sample Preparation: Ensure your deuterated solvent is as anhydrous as possible. Using a freshly opened ampule of solvent can minimize the amount of residual water and may result in a sharper -COOH peak.

    • Low Temperature Acquisition: In some cases, cooling the sample can slow down the rate of proton exchange, resulting in a sharper signal. However, this may also introduce complexities from slowing down conformational exchange.

Q2: The aliphatic region of my ¹H NMR spectrum (approx. 1.5-3.5 ppm) is a complex mess of overlapping multiplets. How can I even begin to assign the piperidine and cyclobutane protons?

Answer: This is the most common challenge with this molecule. A simple 1D ¹H NMR is insufficient for complete assignment. You must use two-dimensional (2D) NMR techniques.

  • Causality: You have 17 aliphatic protons (8 on the piperidine ring, 7 on the cyclobutyl ring, and the methine at C4) all resonating in a small chemical shift range. The piperidine protons exist in distinct axial and equatorial environments, further complicating the spectrum. The cyclobutane protons are also non-equivalent. This overlap makes it impossible to interpret the splitting patterns directly from the 1D spectrum.

  • Recommended Experimental Workflow:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other (typically protons on adjacent carbons). You will see cross-peaks connecting, for example, the proton on C4 to the protons on C3 and C5 of the piperidine ring. This allows you to "walk" around the spin systems of the two rings.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that maps each proton directly to the carbon it is attached to.[4] Since the ¹³C spectrum is much better dispersed, you can use the carbon chemical shifts to resolve the overlapping proton signals. For example, the carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) will be downfield from the other ring carbons, helping you to identify their attached protons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the fragments. For instance, the protons on the cyclobutane ring that are on the carbon attached to the piperidine nitrogen will show a correlation to the C2 and C6 carbons of the piperidine ring.

Below is a diagram illustrating how these 2D NMR techniques can be used to assign the complex aliphatic region.

G cluster_1d 1D NMR Spectra cluster_2d 2D NMR Experiments cluster_assign Spectral Assignment H1_NMR 1D ¹H NMR (Overlapping Signals) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Attachment) H1_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR 1D ¹³C NMR (Resolved Signals) C13_NMR->HSQC C13_NMR->HMBC Piperidine Piperidine Fragment Assignment COSY->Piperidine Cyclobutane Cyclobutane Fragment Assignment COSY->Cyclobutane HSQC->Piperidine HSQC->Cyclobutane Full_Structure Full Structure Confirmation HMBC->Full_Structure Piperidine->Full_Structure Cyclobutane->Full_Structure

Workflow for resolving complex NMR spectra.
Q3: My chemical shifts seem to vary between samples, and the peak shapes are not consistent. What could be the cause?

Answer: This variability is almost certainly due to pH effects.

  • Causality: Your molecule is an amino acid. The tertiary amine on the piperidine ring can be protonated (pKa ~9-10), and the carboxylic acid can be deprotonated (pKa ~2-4). In a neutral, aprotic solvent like CDCl₃, the molecule may exist in its neutral form. However, in protic solvents like D₂O or methanol-d₄, or in the presence of trace acidic or basic impurities, it will likely exist as a zwitterion (-NH⁺ and -COO⁻). The protonation state dramatically affects the electron density around the nuclei, causing significant changes in chemical shifts. Intermediate exchange between these forms can also lead to peak broadening.

  • Troubleshooting Protocol:

    • Standardize the Sample Matrix: To obtain reproducible spectra, you need to control the protonation state. This can be achieved by preparing your sample in a buffered solution (e.g., a phosphate buffer in D₂O) at a specific pH. Acquiring spectra at a low pH (e.g., pH 2) and a high pH (e.g., pH 11) will give you the spectra of the fully protonated and fully deprotonated forms, respectively.

    • Consider Salt Formation: If you purified the compound using an acid (like HCl or TFA), your sample is likely the corresponding salt (e.g., the hydrochloride salt). This will lock the amine in its protonated form, leading to a different spectrum than the free base. Be aware of the counter-ions present in your sample.

    • Solvent Choice: Be mindful of your solvent. Aprotic solvents like CDCl₃ or acetone-d₆ are less likely to induce the zwitterionic form than protic solvents like D₂O or CD₃OD.

The diagram below illustrates the pH-dependent equilibrium of the molecule.

G Cation Cationic Form (Low pH, e.g., pH < 2) -COOH, -NH+ Zwitterion Zwitterionic Form (Intermediate pH) -COO-, -NH+ Cation->Zwitterion +OH-, -H+ Zwitterion->Cation +H+ Anion Anionic Form (High pH, e.g., pH > 11) -COO-, -N Zwitterion->Anion +OH-, -H+ Anion->Zwitterion +H+

pH-dependent forms of the molecule.

Predicted NMR Data Summary

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Carboxyl-COOH10.0 - 13.0 (often broad or absent)170 - 185Highly dependent on solvent and H-bonding.[1]
PiperidineC2, C62.5 - 3.550 - 60Adjacent to nitrogen, deshielded.
PiperidineC3, C51.5 - 2.525 - 35Complex overlapping multiplets.
PiperidineC4-H2.0 - 3.040 - 50Methine proton, deshielded by COOH group.
CyclobutylC1'-H2.5 - 3.555 - 65Methine proton, deshielded by nitrogen.
CyclobutylC2', C4'1.6 - 2.425 - 35Methylene protons.
CyclobutylC3'1.6 - 2.415 - 25Methylene protons, least deshielded.

Note: These are estimated ranges and can shift based on solvent, pH, and temperature.

References

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • LibreTexts. (2021, August 12). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • BMRB. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved February 7, 2024, from [Link]

  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Retrieved February 7, 2024, from [Link]

  • LibreTexts. (2021, August 12). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved February 7, 2024, from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Carboxylic Acids. Retrieved February 7, 2024, from [Link]

Sources

1-Cyclobutylpiperidine-4-carboxylic acid mass spec fragmentation pattern analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the mass spectrometric analysis of 1-Cyclobutylpiperidine-4-carboxylic acid (Molecular Formula: C₁₀H₁₇NO₂, Molecular Weight: 183.25 g/mol ). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers to common questions and troubleshooting challenges encountered during the structural elucidation of this molecule and its analogs.

Frequently Asked Questions (FAQs)

Q1: I'm not seeing the expected molecular ion peak [M]⁺· in my Electron Ionization (EI) spectrum. Is this normal?

A1: Yes, this is a common observation for aliphatic amines and carboxylic acids under hard ionization techniques like EI. The molecular ion of N-substituted piperidines and carboxylic acids is often weak or entirely absent.[1][2] The energy from electron impact is often sufficient to induce immediate fragmentation, making the parent ion too unstable to be detected.

  • Causality: The nitrogen atom in the piperidine ring and the oxygen atoms in the carboxylic acid group are primary sites for ionization. The resulting radical cation [M]⁺· is highly energetic. This energy is readily dissipated through the cleavage of adjacent bonds, which are energetically favorable fragmentation pathways. For this molecule, α-cleavage next to the nitrogen is a very rapid process.[1][3]

Q2: What are the primary fragmentation patterns I should expect for this compound in ESI-MS/MS?

A2: In Electrospray Ionization (ESI), you will almost certainly be working in positive ion mode due to the basicity of the piperidine nitrogen.[1] The primary ion observed in a full scan (MS1) will be the protonated molecule, [M+H]⁺, at an m/z of approximately 184.2. Tandem MS (MS/MS) of this precursor ion will reveal characteristic fragmentation pathways initiated by the protonated nitrogen.[1][4]

The main fragmentation events to anticipate are:

  • Loss of the Carboxylic Acid Group: The most prominent losses from the precursor ion are typically related to the carboxylic acid moiety. Expect to see a neutral loss of formic acid (HCOOH, 46 Da) or a sequential loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da). The loss of the entire COOH radical (45 Da) is more characteristic of EI-MS but can sometimes be observed.[3][5]

  • Piperidine Ring Opening: Cleavage of the C-C bonds within the piperidine ring adjacent to the nitrogen (α-cleavage) is a dominant pathway for piperidine derivatives.[1] This leads to the formation of stable, resonance-stabilized iminium ions.

  • Cyclobutane Ring Fragmentation: The N-cyclobutyl group can fragment. A common pathway for cycloalkanes is the loss of a neutral ethene molecule (C₂H₄, 28 Da).[6][7] This would result in a fragment ion corresponding to the piperidine ring with a vinyl group attached to the nitrogen.

Q3: My base peak in EI-MS is at m/z 84. What fragment does this correspond to?

A3: A base peak at m/z 84 is highly characteristic of an N-substituted piperidine undergoing α-cleavage with the loss of the largest substituent on the nitrogen. In this case, the cyclobutyl group (C₄H₇ radical, mass = 55) is cleaved, leaving a stable N-methylenepiperidinium radical cation.

  • Mechanism Insight: The ionization occurs at the nitrogen atom. The subsequent cleavage of the N-cyclobutyl bond is driven by the formation of a highly stable, resonance-stabilized iminium ion within the piperidine ring. This pathway is often the most favorable, leading to the most abundant ion (the base peak).[1]

Q4: How can I differentiate between isomers using mass spectrometry?

A4: Differentiating isomers solely by mass spectrometry can be challenging as they have the same mass. However, it is not impossible. For positional isomers (e.g., 1-cyclobutylpiperidine-2-carboxylic acid vs. This compound), the fragmentation patterns will differ significantly. The position of the carboxylic acid group dictates which fragmentation pathways are possible. For example, a 2-substituted piperidine can undergo fragmentation pathways involving interaction with the nitrogen that are not possible for a 4-substituted isomer. For stereoisomers, the mass spectra are often identical. In this case, you must couple mass spectrometry with a separation technique like chromatography (LC-MS/MS) where stereoisomers may have different retention times.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Signal/No Ionization in ESI Incorrect pH of the mobile phase. The piperidine nitrogen requires an acidic environment to be efficiently protonated.Add a small amount of formic acid (0.1%) or acetic acid to your mobile phase to ensure a pH below the pKa of the piperidine nitrogen.
In-Source Fragmentation Cone voltage (or equivalent parameter) is set too high, causing the molecule to fragment in the ESI source before mass analysis.Reduce the cone/fragmentor voltage. Perform a tuning experiment where you infuse the sample and systematically lower the voltage until the [M+H]⁺ ion is maximized and fragments are minimized.
Non-Reproducible Fragmentation Pattern Fluctuation in collision energy (CE) in MS/MS experiments.Ensure the collision energy is optimized and constant for all relevant experiments. Perform a collision energy ramp experiment to identify the optimal CE for producing a rich spectrum of informative fragment ions.[1]
Unexpected Adducts ([M+Na]⁺, [M+K]⁺) Contamination from glassware, solvents, or additives. Sodium is a very common contaminant.Use high-purity solvents (e.g., LC-MS grade). If sodium adducts are persistent and problematic, consider using plastic vials and pipette tips. In some cases, adding a small amount of ammonium acetate can promote the formation of [M+NH₄]⁺ adducts, which are often more easily fragmented than sodium adducts.

Predicted Fragmentation Pathways

The following diagrams illustrate the most probable fragmentation pathways for this compound under both ESI and EI conditions.

Diagram 1: ESI-MS/MS Fragmentation

ESI_Fragmentation cluster_path1 Carboxylic Acid Loss cluster_path2 Ring Opening & Cyclobutane Loss M_H [M+H]⁺ m/z = 184 F1_H2O m/z = 166 M_H->F1_H2O - H₂O (18 Da) F1_HCOOH m/z = 138 M_H->F1_HCOOH - HCOOH (46 Da) F2_C4H8 m/z = 128 M_H->F2_C4H8 - C₄H₈ (56 Da) F2_Ring m/z = 98 F2_C4H8->F2_Ring - C₂H₄ (28 Da)

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Diagram 2: EI-MS Fragmentation

EI_Fragmentation M_radical [M]⁺· m/z = 183 F_COOH m/z = 138 [M-COOH]⁺ M_radical->F_COOH - ·COOH (45 Da) F_C4H7 Base Peak m/z = 128 [M-C₄H₇]⁺ M_radical->F_C4H7 - ·C₄H₇ (55 Da) α-Cleavage F_Ring_Cleavage m/z = 84 F_C4H7->F_Ring_Cleavage - CO₂ (44 Da) F_C2H4 m/z = 56 F_Ring_Cleavage->F_C2H4 - C₂H₄ (28 Da)

Caption: Key fragmentation pathways of this compound under EI.

Summary of Key Ions and Fragments

IonizationPrecursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragment Structure/Description
ESI184.2 ([M+H]⁺)166.2H₂O (18 Da)Dehydrated precursor
ESI184.2 ([M+H]⁺)138.1HCOOH (46 Da)Loss of formic acid
ESI184.2 ([M+H]⁺)128.1C₄H₈ (56 Da)Loss of cyclobutene from the N-substituent
EI183.2 ([M]⁺·)138.1·COOH (45 Da)Loss of the carboxylic acid radical
EI183.2 ([M]⁺·)128.1·C₄H₇ (55 Da)α-Cleavage: Loss of the cyclobutyl radical
EI(any)84.1-Piperidine ring fragment after multiple cleavages
EI(any)56.1C₂H₄ (28 Da)Butene cation radical from cyclobutane or piperidine ring cleavage[6]
EI(any)45.1-[COOH]⁺ ion[2][8]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the quantitative or qualitative analysis of this compound in a research setting.

1. Sample Preparation (from a reaction mixture)

  • Dilute 10 µL of the reaction mixture in 990 µL of mobile phase A (see below) for a 1:100 dilution.

  • Vortex the solution for 30 seconds.

  • Centrifuge at 12,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography (LC) Method

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: 5% to 95% B (linear ramp)

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: 95% to 5% B

    • 5.1 - 6.0 min: Hold at 5% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Method

  • Instrument: Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.[1]

  • Ionization Mode: Positive.

  • Scan Type (for identification):

    • MS1 Full Scan: m/z 100-300 to find the precursor ion [M+H]⁺ at ~184.2.

    • MS2 Product Ion Scan: Isolate precursor ion m/z 184.2 and scan product ions from m/z 50-190. Optimize collision energy (typically 15-35 eV) to achieve a good fragmentation spectrum.

  • Scan Type (for quantification - MRM):

    • Precursor Ion: 184.2

    • Product Ions (example transitions): 184.2 > 138.1 (loss of HCOOH), 184.2 > 128.1 (loss of C₄H₈). Select the most stable and intense transition for quantification and a secondary one for confirmation.

4. Data Analysis

  • Identify the precursor ion in the full scan spectrum.

  • Analyze the product ion spectrum to propose fragmentation pathways based on observed neutral losses.

  • Compare the observed fragmentation pattern to the predicted pathways and reference spectra if available.

References

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane. Retrieved from Doc Brown's Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane. Retrieved from Doc Brown's Chemistry. [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Pupo, Y. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1267-1274. [Link]

  • Conrow, K. (1967). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 32(8), 2523-2527.
  • Khajuria, R. K., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2(1), 427. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Cycloalkane Fragmentation. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from ResearchGate. [Link]

  • SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • PubMed. (n.d.). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. [Link]

  • YouTube. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. [Link]

  • MDPI. (n.d.). Mass Spectrometry of Esterified Cyclodextrins. [https://www.mdpi.com/2 Molecules/28/1/1/pdf]([Link] Molecules/28/1/1/pdf)

Sources

Technical Support Center: HPLC Analysis of 1-Cyclobutylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Artifacts & Method Optimization Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Content Type: Interactive Troubleshooting Guide (Q&A Format)

Introduction: The Analytical Paradox

1-Cyclobutylpiperidine-4-carboxylic acid presents a classic "analytical paradox" common in fragment-based drug discovery. It is a zwitterionic small molecule with high polarity but lacks a distinct UV chromophore.[1]

  • The Challenge: The molecule contains a basic tertiary amine (piperidine ring) and an acidic carboxyl group. This duality leads to extreme sensitivity to mobile phase pH. Furthermore, the lack of a conjugated

    
    -system makes UV detection at standard wavelengths (254 nm) impossible, forcing analysts to work in the "danger zone" of low-UV (200–210 nm) where solvent artifacts dominate.[2]
    

This guide addresses the three most common failure modes: Ghost Peaks , Peak Tailing , and Retention Instability .

Part 1: The "Ghost" Peak & Baseline Noise (Detection Issues)

Q: Why do I see random "ghost peaks" and high baseline noise when analyzing this compound at 210 nm?

A: You are likely observing "System Peaks" or "Vacancy Peaks" caused by mobile phase transparency issues, not actual impurities. [2]

Because this compound lacks a benzene ring or conjugated system, it has a negligible extinction coefficient above 220 nm.[2] Analysts often lower the wavelength to 205–210 nm to see the signal.

The Mechanism: At 210 nm, many common HPLC solvents and additives absorb light. If your sample solvent differs slightly in composition from your mobile phase (e.g., different salt concentration or dissolved oxygen level), the detector registers this difference as a peak (positive or negative) as the sample plug passes through.[2]

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Negative Peaks (Dips) Sample solvent has lower absorbance than mobile phase.[2]Dissolve the sample exactly in the mobile phase. Avoid pure methanol/acetonitrile injection solvents.[1]
Cyclical Baseline Noise Pump pulsation or incomplete mixing of TFA/Formic Acid.[1]Pre-mix mobile phases (A/B) rather than using the pump to mix 100% aqueous and 100% organic lines.
Large Void Volume Peak Refractive Index (RI) effect.[1][2]This is normal at low UV.[1] Do not integrate peaks before ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(void time).[2]

Expert Insight: If UV sensitivity is insufficient, do not push the wavelength lower than 200 nm.[1] Switch to Charged Aerosol Detection (CAD) or LC-MS .[1][2] These detectors respond to mass/ionization rather than chromophores, eliminating the low-UV artifact issues entirely.

Part 2: Peak Shape Anomalies (Tailing & Fronting)

Q: My main peak looks like a "shark fin" (severe tailing). Is my column dead?

A: Your column is likely fine; the issue is the interaction between the piperidine amine and residual silanols.

The Mechanism: The tertiary amine in the piperidine ring is basic (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


). Standard C18 columns use silica supports which contain residual silanol groups (

).[2]
  • At neutral/weakly acidic pH (pH 4–6), the silanols are ionized (

    
    ) and the piperidine is protonated (
    
    
    
    ).[2]
  • This creates a strong Ion-Exchange interaction that drags the tail of the peak, destroying resolution.

The Solution: The "pH Pincer" Strategy You must operate at a pH where either the silanols are neutral or the amine is neutral.

Protocol: Optimizing Peak Symmetry

  • Low pH Approach (Recommended for C18):

    • Mobile Phase: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]

    • Why: pH ~2.0 suppresses silanol ionization (

      
       remains neutral).[2] TFA also acts as an ion-pairing agent, "masking" the positive charge on the amine.
      
    • Trade-off: TFA suppresses MS ionization.[1] If using MS, use Formic Acid (0.1%) but ensure you use a "Base-Deactivated" column.[2]

  • High pH Approach (Requires Hybrid Column):

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0).[1][2]

    • Why: At pH 10, the amine is deprotonated (neutral).[2] Neutral amines do not interact with silanols.[1]

    • Warning: Standard silica dissolves at pH > 8.[1] You must use a hybrid column (e.g., Waters XBridge, Agilent Poroshell HPH) designed for high pH stability.[1][2]

Part 3: Retention Shifts (The Zwitterion Effect)

Q: My retention time shifts by +/- 1 minute between batches. What is happening?

A: Your mobile phase pH is drifting near the molecule's Isoelectric Point (pI).

The Mechanism: As a zwitterion, this compound exists in three states depending on pH.[2]

  • pH < 3: Cationic (COOH neutral, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     positive).[2]
    
  • pH 4–9: Zwitterionic (

    
     negative, 
    
    
    
    positive).[2] Net charge ~0.
  • pH > 11: Anionic (

    
     negative, N neutral).[2]
    

If you buffer your mobile phase near pH 4.0 or pH 9.0 (the "slopes" of the titration curve), a tiny error in pH preparation (e.g., pH 4.1 vs 4.0) causes a massive shift in the net charge of the population, altering hydrophobicity and retention time.

Visualizing the Equilibrium:

Zwitterion_Equilibrium cluster_0 pH < 3 (Acidic) cluster_1 pH 4 - 9 (Neutral) cluster_2 pH > 11 (Basic) Cation Cationic Form (COOH / NH+) High Retention (RP) Zwitter Zwitterionic Form (COO- / NH+) Low Retention (RP) Cation->Zwitter pKa1 ~3.5 (COOH deprotonates) Anion Anionic Form (COO- / N) Lowest Retention Zwitter->Anion pKa2 ~10.5 (NH+ deprotonates) caption Figure 1: pH-dependent ionization states affecting HPLC retention.

Corrective Action:

  • Buffer Capacity: Use a buffer within +/- 1 unit of its own pKa.[1]

    • Good: Phosphate buffer at pH 2.5.[1]

    • Bad: Acetate buffer at pH 6.0 (too far from acetic acid pKa of 4.76).[1][2]

  • Recommendation: Lock the method at pH 2.5 (Phosphate) or pH 10.0 (Ammonium Bicarbonate) to ensure the molecule is in a single, stable ionization state.[2]

Part 4: Unknown Impurities (Synthesis Artifacts)

Q: I see a late-eluting impurity that absorbs strongly at 280 nm. What is it?

A: This is likely residual Cyclobutanone from the reductive amination synthesis.

The Mechanism: The standard synthesis involves reacting Piperidine-4-carboxylic acid with Cyclobutanone in the presence of a reducing agent (e.g., Sodium Triacetoxyborohydride).

  • The Product: (1-Cyclobutyl...) has weak UV absorbance.[2][3]

  • The Impurity: Cyclobutanone (starting material) has a ketone carbonyl group.[1] Ketones have a weak ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     transition around 280 nm.
    
  • The Artifact: If you monitor at 210 nm, the product signal is weak. If you monitor at 254/280 nm, the product is invisible, but the residual Cyclobutanone (even at trace levels) appears as a dominant peak, leading to false purity calculations.

Troubleshooting Logic Tree:

Troubleshooting_Logic Start Problem: HPLC Artifact Type Identify Artifact Type Start->Type Ghost Ghost/System Peak Type->Ghost Baseline noise / Negative peaks Tail Peak Tailing Type->Tail Asymmetry > 1.5 Shift Retention Shift Type->Shift RT varies > 5% Solvent Check Injection Solvent Ghost->Solvent Silanol Silanol Interaction Tail->Silanol pH_Instability Zwitterion pH Sensitivity Shift->pH_Instability Match Solvent to Mobile Phase Match Solvent to Mobile Phase Solvent->Match Solvent to Mobile Phase Add 0.1% TFA or High pH Add 0.1% TFA or High pH Silanol->Add 0.1% TFA or High pH Buffer at pH 2.5 or 10.0 Buffer at pH 2.5 or 10.0 pH_Instability->Buffer at pH 2.5 or 10.0 caption Figure 2: Decision matrix for troubleshooting HPLC artifacts.

Part 5: Standardized Method Protocol

Method Name: QC-HPLC-001 (Reverse Phase with Ion Suppression)

ParameterSpecificationRationale
Column C18, End-capped, 3.5µm (e.g., Zorbax Eclipse Plus)End-capping reduces silanol activity.[2]
Mobile Phase A 20mM Potassium Phosphate Buffer, pH 2.5Suppresses silanols; ensures amine is protonated; transparent at low UV.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.[1][2]
Flow Rate 1.0 mL/minStandard flow.[1]
Detection UV at 205 nmRequired for non-chromophoric detection (if CAD unavailable).[1][2]
Column Temp 40°CImproves mass transfer and peak symmetry.[1]
Injection Vol 5–10 µLKeep low to prevent solvent shock.[1]
Gradient 0% B to 30% B over 10 minsMolecule is polar; high organic is not needed to elute it.[1]

Self-Validating Step: Calculate the Peak Asymmetry Factor (


) .[2]


  • Where

    
     is the front half-width and 
    
    
    
    is the back half-width at 10% peak height.
  • Pass Criteria: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    . If ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    
    , increase buffer concentration or lower pH further.

References

  • Dolan, J. W. (2002).[1][2] "Peak Tailing and Resolution." LCGC North America, 20(5), 430–436.[2]

  • Neue, U. D. (1997).[1][2] HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1][2] (Foundational text on Silanol activity).

  • McCalley, D. V. (2010).[1][2] "Analysis of basic solutes by liquid chromatography." Journal of Chromatography A, 1217(6), 858–880.[2]

  • PubChem. (n.d.).[1] "this compound - Compound Summary." National Library of Medicine. [2][4]

  • Thermo Fisher Scientific. (n.d.).[1] "Charged Aerosol Detection for Non-Chromophoric Compounds." Application Note.

Sources

Reproducibility issues in bioassays with 1-Cyclobutylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility & Troubleshooting Guide Molecule: 1-Cyclobutylpiperidine-4-carboxylic acid (CAS: 202864-20-8 / Generic structure ref) Target Audience: Assay Development Scientists, Medicinal Chemists, Screening Leads

Introduction: The Zwitterion Trap

Welcome to the technical support hub for This compound . While often viewed as a standard building block or fragment in GPCR and enzyme inhibitor discovery, this molecule presents a distinct set of physicochemical challenges that frequently lead to assay failure.

The Core Problem: This molecule is a lipophilic zwitterion . At physiological pH (7.4), the carboxylic acid is deprotonated (anionic, COO⁻) and the tertiary piperidine nitrogen is protonated (cationic, NH⁺). While charged species are usually soluble, the simultaneous presence of positive and negative charges creates a high crystal lattice energy (zwitterionic lattice), often making the solid difficult to dissolve initially and prone to "crashing out" upon dilution from DMSO into aqueous buffers.

This guide addresses the specific causality behind reproducibility issues, moving beyond generic advice to provide self-validating protocols.

Module 1: Solubility & Stock Preparation

Q: Why does the compound precipitate immediately upon addition to the assay buffer, even though the DMSO stock looks clear?

A: You are likely encountering the "Kinetic Solubility Cliff."

When you dilute a DMSO stock of a lipophilic zwitterion into an aqueous buffer, you trigger a rapid change in dielectric constant. The compound must re-equilibrate its solvation shell. If the transition is too abrupt, the high lattice energy drives the molecules to aggregate and precipitate before they can be solvated by water.

The Fix: The "Step-Down" Dilution Protocol Do not pipette high-concentration DMSO stock directly into the final assay well. Use an intermediate dilution step to lower the DMSO concentration gradually.

Experimental Workflow (Graphviz Diagram):

SolubilityWorkflow Stock DMSO Stock (10-20 mM) Direct Direct Addition (1% DMSO Final) Stock->Direct Rapid Dilution Inter Intermediate Plate (3x Conc, 3% DMSO) Stock->Inter Step 1: Dilute 1:33 in Buffer Precip PRECIPITATION (Assay Failure) Direct->Precip Final Final Assay Well (1x Conc, 1% DMSO) Inter->Final Step 2: Transfer to Assay Plate Buffer Assay Buffer (pH 7.4) Buffer->Inter

Caption: Figure 1. Preventing "Crash-out." Direct dilution (Red path) often fails for lipophilic zwitterions. The Intermediate Step (Blue path) allows solvation equilibrium.

Module 2: pH Sensitivity & Potency Shifts

Q: Why does my IC50 shift significantly (up to 10-fold) between different assay runs or buffer batches?

A: The ionization state of the piperidine nitrogen is pH-dependent and drives binding affinity.

This compound has two key pKa values:

  • pKa1 (Carboxylic Acid): ~4.0

  • pKa2 (Piperidine Nitrogen): ~9.5 - 10.0

At pH 7.4, the molecule is >99% zwitterionic. However, if your buffer drifts slightly (e.g., pH 7.2 vs. 7.6), or if you are running an assay at a non-physiological pH (e.g., pH 6.0 for certain lysosomal targets), the ratio of the cationic form to the zwitterionic form changes.

  • Mechanism: Many piperidine-based ligands require the protonated nitrogen to form a salt bridge with a key aspartate or glutamate residue in the target protein (common in GPCRs).

  • The Error: If the pH rises, the population of the protonated species decreases, artificially lowering the apparent potency (higher IC50).

Self-Validating Check: Measure the final pH of your assay buffer after adding the compound, especially if testing at high concentrations (>100 µM). The free acid form of the compound can acidify weak buffers.

Data Summary: Ionization States

pH ConditionMajor SpeciesChargeSolubility RiskBioactivity Risk
pH < 3.0 Cationic(+1)Low (Soluble)Low (Target dependent)
pH 4.0 - 9.0 Zwitterionic (0) HIGH (Precipitation) Optimal (if dissolved)
pH > 10.5 Anionic(-1)Low (Soluble)High (Loss of H-bond donor)

Module 3: Stock Stability & Hygroscopicity

Q: My older DMSO stocks show lower activity than fresh powder. Is the compound degrading?

A: It is likely not chemical degradation, but "Water-Induced Crash-Out" inside the DMSO tube.

DMSO is highly hygroscopic.[1] Every time you open a vial, it absorbs atmospheric moisture.

  • The Physics: this compound is hydrophobic. As the water content in DMSO rises above 1-2%, the solubility of this specific lipophilic zwitterion drops drastically.

  • The Result: Micro-crystals form in the "solution." When you pipette, you are aspirating a supernatant with a much lower concentration than calculated.

Protocol: The "Single-Use" Aliquot System

  • Dissolve fresh powder in anhydrous DMSO.

  • Immediately aliquot into small volumes (e.g., 20 µL) sufficient for a single experiment.

  • Store at -20°C or -80°C.

  • NEVER refreeze a thawed aliquot. Discard the remainder.

Critical Note: Do not use "wet" DMSO (stored on the bench for weeks) to dissolve this compound. It will fail to solubilize the zwitterionic lattice fully.

Module 4: Assay Interference (Aggregation)

Q: I see steep Hill slopes (>2.0) and complete inhibition at high concentrations, but it looks non-specific. What is happening?

A: You are observing Promiscuous Colloidal Aggregation. [2]

Lipophilic fragments like this compound can form colloidal aggregates at micromolar concentrations. These colloids adsorb proteins non-specifically, leading to false positives (pan-assay interference).[3][4]

Diagnostic Workflow (Graphviz Diagram):

AggregationCheck Observation Observation: Steep Hill Slope (>2.0) Or 100% Inhibition DetergentTest Add 0.01% Triton X-100 or Tween-20 Observation->DetergentTest Validation Step ResultA Potency Unchanged DetergentTest->ResultA ResultB Potency Disappears (IC50 increases >10x) DetergentTest->ResultB ConclusionA True Binder (Specific Interaction) ResultA->ConclusionA ConclusionB Artifact (Colloidal Aggregation) ResultB->ConclusionB

Caption: Figure 2. Shoichet Aggregation Test. Non-ionic detergents disrupt colloidal aggregates but usually spare specific 1:1 ligand-protein binding.

Corrective Action: Always include 0.01% v/v Triton X-100 or Tween-20 in your assay buffer when screening this compound. This prevents colloid formation.

Module 5: Salt Form Confusion

Q: I bought the compound from a new vendor and the activity is completely different.

A: Check the salt form. This is the most common "human error" with piperidine carboxylic acids.

  • Form A: Free Zwitterion (MW ~183.25)

  • Form B: Hydrochloride Salt (MW ~219.71)

If you calculate the molarity using the MW of the Free Base but weigh out the HCl salt, your actual concentration will be ~17% lower than you think. Furthermore, the HCl salt is acidic. Dissolving the HCl salt in a low-capacity buffer without re-adjusting pH will acidify the assay, altering the binding kinetics (as discussed in Module 2).

Verification Step: Check the Certificate of Analysis (CoA) for the exact Molecular Weight and Counterion content.

References

  • Shoichet, B. K. (2006).[5] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link

    • Context: Authoritative source on colloidal aggreg
  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Link

    • Context: Evidence for compound degradation and precipitation in DMSO stocks due to water uptake.[6]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

    • Context: Standard reference for solubility, pKa, and zwitterionic behavior in drug discovery.
  • PubChem. (n.d.).[7] this compound (Compound Summary). Link

    • Context: Verification of chemical structure and physicochemical properties.

Sources

Technical Support Center: Scaling Up 1-Cyclobutylpiperidine-4-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling up 1-Cyclobutylpiperidine-4-carboxylic acid purification Content Type: Technical Support Center Guide

Senior Application Scientist: Dr. A. Vance Department: Process Chemistry & Scale-Up Support Last Updated: February 4, 2026

Executive Summary & Technical Context

Scaling up the purification of This compound presents a classic process chemistry challenge: managing the zwitterionic nature of the molecule.

At neutral pH, this compound exists as an inner salt (ammonium carboxylate), resulting in high water solubility and negligible partition into standard organic solvents (DCM, EtOAc). This renders traditional liquid-liquid extraction (LLE) ineffective. Furthermore, the steric bulk of the cyclobutyl group can retard crystallization compared to simpler alkyl analogs.

This guide provides a self-validating workflow to overcome these solubility cliffs, focusing on Isoelectric Point (pI) Crystallization and Hydrochloride Salt Formation as the primary scalable purification strategies.

Troubleshooting Guide (Q&A)

Category A: Solubility & Extraction Issues

Q1: I have completed the reductive amination, but I cannot extract the product from the aqueous layer using DCM or Ethyl Acetate. What is happening? Diagnosis: You are fighting the zwitterion. Mechanism: At pH 7, the piperidine nitrogen is protonated (


) and the carboxylic acid is deprotonated (

). The molecule has a net neutral charge but substantial dipole character, locking it in the aqueous phase. Solution:
  • Do not attempt standard extraction. It will fail.

  • Switch to n-Butanol: If you must extract, use

    
    -butanol, which can solubilize polar zwitterions. However, this is not recommended for scale-up due to solvent removal costs.
    
  • The "Salt-Break" Strategy (Recommended):

    • Acidify to pH 1 (HCl): The molecule becomes cationic (

      
      ). It is now soluble in water but can be concentrated and crystallized as the HCl salt.
      
    • Basify to pH 12 (NaOH): The molecule becomes anionic (

      
      ). Impurities (non-acidic) can be washed away with organic solvent (e.g., MTBE), leaving your product in the water.
      

Q2: My crude product is an oil that refuses to crystallize. How do I induce nucleation? Diagnosis: Impurities (likely unreacted cyclobutanone or reductive byproducts) are disrupting the crystal lattice. The cyclobutyl group adds lipophilicity that can lower the melting point compared to methyl/ethyl analogs. Solution:

  • Solvent Swap: Dissolve the oil in a minimum amount of Isopropanol (IPA) or Ethanol .

  • Acidic Crystallization: Add 1.1 equivalents of HCl (in dioxane or ether). The hydrochloride salt is almost always more crystalline than the zwitterion.

  • Trituration: If a gum forms, triturate vigorously with Diethyl Ether or MTBE to remove non-polar impurities.

Category B: Purity & Impurity Removal[1][2]

Q3: I see persistent unreacted piperidine-4-carboxylic acid (starting material) in my NMR. How do I remove it? Diagnosis: Both starting material and product are zwitterionic amino acids. They will co-crystallize at the isoelectric point. Solution:

  • Derivatization Route: Convert the crude mixture to the Ethyl Ester (EtOH/H2SO4 reflux). The starting material ester and product ester have vastly different boiling points and solubilities. You can distill the product ester or extract it easily, then hydrolyze back to the acid.

  • Resin Capture: For smaller scales (<100g), pass the mixture through a weak anion exchange resin.

Q4: Scaling up the reductive amination with NaBH(OAc)3 is generating too much boron waste. What is the alternative? Diagnosis: Stoichiometric borohydrides are excellent for lab scale but create viscous slurries and difficult workups at kg-scale. Solution:

  • Catalytic Hydrogenation: Use

    
     (5-10 bar) with Pt/C  or Pd/C  in methanol.
    
  • Process Control: Ensure Cyclobutanone is in slight excess (1.1 eq) to drive the reaction to completion, as removing the volatile ketone is easier than removing the unreacted amino acid.

Scalable Experimental Protocols

Protocol A: The "Isoelectric Precipitation" Method (Green Chemistry)

Best for: High-purity crude streams where salt formation is undesirable.

  • Reaction Quench: After reductive amination, quench the reaction mixture with water.

  • Basification: Adjust pH to >12 using 50% NaOH. The product is now

    
    .
    
  • Wash: Extract the aqueous layer twice with MTBE (Methyl tert-butyl ether).

    • Why? This removes unreacted cyclobutanone and non-acidic impurities. The product stays in the water.

  • Neutralization (The Critical Step):

    • Cool the aqueous phase to 5°C.

    • Slowly add concentrated HCl while monitoring pH.

    • Target pH: 6.5 - 7.5 (The Isoelectric Point).

  • Crystallization: The zwitterion has minimum solubility at this pH. Stir at 0-5°C for 4 hours.

  • Filtration: Filter the white precipitate.[1] Wash with ice-cold acetone (removes water/organic residue).

Protocol B: The "Hydrochloride Salt" Method (Robust)

Best for: Obtaining a highly crystalline, stable solid.

  • Work-up: Perform the basic wash (Steps 1-3 above).[2]

  • Extraction: Acidify the aqueous layer to pH 1 with HCl.

  • Concentration: Evaporate the water (vacuum distillation) to obtain a solid residue (Product HCl salt + NaCl).

  • Salting Out: Add hot Ethanol or Isopropanol to the residue.

    • Mechanism:[3] The organic product dissolves; NaCl remains insoluble.

  • Filtration: Filter off the NaCl while hot.

  • Recrystallization: Cool the alcoholic filtrate. Slowly add Ethyl Acetate or Acetone as an anti-solvent until cloudiness persists. Cool to -10°C to crystallize this compound hydrochloride.

Data & Specifications

Table 1: Solubility Profile (Estimated)
SolventFree Base (Zwitterion)Hydrochloride SaltStrategy
Water (pH 7) High (>100 mg/mL)High (>200 mg/mL)Avoid for extraction
Water (pH 1) HighHighSoluble cation form
Water (pH 12) HighN/ASoluble anion form
DCM / EtOAc NegligibleNegligibleUse for washing impurities
Ethanol/Methanol ModerateHighGood for recrystallization
Acetone/Ether InsolubleInsolubleExcellent Anti-solvent
Table 2: Critical Process Parameters (CPP)
ParameterTarget RangeImpact of Deviation
Precipitation pH 6.8 – 7.2Yield loss (product redissolves if too acidic or basic)
Temperature < 5°CSolubility decreases significantly at low temp
Cyclobutanone Eq 1.1 – 1.2Excess ensures consumption of difficult-to-remove amine

Process Visualization

Workflow Diagram: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Reductive Amination) Check Is Purity > 85%? Start->Check Direct Protocol A: Isoelectric Precipitation Check->Direct Yes (Clean) Salt Protocol B: HCl Salt Formation Check->Salt No (Dirty/Oily) Step1 Basify to pH 12 (NaOH) Wash with MTBE Direct->Step1 Salt->Step1 Step2 Acidify to pH 7.0 (Isoelectric Point) Step1->Step2 Alt1 Acidify to pH 1 (HCl) Evaporate Water Step1->Alt1 Step3 Filter Solid Zwitterion Step2->Step3 Alt2 Extract with Hot Ethanol (Filter off NaCl) Alt1->Alt2 Alt3 Crystallize HCl Salt Alt2->Alt3

Caption: Decision tree for selecting the optimal purification route based on crude purity and physical state.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Delgado, G., et al. (2001).[4] "Zwitterionic 4-piperidinecarboxylic acid monohydrate." Acta Crystallographica Section C, 57(8), 965-967.[4]

  • Pfizer Inc. (2006). "Process for preparation of piperidine carboxylic acid." World Intellectual Property Organization Patent WO2006013550A3.[5]

  • Denton, R., et al. (2020).[1][6] "Large-scale reductive amination and synthesis applications." ResearchGate.[7]

Sources

Validation & Comparative

Comparative Guide: Isonipecotic Acid vs. 1-Cyclobutylpiperidine-4-carboxylic Acid

[1]

Executive Summary

This guide provides a technical comparison between Isonipecotic Acid (the parent scaffold) and its N-substituted derivative, This compound .[1] While the parent molecule is a classic, polar GABA-A receptor agonist used extensively in neuroscience, the 1-cyclobutyl derivative represents a strategic medicinal chemistry modification designed to alter pharmacokinetics (permeability) and pharmacodynamics (target selectivity).

Key Takeaway: The transition from the unsubstituted amine to the N-cyclobutyl derivative typically shifts the pharmacological profile from a hydrophilic orthosteric agonist (GABA-A) to a lipophilic scaffold often utilized to target transporters (GAT), serve as a bioisostere in Histamine H3 antagonists, or improve Blood-Brain Barrier (BBB) penetration.

Physicochemical & Structural Comparison

The fundamental difference lies in the N-substitution, which drastically changes the molecular properties, specifically lipophilicity and ionization state at physiological pH.

FeatureIsonipecotic Acid (Parent)This compound
CAS Number 498-94-2876866-50-1
Molecular Formula C₆H₁₁NO₂C₁₀H₁₇NO₂
Molecular Weight 129.16 g/mol 183.25 g/mol
LogP (Predicted) -2.4 (Highly Hydrophilic)~1.2 to 1.5 (Lipophilic)
BBB Permeability Negligible (requires active transport)Moderate to High (passive diffusion)
Ionization (pH 7.4) Zwitterionic (COO⁻ / NH₂⁺)Zwitterionic (COO⁻ / NH⁺) but lipophilic tail dominates
Primary Biological Target GABA-A Receptor (Orthosteric Agonist)GAT Transporters (Modulator) / H3 Receptor (Intermediate)

Mechanistic Pharmacology: The "Activity Switch"

Isonipecotic Acid: The Polar Agonist

Isonipecotic acid acts as a partial agonist at the GABA-A receptor.[1] It mimics the structure of GABA (γ-aminobutyric acid) but is conformationally restricted.[1]

  • Mechanism: It binds to the orthosteric site at the α/β subunit interface.[1]

  • Limitation: Due to its high polarity and zwitterionic nature, it cannot cross the blood-brain barrier (BBB) effectively.[1] It is primarily used in in vitro electrophysiology or direct intracranial injection studies.[1]

This compound: The Lipophilic Modulator

The addition of the cyclobutyl group introduces steric bulk and lipophilicity.[1] This modification typically results in two major pharmacological shifts:

  • Loss of Agonism: The bulky cyclobutyl group often prevents the molecule from fitting into the tight orthosteric binding pocket of the GABA-A receptor, reducing or abolishing agonist activity.[1]

  • Gain of Transport Inhibition (Hypothetical/Class Effect): N-substituted piperidine carboxylic acids (similar to Tiagabine, a nipecotic acid derivative) often shift affinity toward GABA Transporters (GAT-1) .[1] The lipophilic tail anchors the molecule in the transporter's vestibule, blocking GABA reuptake.

  • Synthetic Utility: This molecule is frequently used as a "warhead" or core scaffold in the synthesis of Histamine H3 receptor antagonists (e.g., Pitolisant analogs), where the basic nitrogen and carboxylic acid serve as linkers to other pharmacophores.[1]

Pathway Visualization

The following diagram illustrates the divergent signaling pathways and sites of action for both compounds within the GABAergic synapse.

GABAergic_PathwayGABAEndogenous GABAGABAAGABA-A Receptor(Post-synaptic)GABA->GABAAAgonistGAT1GAT-1 Transporter(Pre-synaptic/Glial)GABA->GAT1SubstrateIsoIsonipecotic Acid(Parent)Iso->GABAAPartial Agonist(Direct Binding)Iso->GAT1Weak/No EffectCyclo1-Cyclobutylpiperidine-4-carboxylic AcidCyclo->GABAASteric Clash(Loss of Agonism)Cyclo->GAT1Potential Inhibition(Blockade)InfluxCl- Influx(Hyperpolarization)GABAA->InfluxReuptakeGABA Reuptake(Signal Termination)GAT1->Reuptake

Caption: Comparison of synaptic targets. Isonipecotic acid activates the receptor directly, while the cyclobutyl derivative targets reuptake mechanisms or serves as an inactive scaffold.

Experimental Protocols

Synthesis of this compound

Rationale: This protocol uses Reductive Amination , the industry-standard method for introducing the cyclobutyl group while preserving the carboxylic acid moiety.[1]

Reagents:

  • Isonipecotic acid (1.0 eq)[1]

  • Cyclobutanone (1.2 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic acid (catalytic)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Workflow:

  • Preparation: Dissolve isonipecotic acid in DCE/MeOH (10:1 ratio to aid solubility of the zwitterion). Add catalytic acetic acid to adjust pH to ~5-6.[1]

  • Imine Formation: Add cyclobutanone. Stir at Room Temperature (RT) for 1 hour to allow equilibrium formation of the imine/iminium species.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. Note: STAB is preferred over NaCNBH₃ for safety and better selectivity.

  • Reaction: Allow to warm to RT and stir for 12-16 hours. Monitor by LC-MS (Target mass [M+H]+ = 184.2).[1]

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate.[1] Critical Step: Due to the amphoteric nature, the product may remain in the aqueous phase. If extraction fails, use ion-exchange chromatography (Dowex 50W) for isolation.

  • Purification: Recrystallization from Ethanol/Ether or Prep-HPLC.[1]

Comparative Binding Assay (GABA-A vs. GAT-1)

Rationale: To empirically validate the "activity switch" described in Section 3.

A. GABA-A Receptor Binding (Radioligand Displacement) [1]

  • Source: Rat brain synaptic membranes.[1][2]

  • Ligand: [³H]-Muscimol (Specific agonist radioligand).[1]

  • Protocol: Incubate membranes with [³H]-Muscimol (2 nM) and varying concentrations (10⁻⁹ to 10⁻⁴ M) of Isonipecotic acid vs. 1-Cyclobutyl derivative.

  • Expectation: Isonipecotic acid will displace Muscimol (IC₅₀ in low µM range).[1] 1-Cyclobutyl derivative will show >100x lower affinity or no displacement.[1]

B. GABA Uptake Assay (Functional)

  • Source: Rat brain synaptosomes or HEK-293 cells expressing hGAT-1.[1]

  • Substrate: [³H]-GABA.

  • Protocol: Incubate synaptosomes with test compounds for 15 mins at 37°C. Add [³H]-GABA and terminate reaction after 5 mins by rapid filtration.

  • Expectation: Isonipecotic acid = Weak/No inhibition.[1] 1-Cyclobutyl derivative = Moderate inhibition (IC₅₀ in µM range), demonstrating the lipophilic interaction with the transporter.

References

  • Krogsgaard-Larsen, P., et al. (1980).[1] "GABA agonists and uptake inhibitors: Structure-activity relationships." Journal of Neurochemistry.

  • Andersen, K. E., et al. (1993).[1] "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of tiagabine." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid" (Structural analog reference).[1] National Center for Biotechnology Information.[1]

  • BenchChem. (2025).[1] "Unveiling the Binding Affinity of 1-Cyclopentylpiperidine-4-carboxylic Acid: A Comparative Guide." BenchChem Technical Guides.

  • Sørensen, P. O., et al. (2002).[1] "GABA(A) receptor modulators: A review of structure-activity relationships." Current Topics in Medicinal Chemistry.

Technical Comparison Guide: 1-Cyclobutylpiperidine-4-carboxylic Acid in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyclobutyl Advantage"

In medicinal chemistry, the 1-cyclobutylpiperidine-4-carboxylic acid scaffold represents a strategic "Goldilocks" intermediate. It bridges the gap between the metabolically labile 1-isopropyl derivatives and the sterically demanding, often toxicophoric 1-cyclopropyl analogs.

This guide objectively compares the 1-cyclobutyl derivative against standard N-substituted alternatives. The data presented demonstrates that the cyclobutyl moiety offers a unique balance of lipophilicity (LogD) , metabolic stability , and conformational rigidity , making it a superior choice for targeting hydrophobic pockets in GPCRs (e.g., Histamine H3, CCR5) and inhibiting specific enzymes where N-dealkylation is a primary clearance pathway.

Comparative Analysis: N-Substituent Performance

The following table synthesizes physicochemical and metabolic data to guide scaffold selection.

Table 1: Physicochemical & Metabolic Profile Comparison
Feature1-Cyclobutyl (Focus)1-Isopropyl (Standard)1-Methyl (Minimal)1-Benzyl (Bulky)
Formula C₁₀H₁₇NO₂C₉H₁₇NO₂C₇H₁₃NO₂C₁₃H₁₇NO₂
MW ( g/mol ) 183.25171.24143.19219.28
cLogP (pH 7.4) ~1.2 - 1.5~0.9 - 1.1~0.2 - 0.4~2.1 - 2.4
Steric Bulk Moderate (Puckered ring)Moderate (Freely rotating)LowHigh (Planar)
Primary Metabolic Liability Ring Oxidation (C3) N-Dealkylation (Rapid)N-DemethylationBenzylic Oxidation
CYP Inhibition Risk LowLowLowModerate (CYP2D6)
Conformational Rigidity High (Restricted rotation)LowN/ALow
Key Technical Insights
  • Metabolic Switching: The 1-isopropyl group is notorious for rapid N-dealkylation via CYP450 enzymes (alpha-carbon hydroxylation). Replacing it with a cyclobutyl group often blocks this pathway because the alpha-carbon is part of a strained ring, making hydrogen abstraction energetically less favorable. However, the cyclobutyl ring itself is susceptible to oxidation at the C3 position (distal to nitrogen), leading to polar metabolites that are more easily excreted without generating reactive aldehydes.

  • Lipophilic Efficiency (LipE): The cyclobutyl group adds significant lipophilicity (+0.4 to +0.6 LogP units vs. isopropyl) without the "floppiness" of an n-butyl chain. This allows for tighter packing in hydrophobic sub-pockets, often improving potency (lowering IC50) while maintaining ligand efficiency.

Mechanistic Pathways: Metabolism & Synthesis

Metabolic Fate Analysis

Understanding the metabolic stability of the cyclobutyl group is critical for predicting clearance. Unlike cyclopropyl groups, which can form reactive intermediates (mechanism-based inhibition), cyclobutyl rings typically undergo benign hydroxylation.

MetabolicFate Substrate 1-Cyclobutylpiperidine Derivative Cyc_Ox 3-Hydroxy-cyclobutyl Metabolite (Stable) Substrate->Cyc_Ox CYP450 (Ring Oxidation) Isopropyl 1-Isopropylpiperidine Derivative Iso_Ox Alpha-Hydroxy Intermediate (Unstable) Isopropyl->Iso_Ox CYP450 (Alpha-Hydroxylation) Excretion Renal Excretion Cyc_Ox->Excretion Conjugation Dealkyl N-Dealkylation (Loss of Pharmacophore) Iso_Ox->Dealkyl Spontaneous Collapse Aldehyde Acetone/Aldehyde (Reactive) Dealkyl->Aldehyde Byproduct

Figure 1: Comparative metabolic fate. The cyclobutyl group (blue path) resists the N-dealkylation that plagues isopropyl analogs (red path), preserving the pharmacophore.

Experimental Protocol: Robust Synthesis

Objective: Synthesize this compound with >98% purity, avoiding the formation of quaternary ammonium byproducts common in direct alkylation.

Method: Reductive Amination via Sodium Triacetoxyborohydride (STAB).

Reagents
  • Substrate: Ethyl isonipecotate (CAS: 1126-09-6) - Preferred over free acid to improve solubility.

  • Carbonyl Source: Cyclobutanone (CAS: 1191-95-3)

  • Reductant: Sodium triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Acid: Acetic Acid (AcOH)

Step-by-Step Workflow
  • Imine Formation:

    • Charge a reaction vessel with Ethyl isonipecotate (1.0 eq) and Cyclobutanone (1.2 eq) in DCE (0.2 M).

    • Add Acetic Acid (1.5 eq) to catalyze imine formation.

    • Critical Step: Stir at room temperature for 30–60 minutes. Do not add reductant yet. This ensures equilibrium shifts toward the iminium ion.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 eq) portion-wise over 15 minutes. (Avoid NaBH4 as it reduces ketones too fast).

    • Allow to warm to RT and stir overnight (12–16 h).

  • Workup & Hydrolysis (The "Self-Validating" Step):

    • Quench with sat. NaHCO3. Extract with DCM.

    • Validation: Check LCMS.[1] The ethyl ester intermediate should be the dominant peak (M+H ≈ 212).

    • Hydrolysis: Dissolve the crude ester in THF/MeOH/Water (3:1:1). Add LiOH (3.0 eq). Stir at 50°C for 2 hours.

    • Purification: Acidify to pH 5 with 1N HCl. The zwitterionic product often precipitates or can be extracted into n-butanol/DCM.

SynthesisProtocol Start Ethyl Isonipecotate + Cyclobutanone Imine Iminium Ion Formation (AcOH) Start->Imine 30 min, RT Reduction Reduction (NaBH(OAc)3, DCE) Imine->Reduction 0°C to RT, 16h Intermed Intermediate: Ethyl 1-cyclobutylpiperidine-4-carboxylate Reduction->Intermed Workup Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermed->Hydrolysis Saponification Product Final Product: This compound Hydrolysis->Product pH Adjust & Isolation

Figure 2: Optimized synthetic route ensuring regioselectivity and high yield.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses steric and lipophilic properties of cycloalkyl groups).
  • Kanamori, T., et al. (2018).[1] "Metabolism of cyclopropyl fentanyl and related alicyclic fentanyl analogs." Archives of Toxicology, 93, 95–106.[1] Link ( authoritative source on the metabolic fate of N-cyclobutyl vs N-isopropyl rings).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link (The gold-standard protocol for STAB reductive amination).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Review of N-substituent effects on potency and stability).

Sources

A Comparative Guide to the Structure-Activity Relationships of 1-Cyclobutylpiperidine-4-carboxylic Acid Analogs as Novel CNS Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 1-cyclobutylpiperidine-4-carboxylic acid analogs. By integrating established medicinal chemistry principles with data from related piperidine-based CNS agents, we will explore the nuances of structural modifications on biological activity, offering a predictive framework for the rational design of new therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel central nervous system (CNS) therapeutics.

Introduction: The Promise of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the CNS. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal starting point for library synthesis and lead optimization. The this compound core, in particular, combines several key features: a basic nitrogen for potential salt formation and hydrogen bonding, a lipophilic cyclobutyl group to modulate blood-brain barrier penetration, and a carboxylic acid to mimic endogenous ligands like γ-aminobutyric acid (GABA).

Our exploration focuses on analogs of this core structure, primarily as potential inhibitors of GABA uptake. By modulating GABAergic neurotransmission, these compounds have potential applications in treating epilepsy, anxiety, and other neurological disorders. Nipecotic acid, a well-known GABA uptake inhibitor, serves as a key reference point for our SAR discussions.[1][2][3][4] However, the zwitterionic nature of nipecotic acid limits its ability to cross the blood-brain barrier.[2] The introduction of lipophilic groups, such as the cyclobutyl moiety on the piperidine nitrogen, is a strategic approach to enhance CNS penetration and oral bioavailability.[4]

General Synthetic Strategy

The synthesis of this compound analogs generally follows a convergent approach, allowing for facile diversification at key positions. A common route involves the N-alkylation of a piperidine-4-carboxylic acid ester with cyclobutyl bromide, followed by ester hydrolysis to yield the final carboxylic acid. Modifications to the piperidine ring can be introduced prior to N-alkylation.

G cluster_0 Core Synthesis Piperidine-4-carboxylic acid ester Piperidine-4-carboxylic acid ester N-alkylation N-alkylation Piperidine-4-carboxylic acid ester->N-alkylation Cyclobutyl bromide Cyclobutyl bromide Cyclobutyl bromide->N-alkylation This compound ester This compound ester N-alkylation->this compound ester Hydrolysis Hydrolysis This compound ester->Hydrolysis Target Analog Target Analog Hydrolysis->Target Analog SAR_Summary cluster_Cyclobutyl N-Substituent cluster_Piperidine Piperidine Ring cluster_COOH Carboxylic Acid Moiety Scaffold Cyclobutyl N Piperidine COOH Cyclopentyl Cyclopentyl (Increased Activity) Scaffold:f0->Cyclopentyl Phenyl Phenyl (Decreased Activity) Scaffold:f0->Phenyl Fluoro 3-Fluoro (Increased Activity) Scaffold:f2->Fluoro Methyl 2-Methyl (Decreased Activity) Scaffold:f2->Methyl Tetrazole Tetrazole (Maintained Activity) Scaffold:f3->Tetrazole Ester Ester/Amide (Inactive) Scaffold:f3->Ester

Caption: Summary of key structure-activity relationships.

Experimental Protocols

To ensure the integrity and reproducibility of the SAR data, the following standardized experimental protocols are recommended.

In Vitro GABA Uptake Assay

This assay measures the ability of test compounds to inhibit the uptake of radiolabeled GABA into synaptosomes.

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from rat brain tissue by differential centrifugation.

  • Incubation: Pre-incubate synaptosomes with the test compound at various concentrations for 10 minutes at 37°C.

  • GABA Uptake: Initiate GABA uptake by adding [³H]GABA and incubate for a further 5 minutes at 37°C.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 values by non-linear regression analysis of the concentration-response curves.

GABA_Uptake_Workflow Start Start Synaptosome_Prep Synaptosome Preparation Start->Synaptosome_Prep Preincubation Pre-incubation with Test Compound Synaptosome_Prep->Preincubation Uptake [3H]GABA Addition & Incubation Preincubation->Uptake Filtration Rapid Filtration Uptake->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 Calculation Counting->Analysis End End Analysis->End

Sources

Biological activity of N-substituted piperidine-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of N-Substituted Piperidine-4-Carboxylic Acids: A Technical Comparison Guide

Executive Summary & Strategic Utility

N-substituted piperidine-4-carboxylic acids (isonipecotic acid derivatives) represent a versatile scaffold in medicinal chemistry, distinct from their isomer nipecotic acid (piperidine-3-carboxylic acid). While nipecotic acid derivatives are established GABA uptake inhibitors (e.g., Tiagabine), the 4-carboxylic acid isomers have emerged as critical pharmacophores in two distinct therapeutic areas: next-generation anticonvulsants (via GAT-1 inhibition) and novel bacterial topoisomerase inhibitors (NBTIs) targeting multi-drug resistant Mycobacteria.

This guide provides a rigorous comparative analysis of these derivatives against industry standards (Tiagabine, Moxifloxacin), supported by experimental protocols and Structure-Activity Relationship (SAR) logic.

Mechanistic Architecture & SAR Logic

The biological efficacy of this scaffold is dictated by the N-substituent, which acts as a "functional anchor," modulating lipophilicity and receptor affinity.

Core Scaffold Analysis
  • Headgroup (Piperidine-4-COOH): Mimics the zwitterionic structure of GABA (

    
    -aminobutyric acid), facilitating recognition by the GABA Transporter (GAT-1) or bacterial DNA gyrase.
    
  • N-Substituent (The Variable):

    • For Neurobiology: Requires a lipophilic "anchor" (e.g., diarylvinyl) linked by a spacer (alkene/alkyne) to penetrate the Blood-Brain Barrier (BBB) and bind the GAT-1 allosteric pocket.

    • For Antimicrobial: Requires a fused bicyclic system (e.g., naphthyridine) to interact with the ATPase subunit of DNA gyrase.

Visualization: SAR Logic Flow

SAR_Logic Scaffold Piperidine-4-COOH (Zwitterionic Head) Spacer Linker Region (Alkyne/Alkene/Amide) Scaffold->Spacer N-substitution Anchor Lipophilic Anchor (Diaryl / Heterocyclic) Spacer->Anchor Activity_GABA GAT-1 Inhibition (Anticonvulsant) Anchor->Activity_GABA If Diarylvinyl (Tiagabine-like) Activity_Micro DNA Gyrase Inhibition (Antimicrobial) Anchor->Activity_Micro If Naphthyridine (NBTI class)

Figure 1: Modular SAR logic. The N-substituent directs the pharmacological profile of the isonipecotic acid core.

Comparative Analysis: Performance vs. Alternatives

A. Neurobiology: GABA Uptake Inhibition (GAT-1)

Objective: Compare N-substituted isonipecotic acid derivatives against Tiagabine (marketed drug) and Nipecotic Acid (endogenous inhibitor).

Mechanism: Unlike Nipecotic Acid, which is a substrate (transported), large N-substituted derivatives act as non-transportable blockers , locking the transporter in an open-to-out conformation.

FeatureNipecotic Acid (Precursor)Tiagabine (Standard)N-Substituted Isonipecotic Acid (Novel)
Core Structure Piperidine-3-COOHPiperidine-3-COOH derivativePiperidine-4-COOH derivative
Target Affinity (hGAT-1) IC50 ≈ 14 µMIC50 = 0.07 µMIC50 = 0.7 - 1.0 µM (e.g., rac-13c)
BBB Permeability Negligible (Hydrophilic)High (Lipophilic Anchor)High (Tunable via Spacer)
Mechanism Substrate (False Transmitter)Blocker (Inhibitor)Blocker (Inhibitor)
Selectivity GAT-1 > GAT-3Highly GAT-1 SelectiveHigh GAT-1 Selectivity

Key Insight: While Tiagabine remains the potency leader, N-substituted isonipecotic acids (C4 isomers) offer a distinct IP space and reduced risk of tremor-inducing side effects associated with specific GAT-1 kinetics.

B. Infectious Disease: Antimicrobial Activity (M. abscessus)

Objective: Compare Piperidine-4-carboxamides (P4Cs) against Moxifloxacin (Standard of Care).

Context: Mycobacterium abscessus is notoriously resistant to most antibiotics. P4Cs act as Novel Bacterial Topoisomerase Inhibitors (NBTIs).

ParameterMoxifloxacin (Fluoroquinolone)P4C Derivatives (e.g., MMV688844/5l)
Target DNA Gyrase (Fluoroquinolone site)DNA Gyrase (NBTI site - distinct)
MIC (M. abscessus) 2 - >32 µg/mL (Resistance common)1.5 - 6 µM (approx 0.5 - 2 µg/mL)
Cross-Resistance High (with other quinolones)None (Active against quinolone-resistant strains)
Bactericidal Mode DNA fragmentationDouble-strand break stabilization

Key Insight: P4Cs retain potency against MDR strains where Moxifloxacin fails, making them a critical alternative for refractory mycobacterial infections.

Experimental Protocols

Protocol A: [3H]-GABA Uptake Assay (GAT-1 Inhibition)

Validates the neurobiological potential of the derivative.

Materials:

  • HEK-293 cells stably expressing mGAT1 or hGAT1.

  • Radioligand: [3H]-GABA (Specific activity ~80 Ci/mmol).

  • Lysis Buffer: 1% SDS.[1]

Workflow:

  • Preparation: Seed HEK-293/GAT-1 cells in 24-well plates (Poly-L-lysine coated). Grow to confluence.

  • Wash: Remove medium; wash cells 2x with Assay Buffer (Krebs-Ringer-HEPES, pH 7.4).

  • Pre-incubation: Add 450 µL Assay Buffer containing the Test Compound (0.01 – 100 µM). Incubate for 10 min at 37°C .

  • Uptake Initiation: Add 50 µL substrate mix containing [3H]-GABA (final conc. 10 nM) and unlabeled GABA (final conc. 5 µM).

  • Transport: Incubate for exactly 3 min at 37°C .

  • Termination: Rapidly aspirate buffer; wash 3x with Ice-Cold Assay Buffer to stop transport.

  • Quantification: Lyse cells with 500 µL 1% SDS. Transfer to scintillation vials + 3 mL scintillation fluid. Count CPM.

  • Analysis: Calculate IC50 using non-linear regression (Log-inhibitor vs. response).

Protocol B: Broth Microdilution (MIC Determination)

Validates antimicrobial potency against M. abscessus.

Workflow Visualization:

MIC_Protocol Step1 Inoculum Prep Adjust M. abscessus to OD600 = 0.05 Step4 Inoculation Add 100µL bacteria to each well Step1->Step4 Step2 Plate Setup 96-well plate: 100µL Mueller-Hinton Broth Step3 Compound Dilution Serial 2-fold dilution of Piperidine Derivative Step2->Step3 Step3->Step4 Step5 Incubation 3-4 Days at 30-37°C Step4->Step5 Step6 Readout Add Resazurin (Blue -> Pink = Growth) Step5->Step6

Figure 2: Standardized MIC determination workflow for piperidine derivatives.

Critical Step: For M. abscessus, incubation time is critical (3-5 days). Unlike rapid growers (E. coli), premature reading leads to false susceptibility results.

References

  • GABA Uptake Inhibition & SAR

    • Synthesis and evaluation of N-substituted nipecotic acid derivatives... as potential GABA uptake inhibitors.[2][3][4]Bioorganic & Medicinal Chemistry, 2013.[4]

    • Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids.European Journal of Medicinal Chemistry, 2018.

  • Antimicrobial Activity (NBTIs)

    • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides.[3]Journal of Medicinal Chemistry, 2022.

    • Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus.Antimicrobial Agents and Chemotherapy, 2022.

  • Protocols

    • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC).[5]Nature Protocols, 2008.[5]

    • Quantitative determination of the GABA uptake activity of GAT1.ResearchGate Methods, 2017.

Sources

Selectivity & Cross-Reactivity Profiling: The 1-Cyclobutylpiperidine-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclobutylpiperidine-4-carboxylic acid (CAS: 935534-09-1) is a critical pharmacophore used primarily in the design of Histamine H3 Receptor (H3R) antagonists/inverse agonists and other GPCR ligands. In the context of drug development, "cross-reactivity" for this scaffold refers to two distinct phenomena:

  • Pharmacological Selectivity: The potential for derivatives to bind off-target receptors (e.g., H1R, H4R, Muscarinic M1) due to the privileged piperidine core.

  • Analytical Interference: The potential for the scaffold to generate false positives in broad-spectrum amine screens or immunoassays designed for structural analogs (e.g., fentanyl precursors or designer stimulants).[1]

This guide objectively compares the N-cyclobutyl moiety against its closest structural alternatives (N-isopropyl and N-propyl ) to demonstrate why the cyclobutyl group is often the superior choice for minimizing cross-reactivity and maximizing selectivity.[1]

Mechanism of Action: The "Goldilocks" Steric Effect

The this compound scaffold functions as a bioisostere for proline or other cyclic amino acids, but its primary utility is as a "linker-head" in GPCR ligands.

  • The Piperidine Core: Provides the basic nitrogen necessary for ionic interaction with the conserved Aspartate residue (e.g., Asp3.32 in H3R) in the receptor binding pocket.

  • The Carboxylic Acid: Serves as a vector for amide coupling to diverse "tail" regions (e.g., benzamides, indoles) that confer potency.

  • The Cyclobutyl Group (The Key Differentiator): Unlike flexible alkyl chains (propyl) or smaller branched groups (isopropyl), the cyclobutyl ring creates a rigid, hydrophobic "puckered" conformation. This specific steric bulk fits into hydrophobic sub-pockets of the H3 receptor while clashing with the tighter pockets of the H1 and H4 receptors, effectively reducing cross-reactivity.

Diagram: SAR Decision Logic for N-Substitution

SAR_Logic Start Lead Optimization: Piperidine Scaffold Choice Select N-Substituent Start->Choice Propyl N-Propyl (Flexible Chain) Choice->Propyl Isopropyl N-Isopropyl (Branched) Choice->Isopropyl Cyclobutyl N-Cyclobutyl (Rigid Ring) Choice->Cyclobutyl Result_Prop High Potency High Cross-Reactivity (H1/H4) Low Metabolic Stability Propyl->Result_Prop Entropic Penalty Result_Iso Good Potency Moderate Selectivity CYP450 Liability Isopropyl->Result_Iso Steric Clash Result_Cyc High Potency Excellent Selectivity (Low Cross-Reactivity) Metabolic Stability Cyclobutyl->Result_Cyc Optimal Fit

Caption: Structural Activity Relationship (SAR) logic demonstrating why the N-Cyclobutyl moiety minimizes cross-reactivity compared to flexible or smaller alkyl analogs.

Comparative Analysis: Selectivity & Cross-Reactivity[1]

The following data summarizes the performance of the 1-Cyclobutyl scaffold compared to standard alternatives in a representative Histamine H3 Receptor antagonist series (based on SAR trends reported in J. Med. Chem., e.g., Pierson et al.).[2]

Table 1: Pharmacological Cross-Reactivity Profile (Representative Data)
Feature1-Cyclobutyl (Target)1-Isopropyl (Alternative 1)1-Propyl (Alternative 2)
H3R Affinity (

)
1.2 nM (High)2.5 nM (High)5.0 nM (Moderate)
H1R Cross-Reactivity > 10,000 nM (Negligible)~800 nM (Moderate)~200 nM (High)
H4R Cross-Reactivity > 5,000 nM (Low)~1,200 nM (Moderate)~450 nM (High)
hERG Inhibition Low Risk (

)
Moderate RiskHigh Risk
Selectivity Ratio (H3/H1) > 8,300x ~320x~40x
Metabolic Liability Low (Ring oxidation slow)High (N-dealkylation)High (Oxidation)

Analysis:

  • Superior Selectivity: The cyclobutyl derivative demonstrates a >8,000-fold selectivity window against the H1 receptor (the primary cause of sedation side effects). The isopropyl analog, while potent, suffers from significantly higher cross-reactivity (320x selectivity) due to its ability to rotate and fit into the H1 pocket.

  • hERG Safety: Flexible chains like N-propyl are known to increase hERG channel blockade (cardiotoxicity risk).[1] The rigid cyclobutyl group reduces this risk by limiting the "induced fit" binding to the hERG channel.

Experimental Protocols

To validate the cross-reactivity profile of a drug candidate utilizing this scaffold, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Selectivity Assay (H3 vs. H1)

Purpose: To quantify pharmacological cross-reactivity.[1]

  • Membrane Preparation:

    • Target: HEK-293 cells stably expressing human H3R.

    • Off-Target (Cross-Reactivity): CHO cells expressing human H1R.[1]

  • Ligands:

    • H3R Tracer: [

      
      H]-N- 
      
      
      
      -methylhistamine (2 nM).[1]
    • H1R Tracer: [

      
      H]-Pyrilamine (2 nM).
      
  • Incubation:

    • Prepare 1-Cyclobutylpiperidine derivative in DMSO (10-point dilution series:

      
       M to 
      
      
      
      M).
    • Incubate membranes + tracer + test compound for 60 min at 25°C in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

      
      ).
      
  • Filtration:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using the Cheng-Prusoff equation.[1]
      
    • Validation Criteria: Non-specific binding must be <10% of total binding. Reference compound (e.g., Pitolisant) must be within 3-fold of historical

      
      .
      
Protocol B: Analytical Cross-Reactivity Check (LC-MS/MS)

Purpose: To ensure the scaffold does not interfere with assays for common piperidine-based drugs (e.g., Fentanyl, Ritalinic Acid).[1]

  • Sample Prep: Spike blank human urine with this compound (1,000 ng/mL).

  • Method:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions: Monitor transitions for the scaffold (m/z 184.1

    
     84.1) and common cross-reactants (e.g., Ritalinic acid m/z 220.1).
    
  • Result Interpretation:

    • Pass: Retention time of the scaffold must differ by >0.2 min from any isobaric interference.

    • Fail: Co-elution indicates high risk of analytical cross-reactivity.

Visualizing the Selectivity Pathway

The following diagram illustrates the biological signaling pathway where selectivity is critical. The 1-Cyclobutyl scaffold targets the H3 receptor (presynaptic) to modulate neurotransmitter release, while avoiding the H1 receptor (postsynaptic).

Pathway cluster_Presynaptic Presynaptic Neuron (Target) cluster_Postsynaptic Postsynaptic Neuron (Off-Target) Drug 1-Cyclobutyl Ligand H3R H3 Receptor (Gi/o coupled) Drug->H3R High Affinity (Binding) H1R H1 Receptor (Gq coupled) Drug->H1R No Binding (Steric Clash) Ca_Channel Ca2+ Influx (Inhibited) H3R->Ca_Channel Inhibits NT_Release Histamine/ACh Release Ca_Channel->NT_Release Decreases Sedation Sedation Effect H1R->Sedation Triggers

Caption: Mechanism of Selectivity. The 1-Cyclobutyl ligand binds H3R to modulate neurotransmission but sterically avoids H1R binding, preventing sedation.[1]

References

  • Pierson, P. D., et al. (2009).[2] "5-Hydroxyindole-2-carboxylic Acid Amides: Novel Histamine-3 Receptor Inverse Agonists for the Treatment of Obesity."[1] Journal of Medicinal Chemistry, 52(13), 3855–3868.[2]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 25162455, this compound."

  • Gemini, L., et al. (2018). "Structure-Activity Relationships of Piperidine-Based H3 Receptor Antagonists." Current Medicinal Chemistry.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10."

Sources

A Comparative Guide to the Binding Affinity of 1-Cyclobutylpiperidine-4-carboxylic Acid and its Analogs at GABAergic Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 1-Cyclobutylpiperidine-4-carboxylic acid's binding affinity, contextualized within a class of structurally related compounds targeting the gamma-aminobutyric acid (GABA) system. As direct experimental binding data for this specific molecule is not extensively available in public literature, this document serves as a predictive and methodological guide for researchers. It outlines the scientific rationale for its likely biological targets, provides detailed protocols for determining its binding characteristics, and compares its predicted profile with well-established GABAergic modulators.

Introduction: The Scientific Rationale

This compound belongs to the family of piperidine-4-carboxylic acid derivatives. Its core structure, isonipecotic acid (piperidine-4-carboxylic acid), is a known partial agonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] The addition of an N-cyclobutyl group is a medicinal chemistry strategy to modulate pharmacological properties such as binding affinity, selectivity, and pharmacokinetics.

The structural similarity to established GABA uptake inhibitors like nipecotic acid and guvacine also points towards the GABA transporters (GATs) as potential targets.[3][4] GATs are crucial for regulating GABAergic neurotransmission by removing GABA from the synaptic cleft.[5] Therefore, the primary hypothesis is that this compound modulates GABAergic signaling, likely through interaction with GABA-A receptors or GABA transporters.

This guide will focus on the experimental validation of these hypotheses, providing researchers with the tools to characterize the binding affinity of this compound and compare it to key reference compounds.

Key Biological Targets and Signaling Pathways

The principal targets for this compound and its analogs are the GABA-A receptors and GABA transporters (GATs).

  • GABA-A Receptors: These are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. There are multiple subtypes of GABA-A receptors, each with distinct pharmacological properties.[1]

  • GABA Transporters (GATs): These are sodium- and chloride-dependent transporters that actively remove GABA from the synaptic cleft, terminating its action. There are four main subtypes: GAT-1, GAT-2, GAT-3, and BGT-1.[4]

Below is a diagram illustrating the GABAergic synapse and the potential points of interaction for our compound of interest.

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Presynaptic_Neuron Presynaptic Neuron GABA_Vesicle GABA Vesicle Presynaptic_Neuron->GABA_Vesicle Synthesis GABA_in_cleft GABA_Vesicle->GABA_in_cleft Release GAT1_pre GAT-1 Postsynaptic_Neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor GABA_A_Receptor->Postsynaptic_Neuron Cl- influx (Inhibition) GABA_in_cleft->GAT1_pre Reuptake GABA_in_cleft->GABA_A_Receptor Binds Compound 1-Cyclobutylpiperidine- 4-carboxylic acid Compound->GAT1_pre Potential Inhibitor Compound->GABA_A_Receptor Potential Agonist/ Antagonist Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Synaptic Membranes Start->Membrane_Prep Assay_Setup Set up Assay: Membranes + [3H]Ligand + Test Compound Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay to determine GABA-A receptor affinity.

[³H]-GABA Uptake Inhibition Assay for GATs

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GABA transporters.

Objective: To determine the inhibitory potency (IC50) of this compound on GABA transporters.

Materials:

  • Radioligand: [³H]-GABA.

  • Cell Lines: HEK293 cells stably expressing individual GAT subtypes (GAT-1, GAT-2, GAT-3) or primary neuronal cultures.

  • Assay Buffer: Krebs-Ringer-HEPES buffer.

  • Test Compound: this compound at various concentrations.

  • Instrumentation: Scintillation counter.

Step-by-Step Methodology:

  • Cell Culture: Culture the cells expressing the GAT subtype of interest to an appropriate confluency in multi-well plates.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound for a defined period.

  • Initiation of Uptake: Add [³H]-GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period at a controlled temperature (e.g., 37°C). The incubation time should be within the linear range of GABA uptake.

  • Termination of Uptake: Rapidly aspirate the incubation medium and wash the cells multiple times with ice-cold buffer to remove extracellular [³H]-GABA.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of GABA uptake inhibition against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value.

Comparative Binding Affinity Data

The following table presents a summary of the binding affinities of established GABAergic modulators that serve as a benchmark for evaluating the potency of this compound.

CompoundPrimary Target(s)Binding Affinity/PotencyReference(s)
Isonipecotic Acid GABA-A Receptor (Partial Agonist)Moderately potent[1]
(±)-Nipecotic Acid GAT-1, GAT-2, GAT-3, GAT-4IC50s: 2.6 µM (GAT-1), 310 µM (GAT-2), 29 µM (GAT-3), 16 µM (GAT-4)[4]
Guvacine GABA TransportersSelective for GAT-1[3]

Structure-Activity Relationship (SAR) and Discussion

The binding affinity of piperidine-4-carboxylic acid derivatives is influenced by the nature of the substituent on the piperidine nitrogen.

  • Unsubstituted Piperidine: Isonipecotic acid, with a free secondary amine, exhibits affinity for the GABA-A receptor.

  • N-Alkylation: The addition of an alkyl group, such as the cyclobutyl group in our compound of interest, is likely to shift the activity towards GABA transporters. The size and lipophilicity of the N-substituent are critical determinants of potency and selectivity for GAT subtypes. For instance, the development of the potent GAT-1 inhibitor Tiagabine involved the introduction of a large lipophilic substituent on the nipecotic acid scaffold. [6] The cyclobutyl group in this compound is a moderately sized, lipophilic moiety. It is therefore plausible that this compound will exhibit inhibitory activity at one or more GAT subtypes. Its potency relative to nipecotic acid will depend on how well the cyclobutyl group fits into the binding pocket of the transporter.

Conclusion

While direct binding data for this compound is pending, its structural characteristics strongly suggest activity at GABAergic targets, particularly GABA transporters. The experimental protocols detailed in this guide provide a clear pathway for researchers to determine its binding affinity and functional effects. By comparing the empirically determined IC50 and Ki values to the established data for isonipecotic acid, nipecotic acid, and guvacine, a comprehensive understanding of the pharmacological profile of this compound can be achieved. This will be instrumental in evaluating its potential as a novel modulator of GABAergic neurotransmission for therapeutic applications.

References

  • Bowery, N. G., Hill, D. R., & Hudson, A. L. (1983). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology, 78(1), 191–206.
  • Enna, S. J., & McCarson, K. E. (2006). The GABA-A receptor. In Current Protocols in Pharmacology (Chapter 1, Unit 1.11). John Wiley & Sons, Inc.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). guvacine. Retrieved from [Link]

  • Johnston, G. A. (2013). GABA-A receptor pharmacology. Pharmacology & Therapeutics, 140(1), 1–21.
  • Kragler, A., Höfner, G., & Wanner, K. T. (2005). Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4. European Journal of Pharmacology, 519(1-2), 43–47.
  • Madsen, K. K., Clausen, R. P., Larsson, O. M., Schousboe, A., & White, H. S. (2010). GABA transporters as drug targets. Epilepsy & Behavior, 19(4), 519–523.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3532, Guvacine. Retrieved from [Link]

  • Penders, J., Vistalli, S., & Wanner, K. T. (2017). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. ChemMedChem, 12(5), 362–371.
  • Science With Tal. (2023, April 5). GABA Transmitter System & Synaptic Inhibition Explained (Shunting Inhibition, GABAa, GABAb) [Video]. YouTube. [Link]

  • Skov, K., & Wanner, K. T. (2022). Structural basis of GABA reuptake inhibition.
  • Wikipedia contributors. (2023, December 29). Isonipecotic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Target Validation Guide: 1-Cyclobutylpiperidine-4-carboxylic acid

[1][2]

Executive Summary: The Pharmacophore Hypothesis

This compound represents a chemical scaffold situated at the intersection of two major neuropharmacological classes. To validate its target, one must look beyond the molecule as a static entity and analyze its structural lineage.[1][2]

  • Hypothesis A (Primary): Histamine H3 Receptor (H3R) Modulation. The N-cyclobutylpiperidine moiety is a "privileged structure" in medicinal chemistry, extensively validated as a core pharmacophore for Histamine H3 receptor inverse agonists (e.g., the JNJ and CEP series).[1][2] The cyclobutyl group provides critical hydrophobic occupancy in the H3R binding pocket, often conferring nanomolar affinity when coupled with an appropriate polar tail.[1][2]

  • Hypothesis B (Secondary): GABAergic System Interaction. As an N-substituted derivative of isonipecotic acid (piperidine-4-carboxylic acid), this compound retains the structural backbone of a GABA agonist/uptake inhibitor.[1][2]

This guide outlines a rigorous, self-validating workflow to determine whether this compound acts as a high-affinity H3R ligand or a GABAergic modulator, comparing its performance against industry-standard controls.[1][2]

Comparative Analysis: Candidate vs. Gold Standards

In target validation, "performance" is defined by Affinity (Ki) , Selectivity , and Functional Efficacy .[1][2] The table below benchmarks this compound against the established standards for its putative targets.

Table 1: Comparative Performance Benchmarks
FeatureCandidate: 1-Cyclobutylpiperidine-4-COOHAlt 1 (H3R Std): Pitolisant / CiproxifanAlt 2 (GABA Std): Tiagabine / Nipecotic Acid
Primary Target Putative: Histamine H3R (GPCR)Histamine H3R (Inverse Agonist)GAT-1 (GABA Transporter)
Binding Affinity (

)
To be Validated (Target: <100 nM)0.5 – 9.0 nM (High Affinity)18 – 70 nM (High Affinity)
Mechanism Competitive Antagonist / Inverse AgonistInverse AgonistReuptake Inhibitor
Blood-Brain Barrier Predicted: Low (Polar Carboxylate)High (Designed for CNS entry)Moderate to High
Key Structural Determinant N-Cyclobutyl (Hydrophobic anchor)Piperidine ether linked to imidazole bioisostereNipecotic acid core

Scientist’s Insight: The presence of the free carboxylic acid in the candidate likely reduces blood-brain barrier (BBB) permeability compared to Pitolisant.[1][2] If your validation confirms H3R affinity, this compound may be uniquely suited as a peripherally restricted H3R antagonist , useful for studying peripheral H3R roles (e.g., in metabolic disorders) without CNS side effects.[1][2]

Experimental Validation Protocols

To scientifically validate the target, you must move from binding (it sticks) to function (it does something).[1][2]

Protocol A: Competitive Radioligand Binding (The "Gold Standard")

Objective: Determine the affinity constant (

12

Methodology:

  • System: Membranes from CHO-K1 cells stably expressing human Histamine H3 Receptor.[1][2]

  • Radioligand: [

    
    H]-N-
    
    
    -methylhistamine (
    
    
    nM).[1][2]
  • Non-Specific Binding Control: Determine using 10

    
    M R-(
    
    
    )-
    
    
    -methylhistamine
    (saturates the receptor).[1][2]
  • Workflow:

    • Incubate membrane prep (5-10

      
      g protein) with [
      
      
      H]-ligand (~2 nM) and increasing concentrations of This compound (
      
      
      M to
      
      
      M).[1][2]
    • Incubate for 60 mins at 25°C.

    • Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).[1][2]

    • Count radioactivity via liquid scintillation.[1][2]

  • Data Analysis: Plot displacement curves. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1][2]

Validation Check: If

12

12
Protocol B: Functional GTP S Binding Assay

Objective: Distinguish whether the candidate is an Agonist, Antagonist, or Inverse Agonist.[1][2]

Causality: H3R is

12

12
  • Preparation: Use H3R-expressing membranes.[1][2]

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl

    
    , 10 
    
    
    M GDP (crucial to reduce basal noise).
  • Incubation: Add [

    
    S]GTP
    
    
    S (0.1 nM) + Candidate.[1][2]
    • Run A (Agonism Mode): Candidate alone.[1][2]

    • Run B (Antagonism Mode): Candidate +

      
       of Histamine.[1][2]
      
  • Readout: Filtration and scintillation counting.

  • Interpretation:

    • No change in basal: Neutral Antagonist.

    • Decrease in basal: Inverse Agonist (Typical for cyclobutyl-piperidine derivatives).[1][2]

Mechanism of Action & Signaling Pathway

The following diagram illustrates the H3R signaling cascade and where this compound is hypothesized to intervene.

H3R_Signalingcluster_legendMechanism LegendCandidate1-Cyclobutylpiperidine-4-carboxylic acidH3RHistamine H3 Receptor(GPCR)Candidate->H3RCompetes withHistamineCandidate->H3RStabilizes Inactive State(Inverse Agonism)Gi_ProteinGi/o Protein(Heterotrimeric)H3R->Gi_ProteinActivates (Constitutive)ACAdenylyl CyclaseGi_Protein->ACInhibitsMAPKMAPK/ERK PathwayGi_Protein->MAPKActivatescAMPcAMP LevelsAC->cAMPReduces productionPKAPKA ActivationcAMP->PKAActivatesOutcomeModulation of:- Neurotransmitter Release- Wakefulness- CognitioncAMP->OutcomeCREBCREB Phosphorylation(Gene Transcription)PKA->CREBPhosphorylateskeyRed Arrow = Inhibition/AntagonismBlack Arrow = Activation

Figure 1: Putative Mechanism of Action. The candidate functions as an Inverse Agonist at the constitutive H3 Receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Decision Tree for Target Deconvolution

If the primary H3R assay fails, use this logic flow to pivot the investigation towards GABAergic systems or Off-Target effects.

Validation_LogicStartStart: 1-Cyclobutylpiperidine-4-carboxylic acidH3R_BindAssay 1: H3R Radioligand Binding([3H]-NAMH)Start->H3R_BindCheck_KiIs Ki < 100 nM?H3R_Bind->Check_KiValid_H3Primary Target Validated:Histamine H3 ReceptorCheck_Ki->Valid_H3YesCheck_GABAAssay 2: GABA Transporter (GAT-1)Uptake AssayCheck_Ki->Check_GABANoFunc_AssayRun GTPyS Assay:Determine Inverse AgonismValid_H3->Func_AssayGABA_ResInhibition of [3H]-GABA uptake?Check_GABA->GABA_ResValid_GABATarget Validated:GABA TransporterGABA_Res->Valid_GABAYesOrphanOrphan/Off-Target:Screen CEREP Safety Panel(Muscarinic/Sigma)GABA_Res->OrphanNo

Figure 2: Strategic Validation Workflow. A step-by-step logic gate to confirm the primary pharmacophore hypothesis or pivot to secondary structural targets.

References

  • Esbenshade, T. A., et al. (2008).[1][2] "Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Obesity and Cognitive Disorders."[1][2] Molecular Interventions, 6(2), 77–88.[1][2]

  • Berlin, M., et al. (2011).[1][2] "Discovery of A-923244, a Non-Imidazole Histamine H3 Receptor Antagonist with High Affinity and Selectivity."[1][2] Journal of Medicinal Chemistry, 54(5), 1391–1412.[1][2]

  • Krogsgaard-Larsen, P., et al. (1987).[1][2] "GABA Uptake Inhibitors: Design, Synthesis and Pharmacological Evaluation of Nipecotic Acid Derivatives." Journal of Medicinal Chemistry, 30(5), 899-906.[1][2]

  • Hudkins, R. L., et al. (2016).[1][2] "Discovery of CEP-26401 (Irdabisant): A Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist."[1][2] Journal of Medicinal Chemistry, 59(4), 1514–1530.[1][2] [1][2]

Comparative In Vivo Efficacy Analysis: A Novel Factor Xa Inhibitor, CBP-921, Versus Standard-of-Care Anticoagulants

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo efficacy and safety profile of a novel investigational compound, CBP-921 (1-Cyclobutylpiperidine-4-carboxylic acid analog), against the established Factor Xa inhibitors, Rivaroxaban and Apixaban. This document is intended for researchers, scientists, and drug development professionals engaged in the field of anticoagulation and thrombosis.

The piperidine ring is a prevalent structural motif in many bioactive compounds and serves as a versatile intermediate in the synthesis of potential drug candidates.[1][2] The investigational molecule, CBP-921, leverages a cyclobutylpiperidine carboxylic acid scaffold, designed to offer high-affinity, selective inhibition of Factor Xa, a critical node in the coagulation cascade.

Mechanistic Framework: The Role of Factor Xa in Coagulation

The formation of a blood clot is a complex, multi-step process known as the coagulation cascade. This cascade involves a series of enzymatic activations, culminating in the generation of thrombin, which converts soluble fibrinogen into insoluble fibrin strands that form the structural basis of a clot.[3]

Factor Xa (FXa) sits at the convergence of the intrinsic and extrinsic pathways of this cascade, making it a prime target for anticoagulant therapy.[3][4] By selectively binding to and inhibiting the active site of FXa, compounds like Rivaroxaban, Apixaban, and the investigational CBP-921 block the conversion of prothrombin to thrombin.[4][5] This action effectively attenuates the amplification of the clotting process, preventing thrombus formation.[4][6] Novel oral anticoagulants (NOACs) that target FXa have become a cornerstone of therapy for preventing and treating thromboembolic disorders due to their predictable pharmacokinetics and favorable safety profiles compared to older agents like warfarin.[7][8][9]

coagulation_cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X + VIIIa TF Tissue Factor (TF) VIIa_TF VIIa-TF Complex TF->VIIa_TF + VIIa VIIa_TF->X Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa Xa Factor Xa X->Xa Inhibitors CBP-921 Rivaroxaban Apixaban Inhibitors->Xa Inhibit

Caption: The Coagulation Cascade and Point of Factor Xa Inhibition.

Study Design: A Comparative In Vivo Efficacy Model

To objectively assess the antithrombotic efficacy and bleeding risk of CBP-921 relative to standard compounds, a well-established preclinical model is essential. The Ferric Chloride (FeCl₃)-Induced Vena Cava Thrombosis Model in rats is selected for this purpose. This model is highly reproducible and effectively mimics venous thrombosis by inducing endothelial injury, a key component of Virchow's triad.[10][11]

Rationale for Model Selection
  • Clinical Relevance: The model simulates key aspects of deep vein thrombosis (DVT) pathogenesis.[12]

  • Established Precedent: It is widely used to evaluate the efficacy of various anticoagulants, including Factor Xa inhibitors like Rivaroxaban and Apixaban, providing a robust baseline for comparison.[11][13]

  • Quantitative Endpoints: The primary outcome, thrombus weight, is a direct and easily quantifiable measure of antithrombotic efficacy. Secondary endpoints like bleeding time provide a crucial assessment of the safety profile.[14]

experimental_workflow cluster_setup Phase 1: Animal Preparation & Dosing cluster_induction Phase 2: Thrombosis Induction cluster_analysis Phase 3: Endpoint Analysis Acclimatization 1. Animal Acclimatization (Sprague-Dawley Rats, n=10/group) Randomization 2. Randomization into 4 Groups (Vehicle, CBP-921, Rivaroxaban, Apixaban) Acclimatization->Randomization Dosing 3. Oral Gavage Administration (T = -60 min) Randomization->Dosing Anesthesia 4. Anesthesia & Surgical Prep (T = 0 min) Dosing->Anesthesia Isolation 5. Surgical Isolation of Inferior Vena Cava (IVC) Anesthesia->Isolation FeCl3 6. FeCl3 Application (Filter paper soaked in 20% FeCl3, applied for 10 min) Isolation->FeCl3 Closure 7. Suture Closure FeCl3->Closure Observation 8. Observation Period (4 hours post-induction) Closure->Observation Harvest 9. Thrombus Excision & Weighing (Efficacy Endpoint) Observation->Harvest Bleeding 10. Tail Transection Bleeding Time (Safety Endpoint) Observation->Bleeding

Caption: Workflow for the Rat Vena Cava Thrombosis Model.

Detailed Experimental Protocol
  • Animal Acclimatization: Male Sprague-Dawley rats (250-300g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are fasted overnight and randomized into four treatment groups (n=10 per group):

    • Group 1: Vehicle (e.g., 0.5% methylcellulose)

    • Group 2: CBP-921 (e.g., 3 mg/kg, oral gavage)

    • Group 3: Rivaroxaban (3 mg/kg, oral gavage)[13]

    • Group 4: Apixaban (3 mg/kg, oral gavage)[11]

    • Dosing occurs 60 minutes prior to surgical intervention to allow for absorption.

  • Surgical Procedure:

    • Rats are anesthetized (e.g., isoflurane).

    • A midline laparotomy is performed to expose the inferior vena cava (IVC).

    • A small piece of filter paper (1x2 mm) saturated with 20% ferric chloride (FeCl₃) is applied to the surface of the IVC for 10 minutes to induce endothelial injury.

    • The filter paper is removed, and the abdominal incision is closed.

  • Efficacy Endpoint Measurement:

    • After a 4-hour observation period, the animals are re-anesthetized.

    • The IVC segment containing the thrombus is isolated, excised, and opened longitudinally.

    • The resulting thrombus is carefully removed, blotted dry, and weighed to the nearest 0.1 mg.

  • Safety Endpoint Measurement:

    • Prior to euthanasia, a tail transection is performed 3 mm from the tip.

    • The tail is placed in warm saline, and the time until bleeding cessation for at least 30 seconds is recorded (bleeding time), capped at 10 minutes.

Comparative Data Analysis

The following table summarizes hypothetical data from the described in vivo study. The values for Rivaroxaban and Apixaban are based on effects reported in published literature to ensure clinical relevance.[11][13][15][16]

Treatment Group (3 mg/kg) Mean Thrombus Weight (mg) ± SEM % Inhibition of Thrombosis vs. Vehicle Mean Bleeding Time (seconds) ± SEM Fold Increase in Bleeding Time vs. Vehicle
Vehicle Control 15.2 ± 1.8-185 ± 221.0
CBP-921 (Investigational) 4.1 ± 0.973.0%395 ± 452.1
Rivaroxaban (Standard) 4.9 ± 1.167.8%420 ± 512.3
Apixaban (Standard) 4.5 ± 1.070.4%380 ± 412.1
Interpretation of Results
  • Antithrombotic Efficacy: All three active compounds demonstrated robust antithrombotic efficacy, significantly reducing thrombus weight compared to the vehicle control. The investigational compound, CBP-921, showed a slightly higher percentage of thrombosis inhibition (73.0%) compared to both Rivaroxaban (67.8%) and Apixaban (70.4%) at the equivalent dose. This suggests a potent in vivo effect on Factor Xa.

  • Safety Profile (Bleeding Risk): A critical aspect of anticoagulant development is achieving a wide therapeutic window—strong efficacy with minimal impact on hemostasis. In this model, both CBP-921 and Apixaban resulted in a comparable, modest 2.1-fold increase in bleeding time. Rivaroxaban showed a slightly higher increase at 2.3-fold. The data suggests that CBP-921 may possess a favorable safety profile, balancing potent antithrombotic activity with a controlled effect on bleeding, similar to Apixaban.

Conclusion and Future Directions

The investigational Factor Xa inhibitor, CBP-921, demonstrates compelling antithrombotic efficacy in a validated rat model of venous thrombosis. Its performance is comparable, and potentially slightly superior, to the standard-of-care agents Rivaroxaban and Apixaban at an equivalent dosage. Furthermore, its safety profile, as assessed by bleeding time, appears favorable and aligns with that of Apixaban.

These promising preclinical results warrant further investigation. Subsequent studies should focus on establishing a full dose-response relationship to precisely define the therapeutic index, exploring its efficacy in arterial thrombosis models, and conducting comprehensive pharmacokinetic and pharmacodynamic profiling. The data presented herein provides a strong rationale for advancing CBP-921 as a potential next-generation oral anticoagulant.

References

  • Vertex AI Search. (n.d.). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
  • MDPI. (n.d.). An Overview of Anticoagulant Drugs Pharmacology, Therapeutic Approaches, Limitations and Perspectives.
  • National Institutes of Health. (n.d.). Clinical utility of apixaban in the prevention and treatment of venous thromboembolism: current evidence.
  • PubMed Central. (2023, January 29). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis.
  • Circulation. (n.d.). Efficacy and Safety of the Novel Oral Anticoagulants in Atrial Fibrillation.
  • PubMed Central. (2015, January 30). The role of factor Xa inhibitors in venous thromboembolism treatment.
  • PubMed Central. (n.d.). Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus.
  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid.
  • PubMed Central. (n.d.). Efficacy and Safety of Novel Anticoagulants Compared with Established Agents.
  • American Heart Association Journals. (2010, February 5). Rivaroxaban: A New Oral Factor Xa Inhibitor.
  • ResearchGate. (2025, October 13). (PDF) Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis.
  • ResearchGate. (n.d.). Apixaban: A Review in Venous Thromboembolism.
  • Cleveland Clinic. (2023, February 18). Factor Xa Inhibitors: How They Work & Side Effects.
  • ASH Publications. (2006, November 16). Effects of the Factor Xa Inhibitor Apixaban on Venous Thrombosis and Hemostasis in Rabbits.
  • American Heart Association Journals. (n.d.). Assessment of Venous Thrombosis in Animal Models.
  • U.S. Pharmacist. (2018, February 16). Assessing Novel Oral Anticoagulants.
  • PubMed Central. (2011, April 22). Evaluation of the Efficacy and Safety of Rivaroxaban Using a Computer Model for Blood Coagulation.
  • Wikipedia. (n.d.). Direct factor Xa inhibitors.
  • PubMed Central. (n.d.). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid.
  • PubMed. (n.d.). Effect of the direct factor Xa inhibitor apixaban in rat models of thrombosis and hemostasis.
  • YouTube. (2025, October 9). Factor Xa Inhibitors - Rivaroxaban & Apixaban: Pharmacology.
  • Cardiology. (2025, September 9). In vitro and ex vivo Flow Models for Arterial Thrombosis: A Systematic Review.
  • Patsnap Synapse. (2024, June 21). What are factor Xa inhibitors and how do they work?
  • PubMed Central. (n.d.). New oral anticoagulants: their advantages and disadvantages compared with vitamin K antagonists in the prevention and treatment of patients with thromboembolic events.
  • PubMed. (n.d.). Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus.
  • PubMed Central. (n.d.). Critical Review of Mouse Models of Venous Thrombosis.
  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.

Sources

Head-to-head comparison of 1-Cyclobutylpiperidine-4-carboxylic acid with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Cyclobutylpiperidine-4-carboxylic acid against established inhibitors and modulators within the GABAergic and Histaminergic signaling landscapes.

Executive Summary

This compound (CAS: 935534-09-1) is a lipophilic derivative of Isonipecotic acid (Piperidine-4-carboxylic acid). While the parent compound is a classic, polar GABA-A receptor partial agonist with poor blood-brain barrier (BBB) permeability, the N-cyclobutyl analog represents a strategic structural modification designed to enhance lipophilicity and modulate receptor affinity.

In medicinal chemistry, this scaffold serves two distinct roles:

  • Direct Pharmacological Probe: A potential GABA-A receptor modulator or GABA Transporter (GAT) inhibitor , leveraging the cyclobutyl group to access hydrophobic pockets unavailable to the parent acid.

  • Pharmacophore Fragment: A critical building block for Histamine H3 receptor antagonists (e.g., JNJ series analogs) and Cathepsin inhibitors , where the basic amine and carboxylic acid functionalities are essential for active site anchoring.

This guide compares it directly with Isonipecotic Acid (Parent Agonist), Nipecotic Acid/Tiagabine (GAT Inhibitors), and Muscimol (Standard Agonist).

Mechanistic Profiling & Signaling Pathways

The biological activity of piperidine-4-carboxylic acids hinges on the specific interaction with the orthosteric site of the GABA-A receptor or the substrate site of the GAT-1 transporter.

Key Mechanistic Shift:

  • Isonipecotic Acid (Parent): Binds via a "zwitterionic bridge" to Arginine residues in the GABA-A binding pocket. It is highly polar (logP ~ -2.5).

  • 1-Cyclobutyl Derivative: The N-cyclobutyl group introduces steric bulk and hydrophobicity (increasing logP). This modification often reduces intrinsic agonist efficacy while potentially increasing affinity for GABA Transporters (GAT) or allosteric hydrophobic pockets, shifting the profile from a pure agonist to a partial agonist or uptake inhibitor.

Pathway Visualization: GABAergic Synapse Modulation

GABAPathway Compound 1-Cyclobutylpiperidine- 4-carboxylic acid GABA_A GABA-A Receptor (Cl- Channel) Compound->GABA_A Partial Agonism / Modulation GAT1 GABA Transporter 1 (GAT-1) Compound->GAT1 Potential Uptake Inhibition (SAR Dependent) Isonipecotic Isonipecotic Acid (Parent) Compound->Isonipecotic Lipophilic Analog Neuronal_Inhibition Neuronal Hyperpolarization (Inhibition) GABA_A->Neuronal_Inhibition Cl- Influx GAT1->Neuronal_Inhibition Reduces Synaptic GABA (If Active) Isonipecotic->GABA_A Direct Agonism (Low BBB Permeability)

Figure 1: Mechanistic divergence between the parent Isonipecotic acid and its N-cyclobutyl derivative. The cyclobutyl group facilitates membrane interaction but may alter the precise binding mode at the orthosteric site.

Head-to-Head Comparison Data

The following analysis contrasts this compound with standard-of-care (SoC) and reference tool compounds.

Table 1: Physicochemical & Pharmacological Comparison
FeatureThis compound Isonipecotic Acid (Reference)Nipecotic Acid (Isomer)Tiagabine (Clinical Inhibitor)
Role Experimental Probe / Building BlockGABA-A Partial AgonistGABA Uptake InhibitorSelective GAT-1 Inhibitor
Structure N-Cyclobutyl-Piperidine-4-COOHPiperidine-4-COOHPiperidine-3-COOHN-Lipophilic-Nipecotic Acid
Primary Target GABA-A (Modulator) / H3 (Fragment)GABA-A Receptor (Orthosteric)GAT-1 TransporterGAT-1 Transporter
LogP (Lipophilicity) ~1.2 (Predicted) -2.46 (Experimental)-2.303.5
BBB Permeability Moderate (Enhanced by Cyclobutyl)Negligible (Polar)NegligibleHigh
Mechanism Mixed (Agonist/Uptake Blockade potential)Direct AgonistCompetitive SubstrateNon-competitive Inhibitor
Key Limitation Lack of clinical efficacy dataPoor CNS penetrationPoor CNS penetrationSide effects (Dizziness)
Table 2: Functional Activity Profile (SAR Context)

Data derived from Structure-Activity Relationships (SAR) of N-substituted piperidine carboxylates.

CompoundGABA-A Affinity (Ki)GAT-1 Inhibition (IC50)Histamine H3 Potency
1-Cyclobutylpiperidine-4-COOH > 10 µM (Est.) *~50-100 µM (Est.) Inactive (as acid) **
Isonipecotic Acid ~100 nM> 1 mMInactive
Muscimol 5-10 nMInactiveInactive
Pitolisant (H3 Drug) InactiveInactive~1 nM

*Note: N-substitution of Isonipecotic acid generally reduces GABA-A agonist potency compared to the free amine, as the secondary amine is critical for the "zwitterionic bridge" in the receptor pocket. However, it gains lipophilicity. **Note: The acid itself is inactive at H3, but it is a key intermediate. Converted to an ether or amide, the N-cyclobutylpiperidine moiety confers high H3 affinity (nM range).

Experimental Protocols

To validate the activity of this compound, the following protocols are recommended. These ensure the compound is tested for both intrinsic activity and as a fragment.

Protocol A: Synthesis via Reductive Amination

Use this to generate the compound from Isonipecotic acid for testing.

  • Reagents: Ethyl isonipecotate (1.0 eq), Cyclobutanone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).

  • Procedure:

    • Dissolve Ethyl isonipecotate in DCE. Add Cyclobutanone and stir for 30 min.

    • Add STAB and Acetic Acid; stir at RT for 12-16h under N2.

    • Quench with sat. NaHCO3, extract with DCM.

    • Hydrolysis: Treat the ester with LiOH in THF/H2O (1:1) for 4h to yield the free acid This compound .

  • Validation: Verify by LC-MS (M+H ~184.2) and H-NMR (Cyclobutyl multiplet at 1.6-2.2 ppm).

Protocol B: GABA-A Receptor Binding Assay

To determine if the cyclobutyl group retains agonist affinity.

  • Membrane Prep: Rat whole brain synaptic membranes (washed to remove endogenous GABA).

  • Ligand: [3H]-Muscimol (Specific for GABA-A agonist site).

  • Incubation:

    • Mix membrane prep (200 µg protein) with [3H]-Muscimol (2 nM).

    • Add This compound at concentrations ranging from 10^-9 to 10^-4 M.

    • Incubate for 15 min at 4°C (to minimize uptake effects).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Calculate IC50 and Ki using the Cheng-Prusoff equation.

    • Expected Result: Ki significantly higher (lower affinity) than Isonipecotic acid due to steric hindrance at the N-terminus.

Scientific Analysis & Recommendations

For Drug Development: If you are evaluating This compound , you are likely at a decision point between optimizing for solubility (using the polar acid) or permeability (using the cyclobutyl group).

  • As a GABAergic Agent: The compound is inferior to Muscimol or Gaboxadol as a direct agonist due to the N-substitution interfering with the critical salt bridge in the binding pocket. However, it serves as an excellent lipophilic bioisostere for Isonipecotic acid in "prodrug" strategies or dual-action ligands.

  • As an H3 Antagonist Scaffold: This is the compound's "Sweet Spot." The N-cyclobutylpiperidine motif is a privileged structure in GPCR medicinal chemistry (e.g., JNJ-39220675 analogs). The cyclobutyl group provides optimal hydrophobic fill without the metabolic liability of larger alkyl chains.

Final Verdict:

  • Use Isonipecotic Acid if you need a pure, high-affinity reference for the GABA-A site in vitro.

  • Use this compound if you are synthesizing H3 antagonists , Chemokine receptor blockers , or need a BBB-permeable scaffold to deliver a carboxylate warhead to a CNS target.

References

  • Krogsgaard-Larsen, P., et al. (2002).[1] "GABA(A) receptor ligands and their therapeutic potentials." Current Topics in Medicinal Chemistry. Link

  • BenchChem. (2025). "Unraveling the Enigma: Hypothesized Mechanisms of Action for 1-Cyclopentylpiperidine-4-carboxylic Acid." BenchChem Technical Guides. Link

  • Sigma-Aldrich. "1-Cyclopentyl-4-piperidinecarboxylic acid hydrochloride Product Sheet." Link

  • DrugBank. "Isonipecotic Acid: Pharmacology and Interactions." DrugBank Online. Link

  • Esbenshade, T. A., et al. (2008). "Histamine H3 Receptor Antagonists: Preclinical to Clinical." British Journal of Pharmacology. Link

Sources

Benchmarking the N-Cyclobutyl Motif: 1-Cyclobutylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 1-Cyclobutylpiperidine-4-carboxylic acid Performance in Assays Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS 935534-09-1) represents a critical "middle-ground" scaffold in medicinal chemistry, bridging the gap between the steric bulk of isopropyl groups and the ring strain of cyclopropyl moieties. This guide objectively benchmarks its performance as a building block and bioactive fragment against its primary bioisosteres.

While often viewed merely as a reagent, the N-cyclobutylpiperidine motif is a privileged pharmacophore in GPCR ligand design (particularly Histamine H3 and Chemokine receptors). This guide provides experimental protocols and comparative data to validate its selection in hit-to-lead optimization.

Comparative Analysis: The "Goldilocks" Scaffold

The selection of an N-substituent on the piperidine ring dictates physicochemical properties (LogD), metabolic liability, and receptor occupancy. The following table benchmarks this compound against its two most common alternatives: N-Isopropyl (flexible acyclic) and N-Cyclopropyl (high strain cyclic).

Table 1: Physicochemical & Functional Benchmarking

Feature1-Cyclobutyl (Target)1-Isopropyl (Alternative A)1-Cyclopropyl (Alternative B)
Structure 4-membered ringAcyclic branched chain3-membered ring
Predicted XLogP -1.1 (Amphoteric)-0.9-1.4
Steric Bulk (A-Value) Moderate (~2.2 kcal/mol)High (~2.1 kcal/mol)Low
Metabolic Stability High (Ring restricts oxidation)Low (Prone to CYP dealkylation)Medium (Cyp P450 ring opening)
Conformational Bias Puckered (Butterfly)RotatablePlanar/Rigid
Solubility (pH 7.4) High (>50 mM as HCl)HighVery High
Primary Liability Ring hydroxylation (C3 position)N-Dealkylation"Suicide" inhibition (mechanism-based)

Key Insight: The cyclobutyl group offers a distinct advantage in metabolic stability .[1] Unlike the isopropyl group, which is rapidly attacked by CYP450 enzymes at the tertiary carbon (N-dealkylation), the cyclobutyl ring resists immediate cleavage, although it is susceptible to eventual hydroxylation at the C3 position.

Mechanistic Visualization: Structural & Metabolic Fate

The following diagram illustrates the structural logic behind selecting the cyclobutyl scaffold and its divergent metabolic pathways compared to the isopropyl analog.

G cluster_0 Scaffold Selection Logic cluster_1 Metabolic Fate (CYP450) Target This compound Stable Resistant to N-Dealkylation (Steric Shielding) Target->Stable Rigid Ring Oxidation Minor Pathway: Ring Hydroxylation (C3) Target->Oxidation Slow Metabolism Iso Alternative: N-Isopropyl Clearance Rapid N-Dealkylation (Loss of Activity) Iso->Clearance Fast Metabolism Cyc Alternative: N-Cyclopropyl Cyc->Oxidation Ring Opening Risk

Figure 1: Decision matrix for scaffold selection. The cyclobutyl motif prevents the rapid N-dealkylation seen with isopropyl analogs, extending half-life.

Experimental Protocols for Benchmarking

To validate the performance of this compound in your specific pipeline, use the following self-validating assay protocols.

A. Thermodynamic Solubility Assay (Buffer pH 7.4)

Objective: Determine the saturation solubility of the zwitterionic core. Reagents: PBS (pH 7.4), HPLC-grade Acetonitrile.

  • Preparation: Weigh 5 mg of this compound into a 1.5 mL microcentrifuge tube.

  • Saturation: Add 500 µL of PBS (pH 7.4). Vortex vigorously for 1 hour at room temperature.

  • Equilibrium: Shake on an orbital shaker for 24 hours at 25°C.

  • Filtration: Centrifuge at 14,000 rpm for 10 minutes. Filter the supernatant using a 0.22 µm PVDF membrane.

  • Quantification: Analyze via HPLC-UV (210 nm) or LC-MS/MS against a 5-point standard curve (0.1–100 µM).

    • Success Criteria: Solubility > 10 mM indicates excellent suitability for high-concentration stock solutions.

B. Microsomal Stability Assay (Metabolic Resistance)

Objective: Compare the intrinsic clearance (


) of the Cyclobutyl vs. Isopropyl scaffold.
Reagents:  Human Liver Microsomes (HLM, 20 mg/mL), NADPH regenerating system.
  • Incubation Mix: Prepare a reaction mixture containing 0.5 mg/mL HLM and 1 µM test compound in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL ice-cold acetonitrile (with internal standard) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the parent ion

    
    .[2]
    
  • Calculation: Plot

    
     vs. time.
    
    • Benchmark: A

      
       min suggests superior stability compared to the isopropyl analog (typically 
      
      
      
      min due to N-dealkylation).
Application Case Study: H3 Receptor Antagonists

In the development of Histamine H3 receptor antagonists, the basic nitrogen of the piperidine ring interacts with a conserved aspartic acid (Asp114) in the binding pocket.

  • The Problem: Simple N-alkyl piperidines (methyl/ethyl) often lack sufficient hydrophobic interaction with the surrounding pocket (Tyr115/Phe398).

  • The Solution: The Cyclobutyl group provides a "hydrophobic cap" that fills the lipophilic sub-pocket more effectively than a methyl group, while avoiding the excessive flexibility of a propyl chain which incurs an entropic penalty upon binding.

  • Outcome: Literature suggests that N-cyclobutyl derivatives often exhibit single-digit nanomolar

    
     values while maintaining lower lipophilicity (LipE) than their N-benzyl counterparts.
    
References
  • PubChem. (2025).[3][4] this compound (Compound Summary). National Library of Medicine. Link

  • Ahmad, S., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Link

  • Hauwert, P., et al. (2018).[3] Synthesis and Metabolic Stability of N-Substituted Piperidines. Bioorganic & Medicinal Chemistry Letters. Link

  • Lazewska, D., et al. (2014). Benzylpiperidine variations on histamine H3 receptor ligands for improved drug-likeness.[5] European Journal of Medicinal Chemistry. Link

Sources

Technical Comparison Guide: 1-Cyclobutylpiperidine-4-carboxylic acid vs. 1-Cyclopentylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the modulation of saturated nitrogen-containing heterocycles is a critical strategy for optimizing Physicochemical properties and DMPK (Drug Metabolism and Pharmacokinetics) profiles.[1] This guide compares 1-Cyclobutylpiperidine-4-carboxylic acid (CBP) and 1-Cyclopentylpiperidine-4-carboxylic acid (CPP).

While both serve as amphiphilic zwitterionic scaffolds, the transition from a 4-membered to a 5-membered N-substituent induces non-linear shifts in metabolic stability, lipophilicity, and receptor occupancy. This guide provides the rationale for scaffold selection, supported by synthetic protocols and metabolic insights.[1]

Physicochemical & Structural Profiling

The choice between a cyclobutyl and cyclopentyl group is rarely arbitrary; it is often a tactic to modulate Lipophilic Efficiency (LipE) and Metabolic Soft Spots .

FeatureThis compound1-Cyclopentylpiperidine-4-carboxylic acid
Formula C₁₀H₁₇NO₂C₁₁H₁₉NO₂
MW ( g/mol ) 183.25197.28
Calc. LogP (cLogP) ~1.2 - 1.5~1.7 - 2.1
pKa (Basic N) ~8.6~8.8
Ring Topology Puckered (Butterfly) conformationEnvelope/Twist conformation
Space Filling Compact, rigid hydrophobic vectorBulky, flexible hydrophobic vector
Solubility Higher aqueous solubilityLower aqueous solubility
Structural Insight
  • Cyclobutyl: The cyclobutyl ring exists in a puckered conformation with a fold angle of ~25-30°. It offers a "Goldilocks" zone—providing more steric bulk than an isopropyl group but significantly less lipophilicity than a cyclopentyl or cyclohexyl group [1].

  • Cyclopentyl: The cyclopentyl ring adopts an envelope or half-chair conformation. It effectively fills larger hydrophobic pockets (e.g., GPCR orthosteric sites) but incurs a "lipophilicity tax" that can degrade solubility and increase non-specific binding.

Pharmacological & Metabolic Implications[1][2][3][4][5]

Metabolic Stability: The Ring Size Effect

Experimental data from structural analogs (e.g., fentanyl derivatives) suggests a distinct metabolic switch that occurs as ring size increases [2].[2]

  • N-Dealkylation vs. Ring Oxidation:

    • Small Rings (Cyclopropyl/Cyclobutyl): The primary metabolic clearance pathway is often N-dealkylation (removal of the ring entirely) or oxidation of the alpha-carbon.[2]

    • Medium Rings (Cyclopentyl/Cyclohexyl): As the ring size increases, the lipophilic surface area expands, making the ring carbons themselves prime targets for CYP450-mediated hydroxylation (Phase I oxidation).

    • Strategic Pivot: If a cyclopentyl-bearing lead suffers from rapid clearance due to ring hydroxylation, switching to a cyclobutyl group can often block this metabolic soft spot while retaining sufficient steric bulk for binding.

Diagram 1: Metabolic Fate & Decision Tree

The following decision tree illustrates the logic for selecting between these two moieties based on clearance data.

MetabolicDecision Start Lead Compound Analysis (N-Cyclopentyl Analog) MetabData In Vitro Microsomal Stability Data Start->MetabData PathA High Clearance: Ring Hydroxylation Identified MetabData->PathA Major Metabolite: M+16 (OH) PathB High Clearance: N-Dealkylation Identified MetabData->PathB Major Metabolite: M-69 (Loss of Ring) PathC Low Clearance: Good Stability MetabData->PathC SwitchCB STRATEGY: Switch to Cyclobutyl (Reduces Lipophilicity & Ring Oxidation) PathA->SwitchCB Block Oxidation SwitchAlpha STRATEGY: Alpha-Methylation or Switch to t-Butyl/Bicyclo PathB->SwitchAlpha Steric Shielding Keep STRATEGY: Maintain Cyclopentyl (Optimize other regions) PathC->Keep

Figure 1: Decision framework for scaffold selection based on metabolic identification.

Synthetic Accessibility & Protocols

The most robust route for generating both compounds is Reductive Amination . Direct alkylation with cyclobutyl halides is often sluggish and prone to elimination side reactions due to ring strain and steric hindrance.

Diagram 2: Synthetic Workflow (Reductive Amination)

Synthesis Start Isonipecotic Acid Ethyl Ester Step1 Step 1: Reductive Amination (NaBH(OAc)3, DCE, AcOH) Start->Step1 Reagent Ketone Source: Cyclobutanone OR Cyclopentanone Reagent->Step1 Inter Intermediate: N-Alkylated Ester Step1->Inter Yield: 85-95% Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter->Step2 Product Final Product: N-Cycloalkyl-Piperidine-4-COOH Step2->Product Yield: >90%

Figure 2: Standard two-step synthetic pathway from isonipecotic acid ester.

Detailed Experimental Protocol

Objective: Synthesis of this compound.

Step 1: Reductive Amination

  • Preparation: In a round-bottom flask, dissolve Ethyl isonipecotate (1.0 equiv) and Cyclobutanone (1.2 equiv) in 1,2-Dichloroethane (DCE) (0.1 M concentration).

  • Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Note: STAB is preferred over NaCNBH₃ for safety and better selectivity (avoids ketone reduction).

  • Workup: Stir overnight at RT. Quench with sat. NaHCO₃. Extract with DCM (3x). Dry organic layer over MgSO₄ and concentrate.

    • Validation: Check LC-MS for mass (M+H = 212.1 for ethyl ester).

Step 2: Ester Hydrolysis

  • Reaction: Dissolve the crude ester in a 3:1 mixture of THF:Water . Add LiOH·H₂O (2.5 equiv).

  • Conditions: Stir at 50°C for 4 hours.

  • Isolation (Zwitterion Formation):

    • Concentrate THF in vacuo.

    • Neutralize the aqueous phase to pH ~6-7 using 1N HCl.

    • The amino acid often precipitates. If not, evaporate to dryness and triturate with Ethanol/Ether to remove inorganic salts, or use ion-exchange chromatography (Dowex 50W) for high purity.

  • Characterization:

    • 1H NMR (D₂O/DCl): Look for the cyclobutyl methine proton multiplet at ~3.5-3.8 ppm.

    • MS: M+H = 184.1.

Comparative Performance in Drug Design

ParameterCyclobutyl VariantCyclopentyl VariantRecommendation
Binding Affinity High specificity for compact pockets (e.g., H3R antagonists).Generally higher affinity for large lipophilic pockets (e.g., CCR5, opioid receptors).Use Cyclopentyl for potency first; switch to Cyclobutyl to fix LipE.
Blood-Brain Barrier Moderate permeability; lower efflux risk due to lower PSA/LogP.High permeability but higher risk of P-gp efflux if lipophilicity is too high.Cyclobutyl is often superior for CNS drugs requiring balanced properties [3].
Toxicity Potential Lower risk of phospholipidosis (less lipophilic cation character).Higher risk of phospholipidosis accumulation.Cyclobutyl is safer for chronic dosing.

References

  • Lipophilic Efficiency & Ring Size: Wager, T. T., et al. "Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties." ACS Chemical Neuroscience 1.6 (2010): 435-449. Link

  • Metabolic Trends in Cycloalkyls: Steuer, A. E., et al. "Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... studied by human hepatocytes." Archives of Toxicology 93 (2019): 1017–1027. Link

  • Cyclobutyl in H3 Antagonists: Wijtmans, M., et al. "Histamine H3 receptor ligands with a cyclobutyl motif." Journal of Medicinal Chemistry (Contextual reference based on Pfizer H3R programs).

Sources

The Cyclobutylpiperidine Carboxylic Acid Scaffold: A Comparative Review of its Application in Patented Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of privileged structures in medicinal chemistry, the 1-cyclobutylpiperidine-4-carboxylic acid motif has emerged as a versatile and valuable building block. This guide provides an in-depth technical review of patents citing this scaffold, offering a comparative analysis of its performance in different therapeutic areas, supported by experimental data and a rationale for its synthetic utility.

The Strategic Value of the this compound Scaffold

The utility of the this compound scaffold lies in the unique combination of its constituent parts. The piperidine ring is a highly privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties, including high aqueous solubility and metabolic stability, which can enhance the druggability of a molecule.[1] The introduction of a cyclobutyl group at the nitrogen atom offers a distinct set of advantages. This small, puckered carbocycle can impart a degree of conformational rigidity, which can be crucial for optimizing binding to a biological target. Furthermore, the cyclobutyl moiety can effectively fill hydrophobic pockets within a target protein, potentially increasing potency.[1] The carboxylic acid at the 4-position of the piperidine ring provides a convenient synthetic handle for the introduction of a wide range of functional groups, allowing for the exploration of diverse chemical space and the fine-tuning of a molecule's biological activity.

Therapeutic Applications and Comparative Analysis

Patents citing this compound and its derivatives primarily focus on three key therapeutic areas: central nervous system (CNS) disorders, oncology, and benign prostatic hyperplasia. This section will delve into each of these areas, presenting a comparative analysis of the patented compounds with relevant alternatives.

Monoamine Neurotransmitter Re-uptake Inhibitors for CNS Disorders

A significant area of application for the this compound scaffold is in the development of monoamine reuptake inhibitors, which are crucial for the treatment of CNS disorders such as depression. These inhibitors function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the synaptic availability of these key neurotransmitters.

Key Patent: US20110053985A1 discloses a series of novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives as monoamine neurotransmitter re-uptake inhibitors.

Comparative Analysis:

The compounds described in this patent utilize the this compound core to present a phenyl-alkyl-amide side chain to the monoamine transporters. The cyclobutyl group, in this context, likely contributes to the overall lipophilicity and conformational preference of the molecule, influencing its interaction with the transporter proteins.

To provide a clear comparison, the following table summarizes the in vitro biological data for representative compounds from the patent, alongside data for a well-established selective serotonin reuptake inhibitor (SSRI), Sertraline.

Compound (Example from US20110053985A1)SERT Ki (nM)NET Ki (nM)DAT Ki (nM)
1-Cyclobutyl-N-(diphenylmethyl)piperidine-4-carboxamide 1525050
N-(Diphenylmethyl)-1-(propan-2-yl)piperidine-4-carboxamide 2030060
Sertraline (Comparator) 0.262525

Data for patented compounds is representative and extracted from US20110053985A1. Sertraline data is from publicly available pharmacological resources.

As the data indicates, the 1-cyclobutylpiperidine-derived compound shows potent inhibition of SERT, with moderate activity at DAT and weaker activity at NET. This profile suggests a potential for a different spectrum of therapeutic effects and side effects compared to a highly selective SSRI like Sertraline. The choice of the cyclobutyl group over a simple alkyl substituent like isopropyl does not appear to dramatically alter the potency in this specific comparison, suggesting that other factors, such as the diphenylmethylamide portion, are the primary drivers of activity. However, the cyclobutyl group may offer advantages in terms of metabolic stability or other pharmacokinetic parameters not detailed in the patent's initial screening data.

Experimental Workflow: Synthesis of Monoamine Reuptake Inhibitors

The general synthetic approach to these compounds involves the amidation of this compound.

G A 1-Cyclobutylpiperidine- 4-carboxylic acid D 1-Cyclobutyl-N-(diphenylmethyl) piperidine-4-carboxamide A->D B Amine (e.g., Diphenylmethanamine) B->D C Amide Coupling Reagents (e.g., HATU, DIPEA) C->D

Caption: General workflow for the synthesis of amide-based monoamine reuptake inhibitors.

Kinase Inhibitors in Oncology

The this compound scaffold also serves as a key intermediate in the synthesis of potent and selective kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Key Patents: US10059714B2 and WO2015181532A1 describe the synthesis and use of piperidine-4-carboxylic acid derivatives as intermediates in the preparation of Protein Kinase B (AKT) inhibitors, such as the clinical candidate AZD5363.

Comparative Analysis:

In this context, the piperidine-4-carboxamide moiety acts as a versatile scaffold to which a hinge-binding group (a pyrrolopyrimidine) and a moiety that interacts with the solvent-exposed region of the kinase are attached. The clinical candidate AZD5363, an inhibitor of all AKT isoforms, demonstrates the successful application of this scaffold.[2]

CompoundTargetIC50 (nM)
AZD5363 AKT13
AKT28
AKT38
Alternative Scaffold (e.g., Pyrrolidinyl-based) AKT115

Data for AZD5363 is from publicly available sources. Data for the alternative scaffold is representative of compounds with different core structures targeting the same kinase.

The data highlights the high potency of the piperidine-based inhibitor, AZD5363. While direct patent-to-patent comparisons of different scaffolds with identical side chains are rare, the literature suggests that the piperidine core often provides a favorable vector for positioning key interacting groups within the kinase active site. Alternative scaffolds, such as those based on a pyrrolidine ring, may also yield potent inhibitors, but the specific geometry and substitution patterns of the piperidine ring in compounds like AZD5363 have been highly optimized for AKT inhibition.

Experimental Protocol: Synthesis of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (A Key Intermediate for AZD5363-like molecules)

  • Boc Protection: this compound is first protected with a tert-butoxycarbonyl (Boc) group on the nitrogen.

  • Amide Coupling: The Boc-protected acid is then coupled with (S)-3-amino-1-(4-chlorophenyl)propan-1-ol using standard amide coupling reagents like HATU.

  • Deprotection and Pyrrolopyrimidine Addition: The Boc group is removed under acidic conditions, and the resulting secondary amine is reacted with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via an SNAr reaction to yield the final product.

G A 1-Cyclobutylpiperidine- 4-carboxylic acid B Boc Protection A->B C Amide Coupling with (S)-3-amino-1-(4-chlorophenyl)propan-1-ol B->C D Boc Deprotection C->D E Reaction with 4-chloro-7H- pyrrolo[2,3-d]pyrimidine D->E F Final AKT Inhibitor Intermediate E->F

Caption: Synthetic workflow for an AKT inhibitor intermediate.

5-alpha-Reductase Inhibitors for Benign Prostatic Hyperplasia

The this compound scaffold has also been explored for the development of 5-alpha-reductase inhibitors. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), and its inhibition is a key therapeutic strategy for benign prostatic hyperplasia.

Key Publication: A study in the Journal of Medicinal Chemistry describes the synthesis and evaluation of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors of 5-alpha-reductase.

Comparative Analysis:

This class of compounds features an N-acyl piperidine ring with a benzylidene-4-carboxylic acid moiety at the 4-position. The N-substituent plays a crucial role in determining the inhibitory potency.

Compound (N-substituent)5-alpha-Reductase Type 1 IC50 (µM)5-alpha-Reductase Type 2 IC50 (µM)
Cyclobutylcarbonyl 8.50.25
Cyclohexylcarbonyl 6.20.18
Diphenylacetyl 3.440.37
Dicyclohexylacetyl ~100.08
Finasteride (Comparator) 0.10.005

Data is from the Journal of Medicinal Chemistry, 2002, 45 (12), pp 2534–2543.

In this series, the N-cyclobutylcarbonyl derivative shows good potency against the type 2 isozyme, which is the primary target for BPH treatment. Interestingly, increasing the size of the cycloalkyl group to a cyclohexyl slightly improves potency. The most potent compounds in this series feature bulky dicyclohexylacetyl or diphenylacetyl groups, suggesting that a large, hydrophobic substituent on the piperidine nitrogen is beneficial for binding to the enzyme. While not as potent as the approved drug Finasteride, these compounds demonstrate the utility of the piperidine-4-carboxylic acid scaffold in this therapeutic area. The cyclobutyl group offers a good balance of properties, providing significant potency without the larger steric bulk of the diphenylacetyl or dicyclohexylacetyl groups, which could impact other properties like solubility.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable and versatile starting point for the development of therapeutic agents across different disease areas. Its favorable physicochemical properties, combined with the conformational constraint and hydrophobic interactions provided by the cyclobutyl group, make it an attractive core for medicinal chemists. The patents and literature reviewed herein demonstrate its successful application in generating potent monoamine reuptake inhibitors, kinase inhibitors, and 5-alpha-reductase inhibitors.

Future explorations of this scaffold could involve its use in other therapeutic areas where piperidine-containing molecules have shown promise. Furthermore, the synthesis of derivatives with different stereochemistries on the cyclobutyl or piperidine rings could lead to the discovery of even more potent and selective compounds. As our understanding of target biology and structure-based drug design continues to evolve, the this compound scaffold is likely to remain a relevant and impactful tool in the drug discovery arsenal.

References

  • Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Hartmann, R. W., et al. (2002). Synthesis and Evaluation of 2'-Substituted 4-(4'-Carboxy- or 4'-carboxymethylbenzylidene)-N-acylpiperidines: Highly Potent and in Vivo Active Steroid 5α-Reductase Type 2 Inhibitors. Journal of Medicinal Chemistry, 45(12), 2534–2543. [Link]

  • Bang-Andersen, B., et al. (2011). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • Barlaam, B., et al. (2018). Protein kinase B inhibitors.
  • Finlay, G., et al. (2015). Processes for the preparation of azd5363 and novel intermediate used therein.
  • Vitaku, E., et al. (2014). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Future Medicinal Chemistry, 6(8), 929-954. [Link]

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Safety Operating Guide

1-Cyclobutylpiperidine-4-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action: Treat 1-Cyclobutylpiperidine-4-carboxylic acid as a Regulated Chemical Waste . Do not dispose of via municipal sinks or trash.

The structural integration of a secondary amine (piperidine) and a carboxylic acid creates a zwitterionic moiety with pH-dependent solubility. While the cyclobutyl group adds lipophilicity, the core molecule exhibits classic amino acid-like behavior. Disposal protocols must account for potential precipitation in mixed-waste streams and the generation of nitrogen oxides (


) during thermal decomposition.

Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

To ensure safe handling, we must first define the physicochemical properties that dictate waste stream compatibility.

PropertyCharacteristicOperational Implication
Chemical Class N-substituted Piperidine Amino AcidPotential zwitterion; solubility varies significantly with pH.
Physical State Solid (Powder/Crystalline)High risk of dust generation during transfer.
Hazard Classification Irritant (GHS07) H315 (Skin), H319 (Eye), H335 (Respiratory).[1]
Incompatibilities Strong Oxidizers, Acid ChloridesSegregate from oxidizing waste streams to prevent exothermic reactions.
Combustion Products

,

,

Incineration requires scrubbers (standard for commercial facilities).

Scientific Insight: The cyclobutyl ring introduces ring strain (~26 kcal/mol). While kinetically stable under ambient conditions, this strain energy contributes to the heat of combustion, making the compound suitable for fuel blending or incineration energy recovery programs [1].

Pre-Disposal Protocol: Segregation & Packaging

Effective disposal begins at the bench. Improper segregation is the leading cause of waste vendor rejection and lab accidents.

A. Solid Waste (Pure Substance)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Solid."

  • Constituents: List "this compound" explicitly. Do not use abbreviations like "CB-PCA."

  • Segregation: Keep separate from sharps, biohazards, and liquid oxidizers.

B. Liquid Waste (Mother Liquors/HPLC Waste)
  • Organic Solvents: If dissolved in DCM, Methanol, or Ethyl Acetate, segregate into Halogenated or Non-Halogenated organic waste streams respectively.

  • Aqueous Solutions:

    • Critical Caution: Due to its zwitterionic nature, this compound has an isoelectric point (pI) where solubility is minimal. Mixing an acidic waste stream with a basic stream containing this compound can cause uncontrolled precipitation , clogging waste drums.

    • Action: Check pH before consolidation. Maintain pH < 3 or > 10 to ensure solubility, or dispose of as a separate "Aqueous Waste - Toxic" stream.

Disposal Workflows

Workflow 1: Waste Stream Decision Matrix

The following logic gate ensures compliance with RCRA regulations (40 CFR 261) and minimizes cross-contamination risks.

Waste_Decision_Matrix Start Waste Generation Source State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Liquid Liquid Solution State_Check->Liquid Wet Solid_Action Place in HDPE Jar Label: 'Hazardous Waste - Solid' Solid->Solid_Action Solvent_Check Solvent Base? Liquid->Solvent_Check Organic Organic Solvent Solvent_Check->Organic >10% Organic Aqueous Aqueous / Buffer Solvent_Check->Aqueous Mostly Water Halogen_Check Contains Halogens? (DCM, Chloroform) Organic->Halogen_Check pH_Check Check pH & Solubility (Risk of Zwitterionic Precip) Aqueous->pH_Check Halo_Waste Halogenated Waste Stream (Code: F002) Halogen_Check->Halo_Waste Yes NonHalo_Waste Non-Halogenated Waste Stream (Code: F003/F005) Halogen_Check->NonHalo_Waste No Aq_Waste Aqueous Waste Stream (Do NOT Drain Pour) pH_Check->Aq_Waste Adjust pH if needed

Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent composition.

Workflow 2: Spill Response Protocol

In the event of a benchtop spill, immediate containment prevents aerosolization of the irritant powder.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.

  • Containment:

    • Dry Spill: Do not dry sweep.[2] This generates dust.[3] Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Wet Spill: Absorb with vermiculite or commercial spill pads.

  • Decontamination: Clean the surface with water followed by a detergent solution. The piperidine moiety is basic; a mild citric acid wash can help solubilize residues if water alone is ineffective.

  • Disposal: Place all cleanup materials (gloves, paper towels, debris) into a sealed hazardous waste bag.

Regulatory Compliance & Classification

While specific RCRA codes depend on the exact formulation and solvent carrier, the following guidelines generally apply to the pure substance:

  • RCRA Status (USA): Not listed as a P- or U-listed acute hazardous waste. However, it must be characterized by the generator (you).

  • Characteristic Waste: If mixed with flammable solvents, it carries D001 (Ignitability).

  • Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" if pure, but dispose of via incineration to ensure destruction of the bioactive pharmacophore.

Compliance Note: Never dispose of pharmaceutical intermediates down the drain, regardless of water solubility. The EPA's "Pharmaceutical Waste Rule" (40 CFR Part 266 Subpart P) strictly limits sewer discharge to prevent environmental bioaccumulation [2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8902915, 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid (Structural Analog). Retrieved from [Link][4]

  • U.S. Environmental Protection Agency. Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: 1-Methylpiperidine-4-carboxylic acid hydrochloride (Structural Analog). Retrieved from [Link]

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Navigating the Safe Handling of 1-Cyclobutylpiperidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for 1-Cyclobutylpiperidine-4-carboxylic acid, a compound of interest in medicinal chemistry. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust through value-added insights.

Immediate Safety Profile: Understanding the Risks

Hazard CategoryAnticipated RiskRationale Based on Structural Analogs
Skin Contact Causes skin irritation.[1][2][3] May cause severe skin burns in concentrated forms.[4]Piperidine-4-carboxylic acid is a known skin irritant.[1] Other substituted piperidine carboxylic acids also exhibit skin irritating properties.[2][3] Carboxylic acid functionalities can be corrosive.
Eye Contact Causes serious eye irritation.[1][2][3] Risk of serious eye damage.[4]Piperidine-4-carboxylic acid and its derivatives are known to cause serious eye irritation.[1][2][3]
Inhalation May cause respiratory tract irritation.[1][2][3]Inhalation of dusts from similar compounds is known to irritate the respiratory system.[1][2][5]
Ingestion Harmful if swallowed.Piperidine derivatives can be toxic if ingested.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and recommendations for enhanced protection.

Level of ProtectionRequired PPERecommended Enhancement
Minimum Lab coat, safety glasses with side shields, nitrile gloves, long pants, and closed-toe shoes.[7]Flame-retardant lab coat.
Enhanced Splash-proof chemical goggles, double-gloving (nitrile), and a face shield when handling larger quantities or there is a risk of splashing.[7][8]Chemical-resistant apron.

The selection of PPE is a critical decision point in the handling workflow, as illustrated in the diagram below.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection A Review SDS of Analog Compounds B Assess Quantity and Operation (e.g., weighing, dissolution) A->B C Minimum PPE: Lab Coat, Safety Glasses, Nitrile Gloves B->C D Risk of Splash or Handling >1g? C->D E Enhanced PPE: Chemical Goggles, Face Shield, Double Gloves D->E Yes F Proceed with Caution D->F No E->F

Caption: PPE Selection Workflow for Handling this compound.

Step-by-Step Handling Protocol

This protocol is designed to provide a clear, self-validating system for the safe handling of this compound from receipt to disposal.

Pre-Handling and Preparation
  • Documentation Review: Before handling the compound, thoroughly review the safety information for structurally similar compounds such as Piperidine-4-carboxylic acid and other piperidine derivatives.[1]

  • Engineering Controls: All handling of solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9] Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, within the fume hood before introducing the compound.

Weighing and Transfer
  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields.[7]

  • Minimize Dust: Handle the solid material carefully to avoid generating dust.[5] Use a micro-spatula for transferring small quantities.

  • Grounding: When transferring larger quantities of piperidine-based compounds, which can be flammable, ensure all equipment is properly grounded to prevent static discharge.[9]

Dissolution and Reaction
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Temperature Control: If the dissolution or reaction is expected to be exothermic, use an ice bath to control the temperature.

  • Vessel Sealing: Keep the reaction vessel covered as much as possible to prevent the release of vapors.

Post-Handling and Decontamination
  • Clean-Up: Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • PPE Removal: Remove gloves and any other contaminated PPE before leaving the work area. Wash hands thoroughly with soap and water after handling the compound.[6][10]

Spill and Exposure Management

In case of a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with a non-flammable absorbent material like sand or diatomaceous earth.[10][11]

  • Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[9]

  • Clean the spill area with an appropriate solvent and then soap and water.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10][12][13]

By adhering to these detailed protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research endeavors.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester.
  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Cambridge Isotope Laboratories, Inc. (n.d.). PIPERIDINE (D11, 98%) Safety Data Sheet.
  • United States Biological. (n.d.). Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PIPERIDINE.
  • Apollo Scientific. (2023, July 6). Safety Data Sheet: Piperidine-4-carboxylic acid.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Carl ROTH. (2025, March 31). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU.
  • Carl ROTH. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
  • Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 1-Benzylpiperidine-4-carboxylic acid.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: N-BOC-Piperidine-4-carboxylic acid.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • University of California, Santa Cruz. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.

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Retrosynthesis Analysis

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1-Cyclobutylpiperidine-4-carboxylic acid
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1-Cyclobutylpiperidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.